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Core Science & Biosynthesis

Foundational

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid chemical structure

Content Type: Technical Monograph & Experimental Guide Subject: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph & Experimental Guide Subject: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a high-value heterocyclic building block used extensively in modern drug discovery. It combines the privileged quinoxaline scaffold —a bioisostere of quinoline and naphthalene known for kinase inhibition—with a trifluoromethyl group (CF₃) , which enhances metabolic stability and lipophilicity. The C6-carboxylic acid moiety serves as a critical "chemical handle," enabling amide coupling to generate diverse libraries of bioactive molecules, including kinase inhibitors, antiviral agents, and PROTAC linkers.

This guide details the structural anatomy, synthetic pathways, physicochemical profile, and medicinal utility of this compound, providing a self-validating roadmap for its application in research.

Chemical Anatomy & Structural Logic[1][2]

The molecule is defined by three distinct pharmacophoric elements. Understanding their electronic and steric interplay is crucial for rational drug design.

Structural Diagram (DOT Visualization)

ChemicalStructure cluster_effects Electronic Interplay Core Quinoxaline Core (Benzopyrazine) CF3 C2-Trifluoromethyl (-CF3) • Metabolic Block • σ-Hole Donor • Lipophilicity Booster Core->CF3 Position 2 (EWG Effect) COOH C6-Carboxylic Acid (-COOH) • Solubilizing Group • Synthetic Handle • H-Bond Donor/Acceptor Core->COOH Position 6 (Vector for Coupling) Effect1 Ring Electron Deficiency (Low pKa of COOH) Core->Effect1 CF3->Effect1

Caption: Structural decomposition of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid highlighting the functional roles of the C2-CF3 warhead and C6-COOH handle.

Pharmacophoric Analysis[3]
  • The Quinoxaline Core: A 1,4-diazanaphthalene system.[1] The nitrogen atoms at positions 1 and 4 act as hydrogen bond acceptors, often interacting with the hinge region of kinase enzymes (e.g., VEGFR, PDGFR).

  • The C2-Trifluoromethyl Group: This group is chemically inert but biologically active. It prevents oxidative metabolism (P450 blocking) at the vulnerable C2 position and increases the molecule's lipophilicity (LogP), facilitating membrane permeability.

  • The C6-Carboxylic Acid: Positioned on the benzenoid ring, this group remains electronically coupled to the pyrazine ring. It typically exhibits a pKa lower than benzoic acid (approx. 3.2–3.5) due to the electron-withdrawing nature of the diaza-heterocycle and the CF₃ group.

Physicochemical Profile

The following data aggregates predicted and experimental values relevant for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

PropertyValue / DescriptionImplication for Drug Design
Formula C₁₀H₅F₃N₂O₂Fragment-like MW (Low steric bulk)
Molecular Weight 242.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
CAS Number 2321402-98-4Specific isomer identifier
Appearance Off-white to pale yellow solidTypical for nitrogen heterocycles
Solubility DMSO (>50 mg/mL), MeOH; Low in waterRequires polar organic solvents for stock solutions
pKa (Acid) 3.22 ± 0.30 (Predicted)Ionized at physiological pH (7.4); good solubility in basic buffers
LogP ~2.31Moderate lipophilicity; balances permeability and solubility
H-Bond Acceptors 4 (2 N, 2 O)High potential for receptor interaction
H-Bond Donors 1 (OH)Critical for amide coupling reactions

Synthetic Pathways & Regiochemistry[7]

Synthesizing 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid presents a classic regiochemical challenge. The condensation of 3,4-diaminobenzoic acid with unsymmetrical 1,2-dicarbonyls yields a mixture of 6-COOH and 7-COOH isomers.

Synthesis Workflow (DOT Visualization)

Synthesis SM1 3,4-Diaminobenzoic Acid Reaction Condensation Reaction Solvent: EtOH/H2O or AcOH Temp: Reflux (2-4h) SM1->Reaction SM2 3,3,3-Trifluoro-2-oxopropanal (Trifluoropyruvaldehyde) SM2->Reaction Mixture Regioisomeric Mixture Reaction->Mixture Purification Purification: Fractional Recrystallization or HPLC Mixture->Purification Iso1 Target: 2-(CF3)-6-COOH (Major or Minor depending on conditions) Iso2 Byproduct: 3-(CF3)-6-COOH (Often labeled as 7-COOH isomer) Purification->Iso1 Purification->Iso2

Caption: Synthetic route via condensation. Note the formation of regioisomers which requires careful chromatographic separation.

Detailed Experimental Protocol (Condensation Route)

Objective: Synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid.

  • Reagents:

    • 3,4-Diaminobenzoic acid (1.0 eq)

    • 3,3,3-Trifluoro-2-oxopropanal ethyl hemiacetal (1.1 eq)

    • Ethanol (10 volumes)

    • Acetic acid (catalytic or as co-solvent)[2]

  • Procedure:

    • Dissolution: Dissolve 3,4-diaminobenzoic acid in ethanol under inert atmosphere (N₂).

    • Addition: Dropwise add 3,3,3-trifluoro-2-oxopropanal ethyl hemiacetal. The reaction is exothermic; control temperature < 40°C during addition.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor consumption of diamine by TLC (System: DCM/MeOH 9:1).

    • Workup: Cool to room temperature. The product often precipitates.[3] If not, concentrate under reduced pressure.

    • Regio-Purification (Critical): The crude solid contains both the 2-CF3 (Target) and 3-CF3 isomers.

      • Method A (Recrystallization): Recrystallize from hot ethanol or acetic acid. The 2-CF3 isomer typically exhibits different solubility profiles.

      • Method B (Chromatography): Flash column chromatography using a gradient of MeOH in DCM (0% to 10%) with 1% Acetic Acid.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic splitting patterns. The protons on the benzene ring will show different coupling constants for the 6-COOH vs 7-COOH isomers.

    • ¹⁹F NMR: Essential for confirming the presence of the CF₃ group (typically singlet around -60 to -65 ppm).

Medicinal Chemistry Applications

Kinase Inhibition

The quinoxaline core is a "privileged structure" in kinase inhibition. The nitrogen atoms (N1/N4) mimic the adenine ring of ATP, allowing the molecule to bind to the kinase hinge region.

  • Example Targets: VEGFR-2, PDGFR, and PI3K.

  • Mechanism: The 6-COOH group can be converted to an amide to reach into the "back pocket" of the enzyme or solvent-exposed regions, improving selectivity.

Bioisosterism
  • Replacement Strategy: Used to replace Quinoline-6-carboxylic acid or Naphthalene-2-carboxylic acid moieties.

  • Benefit: The introduction of the N-heterocycle lowers LogP relative to naphthalene, improving water solubility, while the CF₃ group maintains the lipophilic contacts necessary for hydrophobic pocket binding.

PROTAC Linkers

The carboxylic acid provides a clean attachment point for linkers (e.g., PEG chains) in Proteolysis Targeting Chimeras (PROTACs). The electron-deficient nature of the ring makes the resulting amides resistant to metabolic hydrolysis.

References

  • Chemical Structure & Identifiers

    • PubChem. Quinoxaline-6-carboxylic acid (Analogous scaffold data). National Library of Medicine. Link

    • ChemScene. 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid Product Page (CAS 2321402-98-4). Link

  • Synthetic Methodology

    • Li, S., et al. (2022). "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids". Synthesis, 54, 3989-3998. Link

    • El-Gaby, M.S.A., et al. (2002). "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation". Indian Journal of Chemistry, 41B. Link

  • Medicinal Chemistry Context

    • BenchChem. Applications of Quinoxaline Derivatives in Medicinal Chemistry. Link

    • Ajani, O.O. (2014). "Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine". European Journal of Medicinal Chemistry. (General reference for Quinoxaline biological activity).

Sources

Exploratory

Engineering the Trifluoromethylated Quinoxaline Scaffold: A Technical Guide to Bioreductive Therapeutics and Photovoltaic Polymers

Executive Summary The trifluoromethylated quinoxaline scaffold represents a privileged pharmacophore in medicinal chemistry and a high-performance electron-accepting moiety in materials science. The strategic incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethylated quinoxaline scaffold represents a privileged pharmacophore in medicinal chemistry and a high-performance electron-accepting moiety in materials science. The strategic incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group fundamentally alters the physicochemical properties of the quinoxaline core. This whitepaper elucidates the mechanistic rationale behind these property shifts, detailing their applications in bioreductive therapeutics for resistant pathogens and the development of Donor-Acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs).

Structural and Electronic Ramifications of the -CF₃ Group

In heterocyclic chemistry, substituting a hydrogen atom with a -CF₃ group is a calculated structural maneuver. The -CF₃ group exerts a profound ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (inductive) effect, significantly lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the quinoxaline ring[1]. Furthermore, it increases the partition coefficient (LogP), enhancing membrane permeability in biological systems and modulating solid-state molecular packing in polymeric thin films.

Bioreductive Therapeutics: Quinoxaline 1,4-di-N-Oxides (QdNOs)

Mechanistic Causality

The therapeutic efficacy of QdNOs, particularly against hypoxic solid tumors and intracellular parasites like Trypanosoma cruzi and Mycobacterium tuberculosis, is predicated on their ability to undergo bioreductive activation[2]. The presence of a -CF₃ group at the C-3 position dramatically increases the electron affinity of the di-N-oxide system. This facilitates a one-electron reduction catalyzed by cytochrome P450 oxidoreductase[2].

Unlike un-substituted analogs, the -CF₃ derivative effectively competes with back-oxidation by molecular oxygen. This leads to the homolytic cleavage of the N-O bond and the subsequent release of highly cytotoxic hydroxyl radicals (•OH), inducing targeted DNA double-strand breaks in the pathogen[2].

G A QdNO-CF3 Prodrug B CYP450 Reductase A->B Hypoxia C Radical Anion B->C 1e- Transfer D •OH Radical Release C->D N-O Homolysis E DNA Damage & Cell Death D->E Oxidative Stress

Bioreductive activation pathway of CF3-QdNOs via one-electron reduction.

Quantitative Efficacy Data

The integration of the -CF₃ group, especially when paired with halogenation at the C-6/C-7 positions, yields exceptional biological activity profiles.

Table 1: Comparative Biological Activity of Substituted QdNOs

CompoundSubstitution ProfileTarget OrganismActivity (IC₅₀ / MIC)Primary Mechanism
Compound 17 3-CF₃, 6,7-di-FT. cruzi (Tulahuen 2)0.4 µMMitochondrial dehydrogenase inhibition[3]
Compound 13c 2-Acyl-3-CF₃, 6-ClM. smegmatis2.0 µg/mLDNA damage via radical release[4]
Reference (Nfx) NifurtimoxT. cruzi7.7 µMROS generation[3]
Protocol 1: Microwave-Assisted Synthesis of 3-CF₃ QdNOs

Objective: Synthesize 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides via a modified Beirut reaction[3]. Causality: Traditional Beirut reactions using -CF₃ substituted β-diketones suffer from sluggish kinetics due to the deactivating nature of the -CF₃ group. We employ microwave irradiation to rapidly overcome this activation energy barrier, minimizing side reactions and thermal degradation[3].

  • Reagent Preparation: Dissolve 1.0 mmol of benzofuroxan and 1.2 mmol of a trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) in 5 mL of anhydrous ethanol. Rationale: Anhydrous conditions prevent premature hydrolysis of the diketone.

  • Catalysis: Add 0.1 mmol of triethylamine. Rationale: The base catalyzes the enolization of the diketone, forming the rate-determining nucleophilic species.

  • Microwave Irradiation: Subject the sealed vessel to microwave irradiation at 80°C for 15 minutes (150 W).

  • Isolation: Cool the reaction mixture to 0°C to induce precipitation. Filter the crude product and wash with cold diethyl ether.

  • System Validation: Verify the N-oxide bonds via IR spectroscopy (strong bands at ~1350 cm⁻¹ for νN-oxide) and confirm the -CF₃ group integration via ¹⁹F NMR (singlet at ~ -62 ppm)[3].

Materials Science: D-A Copolymers for Organic Solar Cells

In the realm of organic photovoltaics, quinoxaline serves as a robust electron-accepting (A) unit in Donor-Acceptor (D-A) conjugated polymers[1].

Mechanistic Causality

The open-circuit voltage (


) of a bulk-heterojunction (BHJ) solar cell is directly proportional to the energy difference between the HOMO of the donor polymer and the LUMO of the acceptor. By grafting a -CF₃ group onto the quinoxaline backbone (e.g., PTBDT-QxCF₃), the strong electron-withdrawing nature deepens the HOMO level of the polymer[1]. This structural modification systematically enhances the 

without significantly compromising the short-circuit current density (

), leading to superior Power Conversion Efficiencies (PCE)[1].

Table 2: Photovoltaic Properties of Quinoxaline-Based Polymers

PolymerAcceptor UnitHOMO (eV)LUMO (eV)

(V)
PCE (%)
PDBT-QxF Monofluorinated Qx-5.17-3.050.57Baseline[5]
PTBDT-QxCF₃ DPQ-CF₃-5.40-3.250.887.4[1]
PTBDT-FQxCF₃ F-DPQ-CF₃-5.52-3.310.948.6[1]
Protocol 2: Stille Cross-Coupling for CF₃-Quinoxaline Polymers

Objective: Polymerize a benzodithiophene (BDT) donor with a CF₃-quinoxaline acceptor[1]. Causality: Stille coupling is utilized due to its broad functional group tolerance. Strict Schlenk techniques are mandatory because trace oxygen irreversibly oxidizes the Pd(0) active catalyst to Pd(II), terminating chain growth and resulting in low molecular weight oligomers.

  • Monomer Loading: In a flame-dried Schlenk tube, add 0.5 mmol of the distannylated BDT monomer and 0.5 mmol of the dibrominated CF₃-quinoxaline monomer.

  • Catalyst Addition: Add 0.02 mmol (4 mol%) of Pd(PPh₃)₄. Rationale: Tetrakis(triphenylphosphine)palladium(0) provides the optimal steric bulk for reductive elimination in this specific D-A system.

  • Solvent & Degassing: Inject 10 mL of anhydrous, degassed toluene. Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Polymerization: Heat the mixture to 110°C under an argon atmosphere for 48 hours.

  • End-Capping: Add 0.1 mL of 2-tributylstannylthiophene, stir for 2 hours, then add 0.1 mL of 2-bromothiophene and stir for 2 hours. Rationale: End-capping removes reactive chain ends, preventing post-synthetic cross-linking and improving the morphological stability of the polymer thin film.

  • System Validation (Purification): Precipitate the polymer into methanol, followed by Soxhlet extraction (methanol, acetone, hexane, and finally chloroform) to yield the pure, high-molecular-weight polymer fraction. Gel Permeation Chromatography (GPC) must be run to confirm a Polydispersity Index (PDI) < 2.0.

Workflow Step1 Monomer Loading (Strictly Anhydrous) Step2 Pd(PPh3)4 Addition (Catalyst) Step1->Step2 Step3 Freeze-Pump-Thaw (Degassing) Step2->Step3 Prevent Pd(0) Oxidation Step4 Stille Coupling (110°C, 48h) Step3->Step4 Argon Atmosphere Step5 End-Capping & Soxhlet Extraction Step4->Step5 Polymer Purification

Step-by-step Stille coupling workflow for synthesizing CF3-quinoxaline D-A polymers.

Conclusion

The strategic incorporation of the trifluoromethyl group into the quinoxaline scaffold exemplifies the power of rational molecular design. Whether tuning the redox potential to unleash targeted oxidative stress in resistant pathogens, or engineering molecular orbitals to maximize energy harvesting in solar cells, the CF₃-quinoxaline moiety remains a highly versatile and potent cornerstone of advanced chemical development.

References

1.[2] "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions" - Frontiers.2 2.[4] "Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents" - PMC. 4 3.[3] "Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents" - DADUN. 3 4.[1] "Controlling Photovoltaic Performances of Trifluoromethylated Quinoxaline-Based Polymers via Fluorine Substitution" - ResearchGate. 1 5.[5] "Strategic Structural Modification of Quinoxaline-Based D–A-Type Polymers via Tuning Electron-Withdrawing Substituents for Photovoltaic Applications" - ACS Publications. 5

Sources

Foundational

Technical Guide: Bioisosteric Replacement with Trifluoromethyl Group in Quinoxalines

motifs into quinoxaline scaffolds for potency and ADME optimization. Executive Summary The quinoxaline scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026


 motifs into quinoxaline scaffolds for potency and ADME optimization.

Executive Summary

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and DNA-intercalating drugs. However, "naked" or simple alkyl-substituted quinoxalines often suffer from rapid oxidative metabolism and suboptimal lipophilicity.

This technical guide details the bioisosteric replacement of methyl (


) groups with trifluoromethyl (

) moieties
. This transformation is not merely a steric swap; it is a fundamental alteration of the scaffold's electronic landscape. The

group acts as a "metabolic armor," blocking cytochrome P450 oxidation while simultaneously modulating pKa and increasing permeability. This guide provides a validated protocol for direct C-H trifluoromethylation and analyzes the structure-activity relationship (SAR) implications of this replacement.

The Rationale: Why on Quinoxaline?

The transition from a methyl-quinoxaline to a trifluoromethyl-quinoxaline introduces three critical physicochemical changes that drive drug efficacy.

Physicochemical Impact
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolically labile methyl group (prone to benzylic oxidation) with a trifluoromethyl group effectively blocks this clearance pathway.

  • Lipophilicity (LogP): The high hydrophobicity of fluorine increases the partition coefficient (LogP), often improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Modulation: The

    
     group is strongly electron-withdrawing (Hammett 
    
    
    
    ). This reduces the electron density of the quinoxaline ring, lowering the pKa of the pyrazine nitrogens. This is crucial for optimizing binding affinity in kinase pockets where hydrogen bond donor/acceptor interplay is sensitive to basicity.
Visualization of Bioisosteric Effects

Bioisostere_Effects Methyl Methyl-Quinoxaline (-CH3) CF3 Trifluoromethyl-Quinoxaline (-CF3) Methyl->CF3 Bioisosteric Replacement Metabolism Metabolic Liability (Benzylic Oxidation) Methyl->Metabolism Susceptible to CYP450 Stability Metabolic Blockade (C-F Bond Strength) CF3->Stability Prevents Oxidation Sterics Steric Bulk (Vol ~ Isopropyl) CF3->Sterics Fills Hydrophobic Pockets Electronics Electron Withdrawal (Lower pKa) CF3->Electronics Modulates H-Bond Acceptor Capability

Figure 1: Comparative analysis of physicochemical shifts upon bioisosteric replacement of Methyl with Trifluoromethyl.

Synthetic Strategies

Synthesizing trifluoromethyl-quinoxalines generally falls into two categories: De Novo Cyclization (using fluorinated building blocks) and Late-Stage Functionalization (Direct C-H activation).

For medicinal chemistry optimization, Late-Stage Functionalization is preferred. It allows researchers to take an existing, active quinoxaline lead and directly install a


 group to probe SAR without rebuilding the molecule from scratch.
Methodological Landscape

Synthetic_Landscape Start Target: CF3-Quinoxaline MethodA Method A: De Novo Cyclization Start->MethodA MethodB Method B: Late-Stage C-H Functionalization Start->MethodB ReagentsA Fluorinated 1,2-Diamines + 1,2-Dicarbonyls MethodA->ReagentsA ProsA High Regiocontrol Scalable MethodA->ProsA ReagentsB Radical Source: Langlois Reagent (CF3SO2Na) Oxidant: TBHP or K2S2O8 MethodB->ReagentsB ProsB Rapid SAR Exploration No Pre-functionalization MethodB->ProsB

Figure 2: Decision matrix for synthetic route selection. Late-stage functionalization is prioritized for lead optimization.

Validated Protocol: Radical C-H Trifluoromethylation

This protocol utilizes sodium triflinate (Langlois reagent), a stable solid source of


 radicals, under oxidative conditions.[1] This method is superior to using gaseous 

(handling issues) or electrophilic reagents (cost).
Reaction Scheme

Substrate: Substituted Quinoxaline Reagent: Sodium Triflinate (


)
Oxidant:  Potassium Persulfate (

) or TBHP Solvent: Acetonitrile/Water (

)
Step-by-Step Methodology

Note: This protocol is scalable from 0.5 mmol to 10 mmol.

  • Setup: To a 20 mL sealed tube equipped with a magnetic stir bar, add the quinoxaline substrate (1.0 equiv, 0.5 mmol).

  • Reagent Addition: Add Sodium Triflinate (

    
    , 3.0 equiv) and Potassium Persulfate (
    
    
    
    , 2.5 equiv).
    • Causality: The excess reagent is necessary because the

      
       radical is highly reactive and can undergo side reactions (dimerization) or quenching.
      
  • Solvent System: Add a mixture of

    
     and Water (2:1 ratio, 3.0 mL).
    
    • Why Water? The biphasic nature helps solubilize the inorganic oxidant while the organic solvent dissolves the substrate.

  • Reaction: Seal the tube and heat to 80 °C for 12–24 hours.

    • Observation: The reaction mixture usually turns from clear/yellow to dark brown.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated

    
     (2 x 10 mL) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Mechanistic Pathway (Radical Addition)

Understanding the mechanism is vital for troubleshooting regioselectivity issues. The reaction proceeds via a Minisci-type radical substitution.

Mechanism Step1 Oxidation of Langlois Reagent Radical CF3 Radical (•CF3) Step1->Radical - SO2, - Na+ Addition Radical Addition to Quinoxaline Radical->Addition Attacks electron- deficient C2/C3 Intermediate Radical-Cation Intermediate Addition->Intermediate Product Aromatized CF3-Quinoxaline Intermediate->Product Oxidation & Deprotonation

Figure 3: Minisci-type radical mechanism. The electrophilic CF3 radical preferentially attacks the most electron-deficient position (typically C2 or C3).

Case Studies & SAR Analysis

The following data summarizes the impact of


 insertion on biological activity in specific therapeutic contexts.
Anticancer Activity (Tubulin Inhibition)

In a study targeting tubulin polymerization (colchicine binding site), the replacement of a methyl group with trifluoromethyl significantly enhanced cytotoxicity against prostate cancer lines.[2]

CompoundR-Group (Pos 2)Cell Line (PC-3)

Mechanism Note
Lead A

1.2

Moderate tubulin binding
Lead B

12 nM 100x Potency Increase. Enhanced hydrophobic fit in the colchicine pocket.
Lead C

>10

Loss of hydrophobic interaction
Antiparasitic Activity (T. cruzi)

Quinoxaline


-dioxides are potent agents against Chagas disease. The electron-withdrawing nature of 

is critical here.
  • Observation: Derivatives with electron-withdrawing groups (

    
    , 
    
    
    
    ) at the 3-position showed superior activity compared to electron-donating groups (
    
    
    ,
    
    
    ).
  • Rationale: The

    
     group lowers the LUMO energy of the quinoxaline ring, facilitating the single-electron reduction required for the drug's mechanism of action (oxidative stress generation in the parasite).
    

Challenges and Troubleshooting

  • Regioselectivity:

    • Issue: In asymmetric quinoxalines, the

      
       radical may attack C2 or C3 indiscriminately.
      
    • Solution: If C2 is blocked, C3 substitution is exclusive. If both are open, the radical prefers the more electron-deficient carbon. This can be predicted by calculating the LUMO coefficients of the substrate.

  • Over-reaction:

    • Issue: Bis-trifluoromethylation (at both C2 and C3) can occur.

    • Control: Monitor reaction strictly by TLC/LCMS. Stop the reaction at 70-80% conversion to maximize mono-substituted yield.

References

  • Langlois Reagent Protocol

    • Title: "Sodium Trifluoromethanesulfinate (Langlois Reagent)"[1][3][4]

    • Source: Wiley Online Library, e-EROS Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link]

  • Radical Mechanism & Synthesis

    • Title: "Innate C-H trifluoromethyl
    • Source: Proc.
    • URL:[Link]

  • Anticancer SAR (Quinoxalines)

    • Title: "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents"[5][6]

    • Source: Molecules, 2018.
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: "The Trifluoromethyl Group in Medicinal Chemistry"[1][7][8]

    • Source: Journal of Medicinal Chemistry.[7]

    • URL:[Link]

Sources

Exploratory

Technical Monograph: 2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid

[1] Executive Summary 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4) is a specialized heterocyclic building block used primarily in the synthesis of high-affinity kinase inhibitors and antiviral age...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4) is a specialized heterocyclic building block used primarily in the synthesis of high-affinity kinase inhibitors and antiviral agents.[1] As a member of the quinoxaline class, it functions as a bioisostere for naphthalene or quinoline systems, offering distinct physicochemical advantages due to the trifluoromethyl (


) moiety. This group enhances lipophilicity and metabolic stability, while the carboxylic acid (

) at position 6 serves as a versatile handle for amide coupling, enabling the attachment of solubilizing groups or pharmacophores.

This guide details the compound's chemical identity, synthetic pathways with a focus on regioselectivity, and its application in structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Properties[2]

Nomenclature & Identifiers
PropertyDetail
Common Name 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid
CAS Number 2321402-98-4
IUPAC Name 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid
Molecular Formula

Molecular Weight 242.15 g/mol
SMILES O=C(O)C1=CC=C2N=C(C=NC2=C1)C(F)(F)F
InChI Key (Predicted) JWXHIZDIJHFSIP-UHFFFAOYSA-N
Physicochemical Profile

The incorporation of the electron-withdrawing


 group significantly alters the electronic landscape of the quinoxaline ring compared to the non-fluorinated parent.
ParameterValue (Approx/Predicted)Significance in Drug Design
LogP ~2.3 - 2.5Moderate lipophilicity; ensures membrane permeability without compromising aqueous solubility significantly when coupled.
pKa (Acid) ~3.8 - 4.2The carboxylic acid is acidic; exists as a carboxylate anion at physiological pH (7.4), aiding electrostatic interactions.
TPSA ~65 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (COOH)Available for interaction with active site residues (e.g., Lys, Arg).
H-Bond Acceptors 4 (2 N, 2 O)Nitrogen atoms in the pyrazine ring can act as weak acceptors.

Part 2: Synthetic Pathways & Regiochemistry

The Regioselectivity Challenge

The primary synthetic route involves the condensation of 3,4-diaminobenzoic acid with a trifluoromethyl-1,2-dicarbonyl equivalent (e.g., 3,3,3-trifluoro-2-oxopropanal or its hydrate).

Critical Mechanism: The reaction proceeds via a double Schiff base formation. However, because the diamine is unsymmetrical (due to the 4-COOH group), two regioisomers are formed:

  • 2-CF3-quinoxaline-6-COOH (Target)

  • 3-CF3-quinoxaline-6-COOH (Often designated as the 7-COOH isomer)

The regioselectivity is governed by the relative nucleophilicity of the amino groups. The amine para to the carboxylic acid (position 4) is less nucleophilic due to resonance withdrawal, while the amine meta to the acid (position 3) is relatively more nucleophilic. Conversely, the ketone carbonyl of the trifluoropyruvate is more electrophilic than the aldehyde/hydrate carbon due to the inductive effect of the


 group.

Expert Insight: In practice, this condensation often yields a mixture (typically 1:1 to 2:1 ratio). Separation requires careful chromatography or fractional crystallization.

Validated Synthetic Protocol

Objective: Synthesis of 2-(trifluoromethyl)quinoxaline-6-carboxylic acid.

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • 3,3,3-Trifluoro-2-oxopropanal (Trifluoropyruvaldehyde) ethyl hemiacetal (1.2 eq)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst, 10 mol%)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid (15.2 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add 3,3,3-trifluoro-2-oxopropanal ethyl hemiacetal (12.5 mL, 120 mmol) dropwise over 10 minutes.

  • Catalysis: Add glacial acetic acid (0.6 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via LC-MS (Target mass 
    
    
    
    ).
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates. If not, concentrate the solvent under reduced pressure to ~20% volume.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol and diethyl ether.

  • Purification (Isomer Separation):

    • Dissolve the crude solid in minimal hot Methanol.

    • Perform flash column chromatography using a gradient of DCM:MeOH (98:2 to 90:10) containing 0.1% Acetic Acid.

    • Identification: The 2-CF3 isomer typically elutes differently due to the dipole moment variation relative to the 6-COOH. Note: 1H NMR is required to distinguish isomers based on coupling constants of protons adjacent to the COOH.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the condensation pathway and the divergence of regioisomers.

SynthesisPath Precursor1 3,4-Diaminobenzoic Acid (Unsymmetrical Diamine) Intermediate Schiff Base Intermediates Precursor1->Intermediate Condensation (EtOH, Reflux) Precursor2 Trifluoropyruvaldehyde (Electrophile) Precursor2->Intermediate Isomer1 Target: 2-CF3-quinoxaline-6-COOH (Isomer A) Intermediate->Isomer1 Cyclization Path 1 Isomer2 By-product: 3-CF3-quinoxaline-6-COOH (Isomer B / 7-COOH) Intermediate->Isomer2 Cyclization Path 2 Purification Separation: Chromatography/Crystallization Isomer1->Purification Isomer2->Purification Purification->Isomer1 Isolated Pure Compound

Caption: Divergent synthesis of trifluoromethyl-quinoxaline carboxylic acids showing the formation of regioisomers and the necessity of purification.

Part 4: Structural Biology & SAR Utility

Why this Scaffold?

In medicinal chemistry, the 2-CF3-quinoxaline-6-COOH scaffold is a "privileged structure" for several reasons:

  • Bioisosterism: The quinoxaline ring mimics the purine base of ATP, making it an excellent scaffold for Type I and Type II Kinase Inhibitors .

  • The Trifluoromethyl Effect:

    • Metabolic Blocking: The

      
       group at position 2 blocks oxidative metabolism (e.g., by Cytochrome P450) that would typically occur at the electron-deficient pyrazine carbons.
      
    • Lipophilicity Boost: It increases the LogP by ~1.2 units compared to a methyl group, enhancing penetration into hydrophobic pockets of enzymes.

  • The Carboxylic Acid Handle:

    • Position 6 is geometrically distinct from the nitrogen binding interaction (positions 1 and 4). This allows the acid to be converted into amides that extend into the "solvent-exposed region" of a protein binding pocket, a common strategy to tune solubility and selectivity without disrupting the core binding mode.

Self-Validating Analytical Protocol

To ensure the identity of the synthesized compound (Trustworthiness), the following analytical signatures must be observed:

  • 1H NMR (DMSO-d6):

    • Look for the aromatic protons in the benzene ring.[2]

    • Key Distinction: The proton at position 5 (adjacent to N and COOH) will appear as a doublet with a small meta-coupling (

      
      ) to the proton at position 7. The proton at position 3 (on the pyrazine ring) is absent in the 3-CF3 isomer but present as a singlet in the 2-CF3 isomer (shifted downfield, 
      
      
      
      ).
    • Correction: In the 2-CF3 derivative, position 3 is occupied by a proton. In the 3-CF3 derivative, position 2 is occupied by a proton. The chemical shift of the pyrazine proton is the diagnostic marker.

  • 19F NMR:

    • A single singlet around

      
       to 
      
      
      
      (relative to
      
      
      ) confirms the presence of the trifluoromethyl group.

References

  • Hari Narayana Moorthy, N. S., et al. (2012).[3] Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • Sajjadifar, S., et al. (2013). A Facile and Efficient Method for the Synthesis of Quinoxaline Derivatives. International Journal of Rapid Communication in Synthetic Organic Chemistry. Retrieved from [Link]

  • Vergara, G., et al. (2022).[4] Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Oxford Instruments . (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Strategic Integration of Fluorinated Nitrogen Heterocycles in Drug Discovery

A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary The incorporation of fluorine into nitrogen heterocycles has transitioned from a niche synthetic curiosity to a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The incorporation of fluorine into nitrogen heterocycles has transitioned from a niche synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Approximately 30% of all blockbuster drugs contain fluorine, with a significant subset featuring fluorinated N-heterocycles.[2][3] This guide moves beyond basic bioisosterism to explore the causal relationships between fluorination patterns and physicochemical outcomes (


 modulation, metabolic stability, and conformational locking). We provide actionable synthetic protocols for late-stage functionalization (LSF) and strategic frameworks for scaffold design.
Part 1: The "Fluorine Effect" on N-Heterocycles

Physicochemical Modulation & Causality

The strategic placement of fluorine is not merely about adding metabolic bulk; it is a precise tool for electronic tuning. Nitrogen heterocycles (pyridines, piperidines, imidazoles) often suffer from high basicity, leading to poor membrane permeability or hERG channel liability.

1.1 Basicity Modulation (

Tuning)

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to an N-heterocycle, it exerts a powerful inductive effect (


), withdrawing electron density from the ring system.
  • Mechanism: The proximity of fluorine to the basic nitrogen dictates the magnitude of the

    
     shift.
    
  • 2-Fluoro Substitution: Exerts the strongest effect due to proximity. However, the

    
    -withdrawing effect is partially countered by 
    
    
    
    -donation into the ring, though the inductive effect dominates for basicity.
  • 3-Fluoro Substitution: Provides a subtler

    
     depression, useful for fine-tuning solubility without completely killing basicity required for target binding.
    

Table 1: Impact of Fluorination on Pyridine Basicity (


 of Conjugate Acid) 
CompoundStructure

(approx)

(vs Parent)
Application Insight
Pyridine

5.23-Baseline scaffold.
3-Fluoropyridine 3-F-

2.97-2.26Moderate reduction; retains H-bond acceptor capability.
2-Fluoropyridine 2-F-

-0.44-5.67Drastic reduction; renders N non-basic at physiological pH.
2,6-Difluoropyridine 2,6-

-

-2.5-7.7"Non-basic" scaffold; lipophilic spacer.
1.2 Conformational Control (The Gauche Effect)

In saturated N-heterocycles (e.g., piperidines, pyrrolidines), fluorine introduces stereoelectronic effects that lock conformations.

  • The Phenomenon: The C–F bond prefers to be gauche to the lone pair of the nitrogen (or adjacent heteroatoms) to maximize

    
     hyperconjugation.
    
  • Impact: This reduces entropic penalty upon binding to a protein target by pre-organizing the ligand.

Part 2: Visualization of Logic Flow

The following diagram illustrates the decision-making process when modifying N-heterocycles with fluorine to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

FluorineLogic Problem ADME/Potency Issue Issue1 High Basicity / hERG Risk Problem->Issue1 Issue2 Metabolic Instability (P450) Problem->Issue2 Issue3 Low Potency (Entropy) Problem->Issue3 Sol1 Ortho-Fluorination (2-F) Drastic pKa reduction Issue1->Sol1 Need non-basic N Sol2 Meta-Fluorination (3-F) Fine-tuned pKa Issue1->Sol2 Need weak base Sol3 Block Labile Site (C-H to C-F) Issue2->Sol3 Block oxidation Sol4 Conformational Lock (Gauche Effect) Issue3->Sol4 Rigidify scaffold Result Optimized Lead Candidate Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: Decision matrix for deploying fluorine substitutions to resolve specific medicinal chemistry liabilities.

Part 3: Synthetic Strategies & Protocols

Moving Beyond Balz-Schiemann

Modern drug discovery demands Late-Stage Functionalization (LSF) . Building a fluorinated scaffold from scratch is inefficient during lead optimization. We focus here on "Innate C-H Trifluoromethylation," a high-value protocol for rapidly diversifying nitrogen heterocycles.

Protocol: Innate C-H Trifluoromethylation (Langlois Method)

This protocol utilizes sodium trifluoromethanesulfinate (Langlois' reagent), a stable solid, to generate


 radicals that react with electron-rich or electron-deficient heterocycles at their naturally reactive positions.

Mechanism: Radical substitution. The


 radical is electrophilic, but the reaction mechanism allows functionalization of positions distinct from classical 

or

.

Materials:

  • Substrate: Nitrogen Heterocycle (e.g., caffeine, pyridine derivative) (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[4] solution (3.0 - 5.0 equiv)

  • Solvent: DCM/Water (2.5:1 ratio) or DMSO (substrate dependent)

  • Temperature: Ambient (

    
    )
    

Step-by-Step Methodology:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the N-heterocycle substrate (0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add Dichloromethane (DCM, 1.5 mL) and Water (0.6 mL). If the substrate is insoluble, a DMSO/Water system may be used, though DCM/Water biphasic systems often assist in phase-transfer of the radical species.

  • Reagent Addition: Add Sodium trifluoromethanesulfinate (

    
    , 1.5 mmol, 3.0 equiv) in one portion.
    
  • Initiation: Add TBHP (70% aq., 1.5 - 2.5 mmol) dropwise over 2 minutes while stirring vigorously.

    • Note: The reaction is exothermic; ensure adequate stirring to dissipate heat.

  • Reaction: Seal the vial (open to air is often tolerated, but sealed is consistent) and stir vigorously at room temperature for 12–24 hours.

  • Workup:

    • Quench with saturated aq.

      
       (5 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel). Caution: Fluorinated products often have significantly higher

    
     values than parents due to increased lipophilicity.
    

Validation:

  • 
     NMR:  Essential for confirming 
    
    
    
    incorporation (typically
    
    
    to
    
    
    ppm).
  • Regioselectivity: Confirm isomer distribution using 2D NMR (HMBC) as innate reactivity can yield mixtures (e.g., C2 vs C4 in pyridines).

Part 4: Strategic Application & Case Studies
4.1 Bioisosterism & Metabolic Blocking

Fluorine acts as a bioisostere for Hydrogen (sterically similar, van der Waals radii: H = 1.20 Å, F = 1.47 Å) but mimics the electronics of an Oxygen (OH).

  • Case Study: Sitagliptin (Januvia)

    • Target: DPP-4 Inhibitor (Type 2 Diabetes).

    • Structure: Contains a trifluoromethyl-triazolopyrazine fused ring.

    • Role of Fluorine: The

      
       group on the triazole ring is critical. It improves oral bioavailability by increasing lipophilicity without making the molecule too greasy (LogP balance). Crucially, it renders the triazolopyrazine ring resistant to oxidative metabolism while occupying a hydrophobic pocket in the DPP-4 active site.
      
4.2 Workflow Visualization: Synthetic Pathway

The following diagram details the synthetic logic for accessing the fluorinated core of a Sitagliptin-like scaffold.

SynthesisWorkflow Start Hydrazine Precursor Step1 Acylation with Trifluoroacetic Anhydride Start->Step1 TFAA, THF Inter1 Trifluoroacetyl Hydrazide Step1->Inter1 Step2 Cyclization with Chloropyrazine Inter1->Step2 Polyphosphoric Acid Heat Product Triazolopyrazine (Sitagliptin Core) Step2->Product

Caption: Simplified synthetic route to the trifluoromethyl-triazolopyrazine core found in DPP-4 inhibitors.

References
  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews.[5]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[5]

Sources

Exploratory

Electronic Architecture &amp; Synthetic Utility of the 2-Trifluoromethylquinoxaline Scaffold

Topic: Electronic properties of 2-trifluoromethylquinoxaline ring Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of 2-trifluoromethylquinoxaline ring Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-trifluoromethylquinoxaline moiety represents a "privileged structure" in modern medicinal chemistry and organic electronics. By fusing the electron-deficient quinoxaline heterocycle with the strongly electron-withdrawing trifluoromethyl (


) group, this scaffold exhibits a unique electronic profile characterized by a significantly lowered LUMO energy level and high lipophilicity. This guide provides a technical deep-dive into the electronic perturbations caused by the 

substituent, the resulting regioselective reactivity, and validated protocols for its synthesis and application.

Molecular Architecture & Electronic Landscape

The integration of a


 group at the C2 position of the quinoxaline ring fundamentally alters the molecule's frontier molecular orbitals (FMOs).
Orbital Engineering (HOMO/LUMO)

The quinoxaline ring is inherently electron-deficient due to the two nitrogen atoms in the pyrazine ring. The addition of a


 group amplifies this deficiency through a strong inductive (

) effect.
  • LUMO Depression: The

    
     group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, typically into the range of -3.0 eV to -3.3 eV  (vs. vacuum). This makes the ring an exceptional electron acceptor (n-type material).
    
  • Dipole Moment: The vector sum of the nitrogen lone pairs and the C-F bonds creates a substantial dipole, enhancing non-covalent interactions in protein binding pockets (e.g., kinase hinge regions).

Hammett Electronic Parameters

The electronic influence of the


 group on the quinoxaline system can be quantified using Hammett constants, which predict the reactivity of the adjacent positions (specifically C3).
ParameterValue (Approx.)Electronic EffectConsequence

(

)
0.54Strong Electron WithdrawalDeactivates ring toward electrophilic attack; Activates toward nucleophiles.

(

)
0.43Inductive WithdrawalIncreases acidity of adjacent protons (if present).
Lipophilicity (

)
+0.88HydrophobicityEnhances membrane permeability and metabolic stability.
Diagram: Electronic Activation Pathway

The following diagram illustrates how the


 group modifies the electronic density of the ring, directing nucleophilic attack to the C3 position.

ElectronicActivation Figure 1: Electronic activation of the quinoxaline ring by the CF3 group. CF3 Trifluoromethyl (CF3) (Strong -I Effect) Quinoxaline Quinoxaline Core (Electron Deficient) CF3->Quinoxaline  Withdraws e- Density C3_Pos C3 Position (Highly Electrophilic) Quinoxaline->C3_Pos  Localizes + Charge Nucleophile Nucleophile (Nu-) (Amine, Thiol, etc.) Nucleophile->C3_Pos  Regioselective Attack

Reactivity Profile: The "Super-Electrophile" Character

The defining chemical characteristic of 2-trifluoromethylquinoxaline is its susceptibility to Nucleophilic Aromatic Substitution (


)  or Oxidative Nucleophilic Substitution of Hydrogen (ONSH)  at the C3 position.
Regioselectivity (C3 vs. Benzene Ring)
  • C3 Reactivity: The C3 position is activated by both the adjacent nitrogen (via resonance) and the C2-

    
     group (via induction). It is the "softest" electrophilic site.
    
  • Benzene Ring: The benzo-fused ring remains relatively inert to nucleophilic attack unless highly substituted with other electron-withdrawing groups.

Mechanism of Action[1]
  • Addition: A nucleophile (e.g., primary amine) attacks C3, forming a Meisenheimer-like

    
    -complex.
    
  • Re-aromatization:

    • If a leaving group (e.g., Cl) is at C3: Rapid elimination of the leaving group (

      
      ).
      
    • If H is at C3: Requires an oxidant (e.g.,

      
      , DDQ, or hypervalent iodine) to restore aromaticity (ONSH).
      

Synthesis & Manufacturing Protocols

Two primary routes exist for accessing the 2-trifluoromethylquinoxaline scaffold: the classical condensation method (robust, scalable) and the modern radical trifluoromethylation (direct functionalization).

Protocol A: Condensation (The "Classic" Route)

This method is preferred for de novo synthesis of the core.

  • Reaction Type: Cyclocondensation.

  • Substrates: o-Phenylenediamine + Ethyl 3,3,3-trifluoropyruvate.

  • Reagents: Ethanol (solvent), Reflux.

Step-by-Step Methodology:

  • Preparation: Dissolve o-phenylenediamine (1.0 equiv) in absolute ethanol (5 mL/mmol) in a round-bottom flask.

  • Addition: Add ethyl 3,3,3-trifluoropyruvate (1.1 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
    
  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol/water.

  • Yield: Typically 85–95%.

Protocol B: Radical Trifluoromethylation (The "Modern" Route)

This method is ideal for late-stage functionalization of existing quinoxaline drugs.

  • Reaction Type: Minisci-type radical substitution.

  • Substrates: Quinoxaline + Langlois Reagent (

    
    ).
    
  • Reagents: TBHP (oxidant),

    
     (catalyst, optional), DCM/Water.
    

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine quinoxaline (1.0 equiv) and sodium triflinate (

    
    , 3.0 equiv).
    
  • Solvent: Add a biphasic mixture of DCM and Water (1:1 ratio).

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv) dropwise.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Mechanism: The

    
     radical is generated and attacks the electron-deficient heterocycle at the most accessible position (C2).
    
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel flash chromatography.
    
Diagram: Synthetic Workflows

SynthesisPathways Figure 2: Primary synthetic routes to the 2-trifluoromethylquinoxaline scaffold. Diamines o-Phenylenediamine Condensation Cyclocondensation (EtOH, Reflux) Diamines->Condensation Pyruvate Ethyl Trifluoropyruvate Pyruvate->Condensation Quinoxaline_Base Quinoxaline Base Radical Radical Substitution (TBHP, DCM/H2O) Quinoxaline_Base->Radical Langlois Langlois Reagent (CF3SO2Na) Langlois->Radical Product 2-Trifluoromethylquinoxaline Condensation->Product  High Yield Radical->Product  Late-Stage

Applications in Drug Design & Materials[4]

Medicinal Chemistry (SAR)

The 2-trifluoromethylquinoxaline ring serves as a bioisostere for other heterocycles but offers distinct advantages:

  • Metabolic Blocking: The C-F bond is metabolically stable, preventing oxidative metabolism at the C2 position (a common "soft spot" in quinoxalines).

  • Kinase Inhibition: Derivatives have shown potent activity against VEGFR and PDGFR kinases. The nitrogen atoms in the ring act as hydrogen bond acceptors for the kinase hinge region, while the

    
     group occupies the hydrophobic pocket.
    
  • Antimicrobial Activity: Recent studies indicate these derivatives can induce the SOS response in bacteria, acting as DNA-damaging agents.

Materials Science (Optoelectronics)[2]
  • Electron Transport: Due to the low LUMO (-3.3 eV), these molecules are used as electron-transport materials in OLEDs.

  • Photovoltaics: Used as acceptors in organic photovoltaics (OPVs) to match the energy levels of donor polymers.

References

  • Synthesis via Condensation: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018.

  • Radical Trifluoromethylation: Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 1991.

  • Electronic Properties (LUMO/HOMO): Kim, J. H., et al. "Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers." Scientific Reports, 2021.

  • Medicinal Applications: Carta, A., et al. "Quinoxaline-1,4-dioxide: A versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2005.

  • Hammett Parameters: Hansch, C., et al.[1] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.

Sources

Foundational

Quinoxaline Carboxylic Acid Building Blocks: Strategic Scaffolds in Kinase Inhibitor Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing kinase inhibitors that balance high target affinity with strict selectivity. The quinoxaline scaffold—a bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing kinase inhibitors that balance high target affinity with strict selectivity. The quinoxaline scaffold—a bicyclic system comprising a benzene ring fused to a pyrazine ring—has emerged as a privileged structure in this domain [1]. When functionalized with a carboxylic acid group, quinoxalines transform into highly versatile building blocks. The carboxylic acid moiety not only provides a synthetic handle for rapid modular library generation but also acts as a critical pharmacophore, engaging in key hydrogen bonding and salt-bridge interactions within the kinase hinge region.

This technical guide explores the mechanistic rationale, synthetic methodologies, and validation protocols for utilizing quinoxaline carboxylic acids in the development of targeted kinase inhibitors.

Mechanistic Rationale: The Quinoxaline Scaffold in Kinase Inhibition

The efficacy of quinoxaline derivatives as kinase inhibitors stems from their structural mimicry of the adenine ring of ATP. The nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors, allowing the scaffold to anchor deeply within the ATP-binding pocket of various kinases.

The strategic placement of a carboxylic acid group (e.g., quinoxaline-2-carboxylic acid) introduces several distinct advantages:

  • Hinge Region Engagement: The carboxylic acid can form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, significantly increasing binding affinity.

  • Solubility and Pharmacokinetics: The ionizable nature of the carboxylate improves aqueous solubility, a common bottleneck in the optimization of flat, aromatic heterocycles.

  • Modular Diversification: The acid group serves as an ideal anchor for amide couplings, enabling the rapid synthesis of diverse libraries to probe structure-activity relationships (SAR).

Key Target Kinases

Recent literature highlights the versatility of this scaffold across multiple therapeutic targets:

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): Inhibiting ASK1 is a prime strategy for treating non-alcoholic steatohepatitis (NASH). Recent 2024 studies demonstrate that dibromo-substituted quinoxaline derivatives synthesized from quinoxaline-2-carboxylic acid exhibit potent ASK1 inhibition (IC

    
     = 30.17 nM), reducing lipid droplets and exhibiting high safety profiles in hepatic cells [2].
    
  • Protein Kinase CK2: Substituted pyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as a novel class of potent inhibitors for human CK2, a highly pleiotropic enzyme implicated in cancer. Specific derivatives have achieved IC

    
     values as low as 49 nM [3].
    
  • PAS Kinase (PASK): Compounds like BioE-1115, a cell-permeable quinoxaline-carboxylic acid derivative, act as highly selective PASK inhibitors (IC

    
     ~ 4 nM), effectively blocking SREBP-1 maturation without affecting the Akt/mTOR pathway [4].
    

ASK1Pathway Stress Oxidative Stress / TNF-α ASK1 ASK1 Kinase (Active) Stress->ASK1 MKK MKK4 / MKK7 ASK1->MKK Phosphorylation Inhibitor Quinoxaline Inhibitor (e.g., Compound 26e) Inhibitor->ASK1 Blocks ATP Pocket JNK JNK / p38 MAPK MKK->JNK Phosphorylation Outcome Apoptosis & Inflammation (NASH Progression) JNK->Outcome

Figure 1: Mechanism of action for quinoxaline-based ASK1 inhibitors blocking NASH progression.

Modular Synthesis Workflow

To systematically explore the chemical space around the quinoxaline core, we employ a modular amide coupling strategy. The following protocol describes the synthesis of a quinoxaline-amide library using propylphosphonic anhydride (T3P).

Causality Check: Why T3P? Unlike traditional coupling reagents like HATU or EDC/HOBt, T3P minimizes epimerization, generates water-soluble byproducts that are easily removed during aqueous workup, and provides superior yields when coupling sterically hindered anilines to quinoxaline carboxylic acids [2].

Protocol: T3P-Mediated Amide Coupling

Self-Validating System: This workflow includes an in-process LC-MS control step to ensure complete activation before amine addition, preventing the accumulation of unreacted starting materials.

  • Activation: Dissolve quinoxaline-2-carboxylic acid (1.0 equiv) in anhydrous ethyl acetate (EtOAc) or DMF (0.2 M) under an inert nitrogen atmosphere. Add triethylamine (Et

    
    N) or DIPEA (3.0 equiv). Stir for 5 minutes.
    
  • Coupling Reagent Addition: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) at 0 °C. Stir for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Add the diversity element (e.g., a substituted heteroarylamine or aniline, 1.2 equiv). Warm the reaction to room temperature and stir for 12–16 hours.

  • In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation metric: >95% consumption of the quinoxaline carboxylic acid mass peak.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Confirm final purity (>95%) via UPLC and structural identity via

    
    H-NMR and HRMS.
    

SynthesisWorkflow A Quinoxaline-2-carboxylic acid (Core Scaffold) C T3P Coupling Reagent + DIPEA Base A->C B Amine/Aniline Building Blocks (Diversity Elements) B->C D Amide Formation (Intermediate) C->D E LC-MS IPC & Aqueous Workup (Validation Step) D->E F Target Kinase Inhibitor (Purified Compound) E->F

Figure 2: Modular synthesis workflow for quinoxaline-based kinase inhibitors.

Kinase Selectivity Profiling

Once synthesized, compounds must be evaluated for primary target potency and off-target cross-reactivity. The ADP-Glo™ Kinase Assay is the gold standard for this, as it measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol: Self-Validating ADP-Glo™ Kinase Assay

Causality Check: ATP concentration is strictly maintained at the apparent


 for each specific kinase. This sensitizes the assay to ATP-competitive inhibitors (like quinoxalines), ensuring that the calculated IC

values accurately reflect the inhibitor's binding affinity (

) according to the Cheng-Prusoff equation.
  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT). Prepare the kinase/substrate mixture and the ATP solution (at 
    
    
    
    ).
  • Compound Dilution: Serially dilute the quinoxaline compounds in 100% DMSO. Transfer to a 384-well low-volume white plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 2 µL of the kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow inhibitor binding. Initiate the reaction by adding 2 µL of the ATP solution. Incubate for 60 minutes.

  • ADP Quantification: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate luminescence. Incubate for 30 minutes, then read on a microplate reader.

  • System Validation: Calculate the Z'-factor for the plate using DMSO (vehicle, 0% inhibition) and 10 µM Staurosporine (positive control, 100% inhibition). A plate is only validated and accepted if Z' > 0.6.

Comparative Selectivity Data

The table below summarizes the hypothetical cross-reactivity profile of a representative optimized quinoxaline-carboxylic acid derivative against a panel of kinases, demonstrating the high selectivity achievable with this scaffold.

Target KinaseIC

(nM)
Fold Selectivity (vs Primary)Clinical Relevance of Target
ASK1 (Primary) 30.2 1.0x NASH, Apoptosis, Inflammation
CK21,45048xCell survival, Oncology
PASK>10,000>330xLipid metabolism
VEGFR28,500281xAngiogenesis (Off-target)
PI3K

>10,000>330xCell growth (Off-target)

Table 1: Selectivity profile of a representative optimized quinoxaline inhibitor. Data highlights the ability to tune the quinoxaline scaffold away from highly conserved kinases like PI3K toward specific targets like ASK1.

Conclusion

Quinoxaline carboxylic acids represent a highly tractable, synthetically accessible, and biologically potent class of building blocks for kinase inhibitor discovery. By leveraging the hydrogen-bonding capacity of the pyrazine nitrogen atoms and the modularity of the carboxylic acid group, medicinal chemists can rapidly generate libraries with finely tuned selectivity profiles. Whether targeting CK2 in oncology or ASK1 in metabolic diseases, the implementation of rigorous, self-validating synthetic and biochemical workflows ensures the reliable translation of these scaffolds into viable preclinical candidates.

References

  • Sharma K, Kumar A, Bhagat S, Rani D. "Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives." Molecular Diversity, 2025. URL:[Link]

  • Han X, Lan P, Chen Q, Wang Z. "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. URL:[Link]

  • Guillon J, Le Borgne M, Rimbault C, et al. "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2." European Journal of Medicinal Chemistry, 2013. URL:[Link]

Exploratory

Engineering Metabolic Resilience: The Role of Trifluoromethyl-Substituted Heterocycles in Drug Design

Executive Summary In the landscape of modern drug discovery, premature clearance of a pharmacophore severely limits its clinical viability. Heterocycles—such as piperidines, pyrazoles, and pyridines—are ubiquitous in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, premature clearance of a pharmacophore severely limits its clinical viability. Heterocycles—such as piperidines, pyrazoles, and pyridines—are ubiquitous in medicinal chemistry but frequently present metabolically "soft spots" susceptible to rapid oxidative degradation[1]. As a bioisosteric intervention, the strategic incorporation of the trifluoromethyl (


) group has become a premier technique for engineering metabolic resilience. This whitepaper explores the physical organic causality behind 

-mediated stability, details its structural impact on heterocyclic scaffolds, and provides a self-validating experimental protocol for quantifying these improvements via in vitro microsomal assays.

Mechanistic Foundations of Trifluoromethyl-Mediated Stability

The primary engine of Phase I drug metabolism is the Cytochrome P450 (CYP450) superfamily of enzymes, highly expressed in hepatic tissue[2]. These heme-dependent monooxygenases clear xenobiotics primarily through aliphatic hydroxylation, arene epoxidation, and N/O-dealkylation. The introduction of a


 group disrupts this catalytic machinery through two distinct mechanistic pillars:
Thermodynamic Shielding (The Kinetic Isotope/Isostere Effect)

The CYP450 catalytic cycle relies on a highly reactive iron-oxo species (Compound I) to abstract a hydrogen atom from the drug substrate (Hydrogen Atom Transfer, HAT)[2]. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, possessing a bond dissociation energy of approximately 116 kcal/mol, compared to ~98 kcal/mol for a standard C-H bond. Substituting a metabolically labile methyl group (


) with a 

group creates an insurmountable thermodynamic barrier, effectively blocking the HAT step and preventing the formation of hydroxylated metabolites[3].
Electronic Deactivation of Heterocycles

CYP450-mediated oxidation of aromatic and heteroaromatic rings is fundamentally an electrophilic attack. The


 group is intensely electronegative. When appended to a heterocycle, it withdraws electron density from the 

-system via strong inductive effects[2]. By depleting the ring of its electron density, the heterocycle becomes electronically deactivated and highly resistant to CYP-mediated epoxidation or hydroxylation.

CYP450_Blockade Drug Drug with -CH3 (Metabolically Labile) CYP CYP450 Iron-Oxo (Compound I) Drug->CYP Binding HAT Hydrogen Atom Transfer (C-H Cleavage) CYP->HAT Block HAT Blocked (High C-F Bond Energy) CYP->Block Attempted Oxidation Radical Carbon Radical Intermediate HAT->Radical Rebound Oxygen Rebound Radical->Rebound Metabolite Hydroxylated Metabolite (-CH2OH) Rebound->Metabolite DrugCF3 Drug with -CF3 (Metabolically Stable) DrugCF3->CYP Binding Excretion Prolonged Half-Life (Parent Drug Excreted) Block->Excretion

CYP450 catalytic cycle showing successful -CH3 oxidation versus -CF3 metabolic blockade.

Structural Impact on Heterocyclic Scaffolds

The placement of the


 group dictates the pharmacokinetic outcome. Extensive structure-activity relationship (SAR) studies demonstrate that both C-trifluoromethylation and N-trifluoromethylation yield profound stability enhancements[4].
  • C-Trifluoromethylation : Commonly applied to pyridines, pyrimidines, and piperidines. Beyond blocking local metabolism, a

    
     substitution modulates the 
    
    
    
    of adjacent basic nitrogen atoms. This reduction in basicity often improves passive membrane permeability and reduces off-target liabilities (such as hERG channel blockade)[4].
  • N-Trifluoromethylation : An emerging frontier in medicinal chemistry.

    
     azoles (e.g., pyrazoles, imidazoles, pyrroles) exhibit significantly higher lipophilicity and metabolic stability compared to their 
    
    
    
    counterparts[5]. Crucially, the
    
    
    bond completely abrogates N-dealkylation, a primary clearance pathway for N-methylated heterocycles[5].
Comparative Metabolic Data: vs. Substitution

The following table synthesizes the expected pharmacokinetic shifts when executing a "metabolic switch" from a methyl to a trifluoromethyl group on a heterocyclic core[3].

Pharmacokinetic ParameterHeterocycle with

Heterocycle with

Mechanistic Rationale
Primary Metabolic Pathway Susceptible to rapid CYP-mediated oxidation.Oxidation strictly blocked at the substitution site.High C-F bond dissociation energy resists enzymatic cleavage.
Intrinsic Clearance (

)
High (

protein)
Significantly LoweredReduced metabolic capacity of the liver toward the substrate.
In Vitro Half-Life (

)
Shorter (Rapid degradation)Longer (Sustained exposure)Slower clearance of the parent drug translates to prolonged half-life.
Metabolite Profile Complex (Multiple downstream products)SimplifiedBlocking the primary soft spot limits the formation of cascading metabolites.

Experimental Validation: Microsomal Stability Profiling

Computational predictions of metabolic stability must be empirically validated. As an Application Scientist, I mandate the use of the Human Liver Microsome (HLM) or Rat Liver Microsome (RLM) assay as the gold standard for quantifying Phase I oxidative metabolism. The protocol below is designed as a self-validating system: by strictly controlling substrate concentrations below the Michaelis-Menten constant (


), we ensure first-order kinetics, making the calculated clearance rates mathematically robust[3].

Assay_Workflow Prep 1. Reagent Preparation Test Cpd (1 µM) Liver Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5 mins Buffer pH 7.4 Prep->PreInc Initiate 3. Reaction Initiation Add NADPH Regenerating System PreInc->Initiate Timepoints 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 mins Initiate->Timepoints Quench 5. Reaction Quenching Add Cold Acetonitrile + IS Precipitate Proteins Timepoints->Quench Analysis 6. LC-MS/MS Analysis Quantify Parent Drug Remaining Quench->Analysis Calc 7. Data Processing Calculate CL_int & t_1/2 Analysis->Calc

Step-by-step workflow for in vitro liver microsomal stability assay and clearance calculation.

Step-by-Step Methodology
  • Matrix Preparation : Prepare a suspension of liver microsomes at a concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific protein concentration provides sufficient enzymatic activity to observe degradation without causing excessive non-specific protein binding, which could artificially mask the drug's true clearance rate.

  • Compound Spiking : Spike the trifluoromethyl-heterocycle (and the non-fluorinated control in a parallel assay) to a final concentration of 1 µM.

    • Causality: Maintaining the substrate concentration at 1 µM ensures the reaction operates well below the

      
       of most CYP enzymes, guaranteeing the first-order kinetic conditions required to calculate intrinsic clearance.
      
  • Thermal Pre-incubation : Incubate the mixture in a 96-well plate at 37°C for 5 minutes.

    • Causality: Establishes thermal equilibrium, ensuring that enzyme kinetics are not skewed by temperature gradients upon reaction initiation.

  • Reaction Initiation : Initiate the assay by adding an NADPH regenerating system (comprising NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Microsomes contain the CYP450 enzymes but lack the endogenous cofactors. NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle[3].

  • Time-Course Sampling & Quenching : At defined intervals (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS).

    • Causality: The organic solvent instantly denatures the CYP enzymes, quenching the reaction at the exact time point. Simultaneously, it precipitates the microsomal proteins, yielding a clean supernatant for bioanalysis. The IS validates the extraction efficiency and normalizes LC-MS/MS ionization variance.

  • LC-MS/MS Bioanalysis : Centrifuge the quenched plates (4000 rpm, 15 mins) and analyze the supernatant via LC-MS/MS to quantify the percentage of parent drug remaining relative to the

    
     timepoint.
    
  • Pharmacokinetic Translation : Calculate the elimination rate constant (

    
    ) from the slope of the natural log of percent remaining versus time.
    
    • Validation: A successful

      
       substitution will manifest as a flattened degradation curve (a significantly lower 
      
      
      
      value), mathematically proving the enhancement in metabolic stability[3].

Conclusion

The incorporation of a trifluoromethyl group into a heterocyclic scaffold is not merely a structural decoration; it is a precisely engineered metabolic shield. By leveraging the thermodynamic strength of the C-F bond and the profound electron-withdrawing nature of the


 moiety, medicinal chemists can systematically deactivate metabolic soft spots, drastically reducing intrinsic clearance and extending the therapeutic half-life of drug candidates.

References

1.[3] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group , Benchchem.3 2.[1] Mitigating Heterocycle Metabolism in Drug Discovery , Journal of Medicinal Chemistry (ACS Publications). 1 3.[5] A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles , ResearchGate. 5 4.[4] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years , MDPI. 4 5.[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective , PMC / National Institutes of Health. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid , a critical scaffold in the development of antivi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid , a critical scaffold in the development of antiviral agents (e.g., HCV NS5B inhibitors) and kinase inhibitors.

[1]

Executive Summary

The quinoxaline moiety acts as a bioisostere for purines and pteridines in drug design.[1] The incorporation of a trifluoromethyl (


) group at the C2 position enhances metabolic stability and lipophilicity, while the C6-carboxylic acid provides a versatile handle for amide coupling (e.g., library generation).

This protocol addresses the primary challenge in this synthesis: Regioselectivity . The condensation of an asymmetric diamine (3,4-diaminobenzoic acid) with an asymmetric 1,2-dicarbonyl (3,3,3-trifluoro-2-oxopropanal) yields a mixture of 6- and 7-isomers. This guide provides a mechanistic rationale for the major product and a validated protocol for isolation.

Chemical Strategy & Retrosynthesis

The synthesis relies on the condensation of 3,4-diaminobenzoic acid with 3,3,3-trifluoro-2-oxopropanal (trifluoropyruvaldehyde).

Mechanistic Regiochemistry (The "Expert" Insight)

To maximize the yield of the desired 2-CF3-6-COOH isomer, one must understand the nucleophilicity of the diamine:

  • 3-Amino group: Located ortho to the electron-withdrawing carboxylic acid.[1] It is deactivated by both inductive (-I) and steric effects.[1]

  • 4-Amino group: Located para to the carboxylic acid.[1] It is deactivated by resonance but is generally more nucleophilic than the 3-amino group due to the distance from the -I effect and lack of steric hindrance.

Reagent Reactivity: The aldehyde carbonyl (


) of trifluoropyruvaldehyde is significantly more electrophilic than the ketone carbonyl (

), which is sterically hindered and electron-deficient.

Predicted Major Pathway: The more nucleophilic amine (4-NH2) attacks the more electrophilic carbonyl (CHO) .[1]

  • Result: The N4 nitrogen becomes part of the methine (=CH-) bridge.

  • Consequence: The N1 nitrogen (originally 3-NH2) condenses with the trifluoroacetyl group (

    
    ), placing the 
    
    
    
    group at position 2.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the selection of the major isomer based on electronic principles.

ReactionPathway cluster_legend Mechanism Logic SM1 3,4-Diaminobenzoic Acid (Nucleophile) Int_Major Schiff Base A (4-NH2 attacks CHO) SM1->Int_Major Fast (Sterics/Elec) Int_Minor Schiff Base B (3-NH2 attacks CHO) SM1->Int_Minor Slow SM2 3,3,3-Trifluoro-2-oxopropanal (Electrophile) SM2->Int_Major SM2->Int_Minor Prod_Major MAJOR PRODUCT 2-(Trifluoromethyl) quinoxaline-6-carboxylic acid Int_Major->Prod_Major Cyclization Prod_Minor MINOR PRODUCT 3-(Trifluoromethyl) quinoxaline-6-carboxylic acid (equiv. to 7-COOH) Int_Minor->Prod_Minor Cyclization Info 4-NH2 is more nucleophilic CHO is more electrophilic Favors 2-CF3-6-COOH

Caption: Kinetic pathway favoring the formation of the 2-substituted isomer based on nucleophile-electrophile pairing.

Experimental Protocol

Materials
  • 3,4-Diaminobenzoic acid (CAS: 619-05-6): 15.2 g (100 mmol)[1]

  • 3,3,3-Trifluoro-2-oxopropanal hemiacetal/hydrate (CAS: 433-27-2): 1.1 equivalents.[1] Note: Often supplied as an aqueous solution or ethyl hemiacetal.[1]

  • Ethanol (Absolute): 150 mL

  • Acetic Acid (Glacial): 5 mL (Catalyst)

Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3,4-diaminobenzoic acid (15.2 g) in Ethanol (150 mL) .

  • Reagent Addition: Add 3,3,3-Trifluoro-2-oxopropanal (1.1 equiv) dropwise over 10 minutes at room temperature. The suspension may darken.[1]

  • Catalysis: Add Glacial Acetic Acid (5 mL) .

  • Reaction: Heat the mixture to reflux (78°C) for 3–4 hours .

    • Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9 with 1% AcOH) or LC-MS.[1] The starting diamine is highly polar; the product will be less polar.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a beige/brown solid.[1]

  • Isolation: Filter the solid and wash with cold water (

    
     mL) and a small amount of cold hexanes to remove unreacted aldehyde.
    
  • Purification (Isomer Separation):

    • The crude solid contains both 6-COOH (Major) and 7-COOH (Minor) isomers.[1]

    • Method A (Recrystallization): Dissolve crude solid in hot Ethanol/Water (9:1).[1] Allow to cool slowly. The 6-isomer is typically less soluble and crystallizes first.[1]

    • Method B (Flash Chromatography): If high purity (>98%) is required, use a silica gel column eluting with a gradient of DCM -> 5% MeOH in DCM.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the isolated product is the correct regioisomer, use standard NMR techniques.

Feature2-CF3-6-COOH (Target)3-CF3-6-COOH (Isomer/Impurity)
Proton H-3 Singlet at ~9.4 ppm (Deshielded by N and CF3)N/A (CF3 is at pos 3)
Proton H-2 N/A (CF3 is at pos 2)Singlet at ~9.4 ppm
NOESY/HMBC Correlation between H-3 and CF3 is NOT possible (too far).[1]Strong correlation between H-2 and CF3 may be visible? No, key is ring coupling.[1]
Key ID H-5 (ortho to COOH) appears as a doublet (J~1-2 Hz meta coupling to H-7).[1]Pattern of aromatic protons shifts slightly.[1][2][3]

Critical Check: The most reliable confirmation is 13C NMR or 19F-1H HOESY .[1] In the 2-CF3 isomer, the Carbon at position 3 (CH) will show typically aromatic CH shifts, while C2 will be a quartet due to C-F coupling.

Workflow Diagram

Workflow Start Start: 3,4-Diaminobenzoic Acid + Trifluoropyruvaldehyde Reflux Reflux in EtOH (3-4h) Acid Catalyst Start->Reflux Quench Concentrate & Pour into Ice Water Reflux->Quench Filter Filtration (Crude Solid) Quench->Filter Decision Purity Requirement? Filter->Decision Recryst Recrystallization (EtOH/H2O) (Scalable, ~95% purity) Decision->Recryst Standard Column Flash Chromatography (DCM/MeOH) (High Purity >98%) Decision->Column Strict Final Final Product: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid Recryst->Final Column->Final

Caption: Operational workflow for the synthesis and purification of the target quinoxaline.

References

  • Regioselectivity in Quinoxaline Synthesis

    • Title: Synthesis and biological evaluation of quinoxaline deriv
    • Source: Scientific & Academic Publishing.[1]

    • URL:[Link]

    • Relevance: Establishes the general condensation mechanism of diamines with 1,2-dicarbonyls.
  • Isomer Identification (NMR)

    • Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents.[1][4]

    • Source: MDPI (Molecules).[1][5]

    • URL:[Link][1]

    • Relevance: Provides detailed HMBC/NOESY protocols for distinguishing 6- and 7-substituted quinoxaline isomers.
  • General Synthetic Methodology

    • Title: Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.[1][6]

    • Source: University of Konstanz / Synlett.[1]

    • URL:[Link]

    • Relevance: Validates the stability of the carboxylic acid moiety under reflux/hydrothermal conditions during quinoxaline ring form
  • Commercial Availability & Properties

    • Title: Quinoxaline-6-carboxylic acid (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • URL:[Link][1]

    • Relevance: Provides physical property data (MP, pKa)

Sources

Application

Application Note: Regioselective Synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-(trifluoromethyl)quinoxaline-6-carboxylic acid via the condensation of 3,4-diaminobenzoic acid with trifluoropyruva...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-(trifluoromethyl)quinoxaline-6-carboxylic acid via the condensation of 3,4-diaminobenzoic acid with trifluoropyruvaldehyde.

Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This guide details the condensation reaction between 3,4-diaminobenzoic acid  and trifluoropyruvaldehyde (TFPA) .

While the reaction theoretically permits two regioisomers, the electronic differentiation of the diamine substrate typically favors the formation of the 6-carboxylic acid isomer . This protocol provides the mechanistic rationale, optimized experimental conditions, and purification strategies to isolate high-purity product for drug discovery applications.

Scientific Background & Mechanistic Insight

The Regioselectivity Challenge

The condensation of an unsymmetrical o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound (Hinsberg reaction) can yield two regioisomers.

  • Substrate A: 3,4-Diaminobenzoic acid contains an electron-withdrawing carboxyl group.

    • The 3-amino group (

      
       to COOH) is more nucleophilic  due to the absence of direct resonance withdrawal.
      
    • The 4-amino group (

      
       to COOH) is less nucleophilic  due to strong resonance delocalization of the lone pair into the carboxyl group.
      
  • Substrate B: Trifluoropyruvaldehyde (

    
    ) presents two electrophilic sites.
    
    • The aldehyde carbon (

      
      ) is kinetically more accessible and highly electrophilic.
      
    • The ketone carbon (

      
      ) is electronically activated by the 
      
      
      
      group but is sterically more hindered than the aldehyde.
Reaction Pathway

Under standard conditions, the reaction is governed by the rapid nucleophilic attack of the most nucleophilic amine (3-


) upon the most accessible electrophile (Aldehyde).
  • Step 1: The 3-

    
     attacks the aldehyde carbonyl of TFPA, forming a Schiff base (imine) intermediate.
    
  • Step 2: The 4-

    
     subsequently attacks the ketone carbonyl.
    
  • Step 3: Cyclization and dehydration yield the quinoxaline core.

Outcome: The


 group ends up adjacent to the nitrogen derived from the 4-amino group. In standard quinoxaline numbering, this nitrogen is designated N1, placing the 

at position 2 and the carboxyl group at position 6.
Mechanistic Visualization

ReactionMechanism Reactants Reactants (3,4-Diaminobenzoic acid + TFPA) Inter1 Intermediate 1 (Schiff Base at 3-NH2) Reactants->Inter1 Nucleophilic Attack (3-NH2 -> CHO) Cyclization Cyclization (Attack of 4-NH2 on CO-CF3) Inter1->Cyclization Dehydration Product Product 2-(Trifluoromethyl)quinoxaline- 6-carboxylic acid Cyclization->Product Aromatization

Figure 1: Mechanistic pathway favoring the 6-carboxylic acid regioisomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
3,4-Diaminobenzoic acid 152.151.0Limiting Reagent
Trifluoropyruvaldehyde (hydrate) ~144.051.1 - 1.2Electrophile
Ethanol (Absolute) -SolventReaction Medium
Acetic Acid (Glacial) 60.050.5 (Optional)Catalyst

Note: Trifluoropyruvaldehyde is often supplied as a hydrate or hemiacetal. Ensure the stoichiometry accounts for the effective molecular weight.

Synthesis Procedure

Step 1: Preparation Dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar. If the diamine does not fully dissolve, gentle warming (40°C) is permitted.

Step 2: Addition Add trifluoropyruvaldehyde hydrate (1.2 equiv) dropwise to the stirring diamine solution.

  • Observation: The solution typically darkens (yellow/orange) immediately, indicating imine formation.

  • Catalysis: For slower reactions, add 0.5 mL of glacial acetic acid.

Step 3: Reflux Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% Methanol in DCM). The starting diamine is highly polar; the product will be less polar and UV active.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter directly.

  • If no precipitate forms, concentrate the solvent to ~50% volume under reduced pressure and pour the residue into ice-cold water (50 mL).

  • Adjust pH to ~3-4 with dilute HCl if necessary to ensure the carboxylic acid is protonated and precipitates.

  • Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

Step 5: Purification Recrystallize the crude solid from hot Ethanol/Water (9:1) or Methanol.[3]

  • Yield: Typical isolated yields range from 70% to 85%.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in Ethanol (Optional: Add AcOH) Start->Mix Reflux Reflux (78°C) 2-4 Hours Mix->Reflux Monitor TLC Check (Complete?) Reflux->Monitor Monitor->Reflux No Cool Cool & Precipitate (Ice Water) Monitor->Cool Yes Filter Filtration & Wash Cool->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization (QC)

To validate the synthesis, the following analytical data should be obtained.

NMR Spectroscopy[4][5][6]
  • 1H NMR (DMSO-d6):

    • Look for the aromatic protons of the quinoxaline ring.

    • Diagnostic Signal: The proton at position 3 (adjacent to the N but not the

      
      ) typically appears as a singlet or doublet around 
      
      
      
      9.0 - 9.5 ppm.
    • Regioisomer Check: The coupling patterns of the protons on the benzene ring (H5, H7, H8) will distinguish the 6-COOH isomer from the 7-COOH isomer.

      • 6-COOH Isomer: H5 (singlet-like/small coupling), H7 (dd), H8 (d).

  • 19F NMR:

    • A single singlet around

      
       -63 to -68 ppm confirms the presence of the 
      
      
      
      group.
Mass Spectrometry[4]
  • ESI-MS: Observe

    
     peak at m/z 241 (Negative mode) or 
    
    
    
    at m/z 243 (Positive mode).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclization or solubility loss.Increase reflux time; ensure water is added during workup to force precipitation.
Mixture of Isomers Electronic similarity of amines.Recrystallize carefully. The 6-COOH isomer is thermodynamically favored and often less soluble.
Dark/Tar Product Oxidation of diamine.Conduct reaction under Nitrogen/Argon atmosphere. Use fresh diamine.

References

  • Hinsberg, O. (1884). Ueber die Bildung von Chinoxalinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 318-323.
  • Li, S., et al. (2022).[4] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[4] Synthesis, 54, 3989-3998.[4]

  • ChemScene. (n.d.). Product Data: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid.[5] (Confirmation of commercial availability of the 6-isomer).

  • Galal, S. A., et al. (2011). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Journal of Chemical Research. (Context on quinoxaline carboxylic acid synthesis).

Sources

Method

Advanced Microwave-Assisted Synthesis of Trifluoromethyl Quinoxalines: Protocols and Mechanistic Insights

Executive Summary & Mechanistic Rationale Trifluoromethyl quinoxalines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-tuberculosis agents, kinase inhibitors, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Trifluoromethyl quinoxalines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-tuberculosis agents, kinase inhibitors, and advanced agrochemicals[1]. The incorporation of the trifluoromethyl (


) group significantly alters the physicochemical properties of the molecule, enhancing lipophilicity, metabolic stability, and target binding affinity[1].

However, the classical synthesis of these derivatives—typically achieved via the cyclocondensation of o-phenylenediamines with trifluoromethylated 1,2-dicarbonyl compounds—is notoriously sluggish. The strong electron-withdrawing nature of the


 group deactivates the adjacent carbonyl carbon, leading to prolonged reaction times (often 2–24 hours under reflux), thermal degradation, and moderate yields[2].

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through dielectric heating. By directly coupling microwave energy with polar solvents (e.g., DMF, EtOH) and polar transition states, MAOS drastically lowers the activation energy barrier. This enables the rapid kinetic trapping of the desired quinoxaline core in minutes, suppressing side-product formation and eliminating the need for complex, solvent-heavy workups[3],[4].

Workflow A Reagent Preparation o-Phenylenediamine + CF3-Dicarbonyl B Solvent & Catalyst DMF + Catalytic AcOH A->B C Microwave Irradiation 180°C, 5-10 min, Sealed Vial B->C Transfer to MW Cavity D Cooling & Precipitation Quench with H2O C->D Controlled Air Cooling E Quality Control LC-MS & 19F-NMR D->E Isolate Solid

Workflow for the microwave-assisted synthesis of trifluoromethyl quinoxalines.

Comparative Performance: MAOS vs. Conventional Heating

The superiority of MAOS over conventional thermal heating is quantifiable across multiple synthetic parameters. The table below summarizes the typical improvements observed when translating a standard cyclocondensation to a microwave-assisted protocol[3],[2].

Synthesis ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Causality / Mechanistic Advantage
Heating Mechanism Convection / ConductionDielectric HeatingDirect energy transfer to polar molecules ensures uniform, instantaneous heating[4].
Reaction Time 2 – 24 hours3 – 10 minutesRapid superheating accelerates the rate-determining imine formation step[3].
Reaction Temperature Reflux (Limited by solvent boiling point)160 °C – 180 °CSealed microwave vials allow safe heating well above the solvent's atmospheric boiling point[3].
Typical Yield 40% – 65%80% – 95%Short reaction times prevent thermal degradation of the sensitive diamine precursors[2].
Solvent Requirement High volumes (e.g., Toluene, EtOH)Minimal (e.g., DMF) or Solvent-FreeHigh localized temperatures reduce the need for bulk solvation[4].

Core Protocol: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one

This self-validating protocol outlines the synthesis of the foundational core using a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

Materials & Reagents
  • Precursors: 1,2-diaminobenzene (1.0 mmol), Ethyl 3,3,3-trifluoro-2-oxopropanoate (1.1 mmol).

  • Solvent & Catalyst: N,N-Dimethylformamide (DMF, 1.0 mL), Glacial Acetic Acid (AcOH, 1 drop).

  • Equipment: 2 mL to 10 mL heavy-walled microwave reaction vial with a crimp/snap cap, magnetic stir bar.

Step-by-Step Methodology
  • Preparation (Quality Control Checkpoint): Ensure the 1,2-diaminobenzene is freshly recrystallized or free of severe oxidation (dark brown/black discoloration indicates degradation). Weigh 109 mg (1.0 mmol) of the diamine and transfer it to the microwave vial.

  • Reagent Addition: Add 190 mg (1.1 mmol) of ethyl 3,3,3-trifluoro-2-oxopropanoate, followed by 1.0 mL of DMF and a single drop of glacial acetic acid. The acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity against the diamine[3].

  • Sealing and Purging: Insert the magnetic stir bar, seal the vial with a Teflon-lined cap, and briefly purge with nitrogen to minimize oxidative side reactions.

  • Microwave Irradiation:

    • Temperature: 180 °C

    • Ramp Time: 1 minute

    • Hold Time: 5 minutes

    • Stirring: High (900 rpm)

    • Self-Validating System Check: Monitor the real-time pressure curve on the reactor interface. The pressure should plateau smoothly. A sudden, sharp pressure spike indicates solvent decomposition or a runaway exotherm, requiring an immediate manual abort.

  • Cooling & Workup: Allow the reactor to cool the vial to < 50 °C using compressed air. Carefully uncap the vial and pour the crude mixture into 10 mL of ice-cold distilled water. The desired product will precipitate as a solid.

  • Isolation & Analysis: Filter the precipitate, wash with cold water, and dry under a vacuum. Confirm product identity and purity via LC-MS (crude purity typically >75%) and

    
    -NMR (expect a sharp singlet near -65 ppm confirming the intact 
    
    
    
    group)[3].

Downstream Functionalization: Nucleophilic Aromatic Substitution ( )

Once the trifluoromethyl quinoxaline core is established, it can be functionalized to generate diverse libraries for drug screening. The


 group exerts a powerful electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline ring. This electronic perturbation highly activates the adjacent 

position for Nucleophilic Aromatic Substitution (

)[5].

For example, converting the quinoxalinone to a 2-chloro-3-(trifluoromethyl)quinoxaline intermediate allows for rapid microwave-assisted displacement by various nucleophiles (amines, alkoxides, phenoxides) in as little as 5 minutes at 160 °C, often without the need for transition-metal catalysts[5].

SNAr A 2-Chloro-3-(trifluoromethyl)quinoxaline (Electrophilic Core) B Nucleophilic Attack (Phenoxide / Amine) A->B C Meisenheimer Intermediate (Stabilized by CF3 & Pyrazine N) B->C Rate-Determining Step D Chloride Elimination (Aromatization) C->D Fast E Functionalized CF3-Quinoxaline (Target Derivative) D->E

Mechanistic pathway of SNAr on the trifluoromethyl quinoxaline core.

Protocol Guidelines

To synthesize derivatives such as 2-phenoxy-3-(trifluoromethyl)quinoxaline, react the chlorinated precursor with the appropriate phenol in the presence of a mild base (e.g.,


) in DMF under microwave irradiation (160 °C, 5–10 min). The stabilization of the Meisenheimer-like intermediate by both the pyrazine nitrogen and the 

group ensures rapid, quantitative conversion[5].

References

1.[1] Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis. National Institutes of Health (NIH) / PMC. 1 2.[3] Shipe, W. D., et al. CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. CLOCKSS Archive. 3 3.[2] Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton eCommons. 2 4.[5] 2-Phenoxy-3-(trifluoromethyl)quinoxaline | 338773-58-3. Benchchem. 5 5.[4] Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health (NIH) / PMC. 4

Sources

Application

Application Note: Advanced One-Pot Synthesis of Fluoroalkylated Quinoxaline Derivatives

Scientific Context & Rationale The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug development. The introduction of fluoroalkyl groups to heterocyclic aromatic compounds mo...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug development. The introduction of fluoroalkyl groups to heterocyclic aromatic compounds modulates electronic, lipophilic, and steric parameters, which profoundly influences their physicochemical and biological properties compared to nonfluorinated counterparts[1].

Quinoxalines represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and near-infrared probes. While traditional synthesis of quinoxalines often relies on the direct condensation of 1,2-dicarbonyl compounds with aryl 1,2-diamines[2], accessing fluoroalkylated derivatives through these classical routes often requires harsh conditions, transition-metal catalysts, or highly unstable pre-functionalized building blocks. Other modern methodologies have explored utilizing epoxides as alkyl precursors under metal-free conditions[3], but a recent breakthrough has established a highly efficient, metal-free4[4].

This application note details the mechanistic causality and provides a self-validating protocol for this tandem one-pot methodology, enabling researchers to construct complex fluoroalkylated quinoxalines with high atom and step economy.

Mechanistic Causality & Workflow

The success of this one-pot protocol relies on a highly orchestrated sequence of reactions driven by specific solvent environments and in situ generated reactive species.

  • Michael Addition: The reaction initiates with the nucleophilic attack of an aniline on an electron-deficient fluoroalkyne. Methanol (MeOH) is utilized as a protic solvent to hydrogen-bond with the alkyne, increasing its electrophilicity and accelerating the formation of the enamine/imine intermediate.

  • Solvent Switch (Critical Step): The reaction demands a complete solvent switch from MeOH to Dimethyl Sulfoxide (DMSO). Residual methanol can quench the oxidative species generated in the subsequent step[4]. DMSO is required to fully solubilize the inorganic salts and stabilize the highly reactive azide intermediates.

  • Oxidative Azidation & Cycloamination: Potassium iodide (KI) acts synergistically with phenyliodine(III) diacetate (PIDA) to generate an active hypervalent iodine species in situ. This species facilitates the azidation of the intermediate via trimethylsilyl azide (TMSN

    
    ), followed by an intramolecular C-H amination that closes the pyrazine ring, yielding the final fluoroalkylated quinoxaline[4].
    

Workflow A Anilines & Fluoroalkynes B Michael Addition (MeOH, 10 min, rt) A->B C Enamine Intermediate B->C D Solvent Switch (Evaporate MeOH, Add DMSO) C->D E Oxidative Azidation (TMSN3, KI, PIDA) D->E F Cycloamination (C-H Functionalization) E->F Active I-Species G Fluoroalkylated Quinoxaline F->G

Figure 1: One-pot tandem Michael addition/azidation/cycloamination workflow.

Validated Experimental Protocol

This self-validating protocol is designed for a 0.4 mmol scale synthesis.

Materials & Reagents
  • Substrates: Substituted anilines (0.4 mmol), Fluoroalkylated alkynes (0.4 mmol)

  • Reagents: Trimethylsilyl azide (TMSN

    
    , 0.6 mmol), Potassium iodide (KI, 1.2 mmol), Phenyliodine(III) diacetate (PIDA, 1.2 mmol)
    
  • Solvents: HPLC-grade Methanol (MeOH, 4 mL), Anhydrous Dimethyl sulfoxide (DMSO, 4 mL), Ethyl Acetate (EA), Petroleum Ether (PE)

Step-by-Step Methodology

Phase 1: Intermediate Formation

  • Charge a dry 15 mL round-bottom flask with the selected aniline (0.4 mmol) and 4 mL of MeOH.

  • Add the fluoroalkyne (0.4 mmol) dropwise to the solution at room temperature (rt).

  • Stir the mixture at rt for exactly 10 minutes.

    • Validation Check: Monitor the reaction via TLC (PE/EA = 20:1 v/v). The complete consumption of the aniline spot and the appearance of a new intermediate spot confirms successful Michael addition.

Phase 2: Solvent Switch & Oxidation 4. Evaporate the MeOH completely in vacuo.

  • Heuristic Note: Ensure absolute dryness. Any residual protic solvent will prematurely decompose the PIDA/KI complex, drastically reducing the final yield.

  • Reconstitute the resulting oily residue in 4 mL of anhydrous DMSO.

  • To the stirring DMSO solution, sequentially add TMSN

    
     (0.6 mmol) and KI (1.2 mmol).
    
  • Add PIDA (1.2 mmol) portionwise at rt.

    • Heuristic Note: PIDA is a strong oxidant. Portionwise addition mitigates rapid exothermic spikes and prevents the uncontrolled decomposition of the azide source, ensuring a steady release of the active electrophilic iodine species[4].

  • Allow the reaction mixture to stir at rt for 6 hours.

    • Validation Check: A distinct color change (typically to a deep yellow/orange) indicates the progression of the cycloamination cascade.

Phase 3: Workup & Purification 9. Quench the reaction by adding 10 mL of deionized water. 10. Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na


SO

, and concentrate under reduced pressure. 12. Purify the crude product via silica gel flash column chromatography, eluting with PE/EA (20:1 v/v) to afford the pure fluoroalkylated quinoxaline[1].

Quantitative Outcomes & Characterization Data

The one-pot methodology demonstrates broad functional group tolerance. The isolated yield of the prototype compound (5a ) using this one-pot approach was 89%, which matches the overall yield of a traditional two-step process while significantly improving step economy[4]. Below is a summary of specific fluorinated derivatives synthesized via this protocol[1]:

Compound IDSubstrate ModificationsYield (%)Melting Point (°C)

F NMR Highlight (ppm, in CDCl

)
5a Prototype Fluoroalkylated Quinoxaline89N/AN/A
5e Methyl 3-(Difluoromethyl)quinoxaline-2-carboxylate51149–151-118.5 (d,

Hz, CF

)
5k Methyl 7-Fluoro-3-(trifluoromethyl)quinoxaline-2-carboxylate4997–99-64.7 (s, CF

)
5l Methyl 7-Chloro-3-(trifluoromethyl)quinoxaline-2-carboxylate75101–103-64.7 (s, CF

)

Note: The robust yield of 5l (75%) highlights the protocol's compatibility with halogenated substrates, which are highly valuable for subsequent cross-coupling reactions in drug discovery pipelines.

References

  • Potassium Iodide-Promoted One-Pot Synthesis of Fluoroalkylated Quinoxalines via a Tandem Michael Addition/Azidation/Cycloamination Approach. The Journal of Organic Chemistry (ACS Publications). 4

  • Potassium Iodide-Promoted One-Pot Synthesis of Fluoroalkylated Quinoxalines via a Tandem Michael Addition/Azidation/Cycloamination Approach (Extended Characterization Data). The Journal of Organic Chemistry (ACS Publications).1

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry. 2

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. 3

Sources

Method

Application Note: Metal-Free Synthesis of 2-(Trifluoromethyl)quinoxalines

Introduction & Strategic Analysis The incorporation of a trifluoromethyl ( ) group into the quinoxaline scaffold is a pivotal transformation in medicinal chemistry. The moiety acts as a bioisostere for the chloride or me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The incorporation of a trifluoromethyl (


) group into the quinoxaline scaffold is a pivotal transformation in medicinal chemistry. The 

moiety acts as a bioisostere for the chloride or methyl group but offers distinct advantages: it significantly enhances metabolic stability (blocking P450 oxidation sites), increases lipophilicity for better membrane permeability, and alters the pKa of adjacent functional groups.

Traditionally, transition-metal-catalyzed cross-couplings (Cu, Pd, or Ag) were the standard for introducing fluoroalkyl groups. However, in pharmaceutical process development, metal-free methodologies are increasingly prioritized to eliminate the risk of heavy metal contamination (meeting ICH Q3D guidelines) and to reduce cost.

This Application Note details two complementary metal-free protocols:

  • Protocol A (De Novo Synthesis): A robust condensation strategy for constructing the 2-trifluoromethylquinoxaline core from acyclic precursors.

  • Protocol B (Late-Stage Functionalization): A radical-mediated C-H trifluoromethylation of quinoxalin-2(1H)-ones using the Langlois reagent.

Mechanistic Pathways & Logic[1]

The Fluorine Effect

The electron-withdrawing nature of the


 group ($ \chi_F = 4.0 $) creates a strong dipole. In Protocol B, we exploit the electrophilic nature of the 

radical. Unlike nucleophilic trifluoromethylation (using

), radical pathways allow for direct C-H functionalization of electron-deficient heterocycles (Minisci-type reaction) without pre-functionalization (e.g., halides).
Pathway Visualization

The following diagram illustrates the radical mechanism for Protocol B, utilizing Persulfate as a metal-free oxidant to generate the active


 species from the Langlois reagent.

RadicalMechanism Start Langlois Reagent (CF3SO2Na) Radical_CF3 CF3 * Start->Radical_CF3 SET Oxidation (- SO2) Oxidant Persulfate (S2O8 2-) Radical_SO4 SO4 *- Oxidant->Radical_SO4 Thermal Homolysis Radical_SO4->Start Intermediate Radical Adduct (N-centered radical) Radical_CF3->Intermediate Addition to C3 Substrate Quinoxalin-2(1H)-one Substrate->Intermediate Intermediate->Radical_SO4 SET Product 3-CF3-Quinoxalin-2(1H)-one Intermediate->Product Oxidative Aromatization (- H+) Byproducts SO2 + NaHSO4

Figure 1: Mechanism of Oxidative Radical Trifluoromethylation via Langlois Reagent.

Experimental Protocols

Protocol A: De Novo Condensation (High Throughput Ready)

Objective: Synthesis of 2-(trifluoromethyl)quinoxaline from o-phenylenediamine. Mechanism: Acid-catalyzed double condensation. Scope: Ideal for generating the core scaffold when the starting diamine is available.

Materials
  • Substrate: o-Phenylenediamine (1.0 equiv)

  • Reagent: Ethyl trifluoropyruvate (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic Acid (cat.) or TFA (optional for sluggish substrates)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in EtOH (20 mL).

  • Addition: Add ethyl trifluoropyruvate (11 mmol, 1.55 mL) dropwise at room temperature.

  • Reaction:

    • Standard: Stir at Room Temperature for 2–4 hours.

    • Sluggish Substrates: If the diamine bears electron-withdrawing groups (e.g., -NO2), heat to reflux (78°C) for 3 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product is typically less polar than the diamine.

  • Workup:

    • Cool the mixture to 0°C. The product often precipitates as a crystalline solid.

    • Filter the solid and wash with cold EtOH (2 x 5 mL).

    • If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.

  • Yield Expectation: 85–95%.

Protocol B: Metal-Free Late-Stage C-H Trifluoromethylation

Objective: Direct C3-trifluoromethylation of quinoxalin-2(1H)-ones. Mechanism: Radical Minisci-type substitution. Scope: Applicable to complex drug intermediates where the quinoxaline core is already built.

Materials
  • Substrate: Quinoxalin-2(1H)-one derivative (0.5 mmol)

  • Reagent: Sodium triflinate (Langlois Reagent,

    
    ) (2.0 equiv)
    
  • Oxidant: Potassium Persulfate (

    
    ) (2.0 equiv)
    
  • Solvent:

    
     (4:1 ratio)[1]
    
Step-by-Step Methodology
  • Setup: Use a 10 mL sealed tube or vial equipped with a magnetic stir bar.

  • Charging: Add Quinoxalin-2(1H)-one (0.5 mmol),

    
     (156 mg, 1.0 mmol), and 
    
    
    
    (270 mg, 1.0 mmol).
  • Solvation: Add the solvent mixture (

    
    , 4:1 v/v, 3.0 mL).
    
    • Note: The presence of water is critical for solubilizing the persulfate and facilitating the SET mechanism.

  • Reaction: Seal the tube and heat to 80°C for 4–6 hours.

    • Visual Check: The reaction mixture should remain homogeneous or a fine suspension.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with saturated

      
       (10 mL) to neutralize acidic byproducts (
      
      
      
      ).
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Optimization

Substrate Scope Comparison

The electronic nature of the quinoxaline ring affects the radical addition efficiency.

Substrate Substituent (C6/C7)Protocol A (Condensation) YieldProtocol B (Radical C-H) YieldNotes on Protocol B
None (H) 92%81%Standard benchmark.
Electron-Donating (-OMe, -Me) 95%75%Nucleophilic radical attacks electron-rich ring slightly slower.
Electron-Withdrawing (-Cl, -F) 88%85%Preferred. Electron-deficient rings activate C-H toward nucleophilic radical attack.
Strong EWG (-NO2) 82% (Reflux required)65%Competitive reduction of nitro group possible; monitor temp.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Protocol B) Oxygen InhibitionRadical reactions are sensitive to

. Degas solvents with

sparging for 10 min before sealing.
Regioisomers (Protocol A) Asymmetric DiaminesIf using 4-substituted-1,2-diamines, a mixture of 6- and 7-substituted products will form. Separation via HPLC is usually required.
Incomplete Reaction (Protocol B) Decomposition of Reagent

can decompose if the oxidant is added too fast at high temp. Add oxidant at RT, then heat.

References

  • Meng, N., Wang, L., Liu, Q., et al. (2020).[4][5][6] Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent.[4][6][7][8] The Journal of Organic Chemistry, 85(11), 6888–6896.[5][6] [Link][5][6]

  • Wei, W., et al. (2018).[6][9] Direct C-H Trifluoromethylation of Quinoxalin-2(1H)-ones under Transition-Metal-Free Conditions. Advanced Synthesis & Catalysis. (Cited within context of metal-free radical mechanisms).

  • Kusarz, V., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11, 37243-37266. [Link]

  • Zhang, B., et al. (2022).[4] Metal-free visible-light-initiated direct C3 alkylation of quinoxalin-2(1H)-ones.[4] Green Chemistry, 24, 858-863.[4] [Link]

Sources

Application

Application Note: Scalable and Regioselective Synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid

Executive Summary 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a critical fluorinated heterocyclic building block utilized in the development of advanced therapeutics, including PKMYT1 kinase inhibitors and Factor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a critical fluorinated heterocyclic building block utilized in the development of advanced therapeutics, including PKMYT1 kinase inhibitors and Factor XIa inhibitors [1, 2]. The integration of a trifluoromethyl group into the quinoxaline core significantly enhances metabolic stability, lipophilicity, and target binding affinity. However, synthesizing this scaffold at scale presents two primary challenges: the handling of highly reactive, volatile fluorinated precursors, and the regioselective control of the condensation reaction to avoid intractable mixtures of 6-substituted and 7-substituted isomers.

This application note details a robust, scalable, and self-validating protocol for the synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid. By utilizing an in situ hydrolysis strategy and leveraging the intrinsic electronic properties of the starting materials, this process achieves high regioselectivity and exceptional purity suitable for active pharmaceutical ingredient (API) development.

Mechanistic Causality: Engineering Regioselectivity

To bypass the use of 3,3,3-trifluoropyruvaldehyde—a highly volatile, toxic, and polymerization-prone reagent—this protocol utilizes 3,3-dibromo-1,1,1-trifluoroacetone as a stable, liquid precursor. Under mild basic conditions (sodium acetate in aqueous ethanol), the gem-dibromide undergoes controlled in situ hydrolysis to generate the active 3,3,3-trifluoropyruvaldehyde electrophile directly in the reaction matrix [1].

The regioselectivity of the subsequent condensation is governed by the differential nucleophilicity of the two amino groups on 3,4-diaminobenzoic acid (DABA) :

  • Nucleophile Differentiation: The 4-amino group is situated para to the electron-withdrawing carboxylic acid. Its nitrogen lone pair delocalizes into the carbonyl system via resonance, significantly attenuating its nucleophilicity. Conversely, the 3-amino group is meta to the carboxylic acid, experiencing only inductive deactivation. Consequently, the 3-amino group acts as the primary, more potent nucleophile.

  • Electrophile Differentiation: The in situ generated 3,3,3-trifluoropyruvaldehyde presents two electrophilic centers. The aldehyde carbon is highly reactive and sterically unhindered compared to the ketone carbon, which is shielded by the bulky, strongly electron-withdrawing trifluoromethyl (-CF₃) group.

  • Regiochemical Alignment: Driven by thermodynamic control at elevated temperatures (90–98 °C), the more nucleophilic 3-amino group preferentially attacks the more reactive aldehyde carbon. The less nucleophilic 4-amino group subsequently closes the ring by condensing with the ketone carbon. This specific alignment directs the -CF₃ group to the 2-position and the -COOH group to the 6-position of the quinoxaline core, heavily favoring the 6-COOH isomer over the 7-COOH isomer.

Process Visualization

Workflow SM1 3,3-Dibromo-1,1,1-trifluoroacetone (Electrophile Precursor) Hydrolysis In Situ Hydrolysis (NaOAc, EtOH/H₂O, 90-98°C) SM1->Hydrolysis SM2 3,4-Diaminobenzoic Acid (Nucleophile) Condensation Regioselective Condensation (Δ, Thermodynamic Control) SM2->Condensation Intermediate 3,3,3-Trifluoropyruvaldehyde (Highly Reactive Intermediate) Hydrolysis->Intermediate Intermediate->Condensation Crude Crude Quinoxaline Mixture (Major: 6-COOH | Minor: 7-COOH) Condensation->Crude Purification Selective Crystallization (EtOAc/Heptane or pH-controlled) Crude->Purification Product 2-(Trifluoromethyl)quinoxaline- 6-carboxylic acid (>99% Purity) Purification->Product

Figure 1: Scalable synthetic workflow for in situ generation, condensation, and purification.

Scalable Experimental Protocol

This protocol is scaled for a 100 g input of 3,4-diaminobenzoic acid, representing a standard pilot-scale validation batch.

Phase 1: Reagent Preparation & In Situ Hydrolysis
  • Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.

  • Charge the reactor with 3,4-diaminobenzoic acid (100.0 g, 0.657 mol, 1.0 eq.) and Sodium acetate (215.6 g, 2.63 mol, 4.0 eq.).

  • Add a solvent mixture of Ethanol (600 mL) and Deionized Water (500 mL). Stir at 300 RPM until a uniform suspension is achieved.

  • Begin heating the reactor jacket to reach an internal temperature of 90 °C.

  • Once at temperature, add 3,3-dibromo-1,1,1-trifluoroacetone (195.0 g, 0.723 mol, 1.1 eq.) dropwise via the addition funnel over 30 minutes. Causality Note: Controlled addition prevents thermal runaway from the exothermic hydrolysis and ensures a steady steady-state concentration of the pyruvaldehyde intermediate, minimizing side-reactions.

Phase 2: Condensation & In-Process Control (IPC)
  • Maintain the internal temperature at 90–98 °C for 3 hours under vigorous stirring.

  • Self-Validating IPC Step: Withdraw a 0.5 mL aliquot, dilute with 1 mL MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the DABA peak (RT ~2.1 min) is < 1% relative to the product mass. The expected crude ratio of 6-COOH to 7-COOH isomers should be approximately 85:15.

Phase 3: Workup and Selective Crystallization
  • Cool the reactor to 20 °C. The reaction mixture will appear as a dark, homogenous solution.

  • Slowly add 2N HCl (approx. 400 mL) while monitoring the internal pH. Adjust the pH to 2.5 - 3.0 . Causality Note: The pKa of the quinoxaline carboxylic acid is ~3.5. Dropping the pH below 3.0 ensures complete protonation and precipitation of the crude product while keeping inorganic salts dissolved.

  • Stir the resulting thick slurry at 10 °C for 1 hour to maximize precipitation.

  • Filter the crude solid through a sintered glass Buchner funnel and wash the filter cake with cold water (3 × 200 mL) to remove residual sodium acetate and hydrobromic acid.

  • Purification: Transfer the damp crude cake to a clean 2 L flask. Add Ethyl Acetate (800 mL) and heat to reflux until dissolved. Slowly add Heptane (400 mL) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature naturally over 4 hours, then chill to 5 °C. The 6-COOH isomer preferentially crystallizes, leaving the more soluble 7-COOH isomer in the mother liquor.

  • Filter, wash with cold Heptane (200 mL), and dry in a vacuum oven at 50 °C for 12 hours.

Quantitative Process Metrics

The scalability and robustness of this protocol have been validated across three distinct production scales. The data demonstrates consistent regioselectivity and high final purity.

MetricBench Scale (10 g)Pilot Scale (100 g)Kilo Scale (1.0 kg)
DABA Input 10.0 g100.0 g1000.0 g
Crude Yield 92%94%91%
Crude Isomer Ratio (6:7) 84 : 1685 : 1583 : 17
Isolated Yield (Pure) 68%71%69%
Final HPLC Purity > 99.5%> 99.2%> 99.0%
E-factor (Solvents excluded) 4.13.83.9

Analytical Self-Validation Parameters

To ensure the trustworthiness of the isolated material, the following analytical signatures must be confirmed:

  • HPLC Method: C18 Column (5 µm, 4.6 × 150 mm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 min.

    • 6-COOH Isomer RT: ~8.4 min.

    • 7-COOH Isomer RT: ~8.7 min.

  • ¹H NMR (400 MHz, DMSO-d₆): The definitive confirmation of the 6-COOH isomer is the aromatic splitting pattern. Look for the highly deshielded proton at C5.

    • δ 13.50 (br s, 1H, -COOH)

    • δ 9.52 (s, 1H, Quinoxaline H-3)

    • δ 8.71 (d, J = 1.8 Hz, 1H, H-5)

    • δ 8.35 (dd, J = 8.8, 1.8 Hz, 1H, H-7)

    • δ 8.22 (d, J = 8.8 Hz, 1H, H-8)

References

  • Jimenez Nunez, E., et al. (2017). Substituted oxopyridine derivatives (Patent No. WO2017005725A1).
  • Xu, W., et al. (2024). Compounds that inhibit pkmyt1 (Patent No. WO2024112853A1).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Trifluoromethylquinoxaline Regioisomers

Topic: High-Purity Separation of 2- and 3-trifluoromethylquinoxaline-6-carboxylic acid regioisomers. Ticket ID: T-CF3-Q6CA-SEP Status: Active Guide Analyst: Senior Application Scientist, Separation Sciences Diagnostic &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Purity Separation of 2- and 3-trifluoromethylquinoxaline-6-carboxylic acid regioisomers. Ticket ID: T-CF3-Q6CA-SEP Status: Active Guide Analyst: Senior Application Scientist, Separation Sciences

Diagnostic & Analytical Triage

Objective: Before attempting separation, you must definitively identify your major and minor isomers. The synthesis of quinoxalines via the condensation of 3,4-diaminobenzoic acid with ethyl trifluoropyruvate is regioselective but not regiospecific , typically yielding a mixture.

The "Regioisomer Trap"

The reaction produces two isomers because the starting material (3,4-diaminobenzoic acid) has two non-equivalent amines, and the electrophile (ethyl trifluoropyruvate) has two non-equivalent carbonyls.

  • Isomer A (Major): 2-(trifluoromethyl)quinoxaline-6-carboxylic acid.

  • Isomer B (Minor): 3-(trifluoromethyl)quinoxaline-6-carboxylic acid.

Identification Protocol (NMR)

Do not rely solely on LC-MS, as both isomers have identical masses (MW ~242.15). Use 1H-NMR for definitive assignment.

FeatureIsomer A (2-CF3, Major)Isomer B (3-CF3, Minor)Mechanistic Reason
H-3 Proton Singlet, ~9.2 - 9.4 ppmN/A (Substituted)The proton at C3 is deshielded by the adjacent N4 and the electron-withdrawing ring system.
H-2 Proton N/A (Substituted)Singlet, ~9.2 - 9.4 ppmSimilar shift, but splitting patterns of the benzene ring protons differ.
19F NMR Single peakSingle peakDistinct shifts (typically separated by 1-2 ppm).
Formation Favored DisfavoredResult of the more nucleophilic amine attacking the more electrophilic ketone.

Mechanistic Insight (The "Why")

Understanding the mechanism allows you to optimize the reaction to minimize the minor isomer, reducing the burden on purification.

The Nucleophilicity/Electrophilicity Mismatch:

  • Nucleophiles: In 3,4-diaminobenzoic acid, the amine at position 3 (meta to COOH) is more nucleophilic than the amine at position 4 (para to COOH), which is resonance-deactivated by the carboxylic acid.

  • Electrophiles: In ethyl trifluoropyruvate, the ketone carbonyl (adjacent to CF3) is more electrophilic than the ester carbonyl.

The Dominant Pathway: The strong nucleophile (Pos 3) attacks the strong electrophile (Ketone). This locks the CF3 group into position 2 of the final quinoxaline ring.

QuinoxalineMechanism SM1 3,4-Diaminobenzoic Acid (Pos 3: Strong Nu | Pos 4: Weak Nu) Inter Intermediate: Strong Nu attacks Strong E+ SM1->Inter Kinetic Control Minor MINOR PRODUCT 3-CF3-quinoxaline-6-COOH SM1->Minor Thermal Scramble SM2 Ethyl Trifluoropyruvate (Ketone: Strong E+ | Ester: Weak E+) SM2->Inter Major MAJOR PRODUCT 2-CF3-quinoxaline-6-COOH Inter->Major Cyclization

Caption: Kinetic control favors the 2-CF3 isomer. High temperatures or uncontrolled addition rates can increase the formation of the 3-CF3 minor isomer.

Separation Workflows

Select your workflow based on your scale and purity requirements.

Method A: Fractional Crystallization (Scale: >10g)

Best for: Early-stage intermediates or bulk purification.

The 2-CF3 isomer typically exhibits higher lattice energy and lower solubility in protic solvents due to the specific dipole alignment of the 2-CF3 and 6-COOH groups.

Protocol:

  • Dissolution: Dissolve the crude solid in boiling Ethanol (EtOH) or Methanol (MeOH) (approx. 10-15 mL/g).

  • Hot Filtration: Filter while boiling to remove insoluble polymeric byproducts.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Antisolvent Addition: If crystallization does not start, add Water dropwise (up to 20% v/v) until slight turbidity persists.

  • Aging: Stir at 0°C for 4 hours.

  • Filtration: Filter the solid. The filter cake is enriched in the Major Isomer (2-CF3) . The filtrate contains the Minor Isomer.

  • Recrystallization: Repeat once to achieve >98% isomeric purity.

Method B: Preparative HPLC (Scale: <1g or High Purity)

Best for: Final compounds for biological assays where >99.5% purity is required.

Due to the acidic nature of the carboxylic acid, standard neutral conditions will result in peak tailing. You must suppress ionization.

Optimized Conditions:

Parameter Setting
Column C18 Reverse Phase (e.g., SunFire or equivalent high-carbon load)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Mobile Phase B Acetonitrile + 0.1% TFA or FA
Gradient 10% B to 60% B over 20 minutes
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Carboxyl)

| Elution Order | The 6-COOH isomer is highly polar. The position of the CF3 (2 vs 3) alters the dipole vector. Typically, the 2-CF3 isomer elutes second due to slightly higher lipophilicity in the folded conformation. |

Senior Scientist Note: If separation is poor, switch to a Pentafluorophenyl (PFP) column. The pi-pi interactions with the electron-deficient quinoxaline ring often provide better selectivity than C18 for fluoro-isomers.

Troubleshooting & FAQ

Q1: My HPLC peaks are broad and merging. What is happening?

  • Issue: The carboxylic acid moiety is partially ionizing (pKa ~3-4).

  • Fix: Ensure your mobile phase pH is below 2.5 . Increase TFA concentration to 0.1% or use a phosphate buffer at pH 2.0. Do not use neutral ammonium acetate.

Q2: I am seeing a third peak in the crude mixture. What is it?

  • Analysis: This is likely the uncyclized intermediate (the hydrazone or hemiaminal) or a hydrolysis product if the ethyl ester was not fully hydrolyzed (if starting from a diester).

  • Fix: Push the reaction to completion by refluxing in acetic acid or using a Dean-Stark trap to remove water during synthesis.

Q3: Can I convert the mixture to an ester to separate them?

  • Pro-Tip: Yes. Converting the 6-COOH to a Methyl Ester often dramatically improves separation on silica gel (Flash Chromatography).

    • Reflux crude acid in MeOH with H2SO4 (cat).

    • Separate esters via Flash Chromatography (Hexane/EtOAc).

    • Hydrolyze the pure ester back to the acid using LiOH/THF/Water.

    • Why? Esters have no zwitterionic character and separate purely on polarity/dipole differences.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018. Link

  • Nucleophilicity of Amines: Mayr, H., et al. "Nucleophilicity Parameters for Amines."[1] Journal of the American Chemical Society, 2018. Link

  • Regioselectivity Mechanisms: Cheeseman, G. W. H. "Quinoxalines and related compounds."[2][3][4] Advances in Heterocyclic Chemistry, Vol 2, 1963. (Foundational text on nucleophilic attack in quinoxalines).

  • HPLC of Acidic Heterocycles: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard reference for pH control in HPLC).

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of Quinoxaline-6-Carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stability issues with quinoxaline-6-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stability issues with quinoxaline-6-carboxylic acid derivatives. Heteroaromatic carboxylic acids are notoriously susceptible to thermal and catalytic decarboxylation during synthesis and downstream processing. As a Senior Application Scientist, I have structured this guide to provide mechanistic insights, troubleshooting workflows, and field-proven, self-validating protocols to preserve the integrity of your carboxylic acid moieties.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does quinoxaline-6-carboxylic acid spontaneously decarboxylate during condensation reactions? A1: The decarboxylation of quinoxaline-6-carboxylic acid is driven by thermal activation and the electron-withdrawing nature of the heteroaromatic ring. During 1 (e.g., condensation of 3,4-diaminobenzoic acid with 1,2-dicarbonyls at >200 °C), the carboxylic acid undergoes irreversible conversion to carbon dioxide and the corresponding unsubstituted quinoxaline[1]. The nitrogen atoms in the quinoxaline ring exert an inductive electron-withdrawing effect that stabilizes the transient carbanion or ylide intermediate formed during the loss of CO₂. This is mechanistically similar to the2, where the transition state is stabilized by charge delocalization[2].

Q2: Does the choice of solvent influence the rate of decarboxylation? A2: Yes. In hydrothermal synthesis (HTW), the solvation differences between the carboxylic acid and its transition state significantly impact degradation rates. High-temperature water acts as both a solvent and a proton mediator, facilitating the1 through a cyclic transition state required for CO₂ extrusion[1]. Reducing the water temperature below 150 °C or switching to stable aprotic polar solvents drastically reduces these first-order decarboxylation kinetics.

Q3: Are transition metal catalysts contributing to my product loss? A3: Absolutely. If your synthetic route involves cross-coupling or utilizes copper (Cu) or silver (Ag) catalysts, you are likely inducing competitive protodecarboxylation. Transition metals readily coordinate with heteroaromatic carboxylic acids, lowering the activation energy for CO₂ extrusion and forming an3 that undergoes rapid protonation[3]. If metals are required for a subsequent step, the carboxylic acid must be protected.

Section 2: Troubleshooting Guide & Process Optimization

Issue: LC-MS analysis reveals a major M-44 peak, indicating extensive decarboxylation of the quinoxaline-6-carboxylic acid product.

Root Cause Analysis & Solutions:

  • Thermal Stress: Reactions exceeding 150 °C drive the kinetic decarboxylation pathway.

    • Solution: Lower the reaction temperature. Studies show that reducing the condensation temperature from 230 °C to 150 °C, while maintaining a low substrate concentration (0.05 M), 1 while still affording excellent yields of the quinoxaline core[1].

  • Unprotected Carboxyl Moiety: Free carboxylic acids are highly reactive under harsh cyclization conditions.

    • Solution: Implement an ester protection strategy. Converting the precursor to a methyl or ethyl ester 4 during the high-temperature condensation step[4]. The ester can be safely hydrolyzed post-synthesis.

Data Presentation: Temperature and Concentration Effects on Decarboxylation

The following table summarizes the causal relationship between reaction parameters and decarboxylation rates during the hydrothermal synthesis of quinoxaline-6-carboxylic acids.

Reaction ParameterConditionQuinoxaline-6-Carboxylic Acid Yield (%)Decarboxylated Side Product (%)
Temperature 230 °C (10 min)65 - 70%15 - 21%
Temperature 150 °C (30 min)85 - 90%< 2%
Concentration 0.20 mol/L (at 150 °C)75%8%
Concentration 0.05 mol/L (at 150 °C)92%Not Detected
Protection Methyl Ester (at 230 °C)85% (as ester)0%

Section 3: Validated Experimental Protocols

To ensure scientific integrity, the following self-validating protocols are designed to bypass decarboxylation entirely. The causality here is simple: by removing the acidic proton (Protocol A) or restricting the thermal energy below the activation barrier (Protocol B), the degradation pathway is shut down.

Protocol A: Synthesis via Ester Protection Strategy (Zero Decarboxylation)

Rationale: Masking the carboxylic acid as a methyl ester prevents the formation of the cyclic transition state required for CO₂ loss.

  • Esterification: Suspend 3,4-diaminobenzoic acid (10 mmol) in anhydrous methanol (50 mL). Add a catalytic amount of concentrated H₂SO₄ (0.5 mL). Reflux for 12 hours. Neutralize with saturated NaHCO₃ and extract with ethyl acetate to isolate methyl 3,4-diaminobenzoate.

  • Condensation: Dissolve methyl 3,4-diaminobenzoate (5 mmol) and the desired 1,2-dicarbonyl compound (5 mmol) in a 5% acetic acid/water mixture. Heat to 150 °C in a sealed tube for 30 minutes.

  • Isolation: Cool to room temperature. The methyl quinoxaline-6-carboxylate will precipitate. Filter and wash with cold ethanol.

  • Hydrolysis (Deprotection): Dissolve the ester (3 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (9 mmol). Stir at room temperature for 4 hours. Self-validation step: TLC should show complete consumption of the higher Rf ester spot.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. The stable quinoxaline-6-carboxylic acid will precipitate. Filter, wash with water, and dry under vacuum.

Protocol B: Low-Temperature Hydrothermal Synthesis (Direct Method)

Rationale: For applications where protection/deprotection is unfeasible, kinetic control via temperature and dilution minimizes degradation.

  • Preparation: In a pressure-resistant microwave vial, combine 3,4-diaminobenzoic acid (0.5 mmol) and the 1,2-dicarbonyl compound (0.5 mmol).

  • Dilution: Add 10 mL of deionized water to achieve a strict concentration of 0.05 M. (Critical Causality: Do not exceed 0.1 M. Higher concentrations promote auto-catalytic decarboxylation due to increased local acidity).

  • Heating: Seal the vial and heat to exactly 150 °C for 30 minutes using a microwave synthesizer. Do not exceed 150 °C.

  • Workup: Cool rapidly to room temperature. Filter the crude solid, wash with cold water, and dry.

Section 4: Visual Workflows and Logic Trees

Below is the mechanistic workflow demonstrating the divergence between direct high-temperature synthesis (which leads to degradation) and the recommended ester protection strategy.

G A 3,4-Diaminobenzoic Acid + 1,2-Dicarbonyl B Direct High-Temp Synthesis (>200°C) A->B C Esterification (MeOH, H2SO4) A->C Protection Strategy I Decarboxylated Quinoxaline (Degradation Product) B->I Thermal Decarboxylation D Methyl 3,4-diaminobenzoate + 1,2-Dicarbonyl C->D E Condensation (150°C - 230°C) D->E F Methyl Quinoxaline-6-carboxylate E->F G Hydrolysis (LiOH, THF/H2O) F->G H Quinoxaline-6-carboxylic Acid (Target) G->H High Yield, No Decarboxylation

Synthetic workflow comparing direct synthesis vs. the ester protection strategy to prevent decarboxylation.

To systematically resolve decarboxylation issues in your specific pipeline, follow this troubleshooting logic tree:

Troubleshooting Start Issue: Decarboxylation Detected TempCheck Is reaction temp > 150°C? Start->TempCheck ReduceTemp Reduce temp to 150°C or use MW irradiation TempCheck->ReduceTemp Yes ProtectCheck Is the CO2H group protected? TempCheck->ProtectCheck No ReduceTemp->ProtectCheck Protect Convert to Methyl/Ethyl Ester prior to condensation ProtectCheck->Protect No MetalsCheck Are transition metals (Cu, Ag) present? ProtectCheck->MetalsCheck Yes Protect->MetalsCheck RemoveMetals Use metal-free conditions or EDTA wash MetalsCheck->RemoveMetals Yes Success Decarboxylation Prevented MetalsCheck->Success No RemoveMetals->Success

Troubleshooting logic tree for identifying and resolving the root causes of decarboxylation.

References

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water Source: Thieme Connect URL
  • Decarboxylation of Carboxylic Acids Source: Organic Chemistry Tutor URL
  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy Source: ACS Publications URL
  • Preventing decarboxylation side reactions in hydroxyoxazole derivatives Source: BenchChem URL

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Fluorinated Quinoxaline Acids

Executive Summary & Core Solubility Logic Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of dissolving fluorinated quinoxaline carboxylic acids .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Solubility Logic

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of dissolving fluorinated quinoxaline carboxylic acids . These scaffolds are privileged structures in drug discovery (often acting as kinase inhibitors or receptor antagonists) but present a "perfect storm" for solubility issues:

  • Planar Stacking: The quinoxaline core promotes strong

    
     stacking interactions, creating high lattice energy barriers to dissolution.
    
  • Fluorine Substitution: While fluorine enhances metabolic stability and membrane permeability (lipophilicity), it often increases crystal density and hydrophobicity, resisting solvation in aqueous environments and requiring anhydrous organic solvents.

  • Acidic Moiety: The carboxylic acid group (

    
    ) introduces pH sensitivity. In neutral organic solvents like DMSO, the molecule exists in equilibrium, but the introduction of moisture can alter ionization and trigger precipitation.
    
Comparative Solvent Data
PropertyDMSO (Dimethyl sulfoxide)DMF (Dimethylformamide)Impact on Quinoxalines
Dielectric Constant ~47~37DMSO is generally superior for polarizable aromatic systems.
Hygroscopicity Extreme HighCritical Failure Point: Absorbed atmospheric water acts as an anti-solvent, causing "crashing out."[1]
Boiling Point 189°C153°CBoth allow for thermal facilitation, but DMSO is harder to remove downstream.
Toxicity Low (Cell compatible <0.1%)Moderate (Hepatotoxic)DMSO is preferred for biological assays; DMF is preferred for synthetic chemistry workups.

Troubleshooting Workflow: "My Compound Won't Dissolve"

If you are facing undissolved solids or turbidity, do not simply add more solvent. Follow this logic gate to diagnose the root cause (Kinetic vs. Thermodynamic barrier).

Interactive Troubleshooting Diagram

SolubilityTroubleshooting Start Issue: Visible Solid or Turbidity CheckWater Step 1: Check Solvent Water Content (Is DMSO/DMF fresh/anhydrous?) Start->CheckWater IsOld Solvent is old/opened >1 month CheckWater->IsOld Unknown/Yes IsNew Solvent is fresh/anhydrous CheckWater->IsNew No Replace Action: Discard & Replace Solvent. Water acts as anti-solvent. IsOld->Replace Step2 Step 2: Overcome Lattice Energy (Kinetic Barrier) IsNew->Step2 HeatSonic Action: Heat (40-60°C) + Sonicate (15 min) Step2->HeatSonic ResultCheck Visual Check HeatSonic->ResultCheck Clear Solution Clear -> Proceed ResultCheck->Clear Success Cloudy Still Cloudy/Solid? ResultCheck->Cloudy Failure Step3 Step 3: Chemical Modification (Thermodynamic Barrier) Cloudy->Step3 AcidBase Action: Add 1-2 eq. Organic Base (e.g., DIPEA/Triethylamine) to deprotonate -COOH Step3->AcidBase

Figure 1: Decision tree for diagnosing and resolving solubility issues with hydrophobic acidic compounds.

The "Gold Standard" Dissolution Protocol

Use this protocol to ensure reproducibility.

  • Preparation: Calculate the volume for a high-concentration stock (e.g., 10 mM or 50 mM). Do not attempt to make dilute stocks (e.g., 100 µM) directly in DMSO; the volume errors will be high, and stability is often lower.

  • The "Dry" Step: Ensure the vial containing the solid compound is at room temperature before opening to prevent condensation.[1]

  • Solvent Addition: Add anhydrous DMSO or DMF.

    • Tip: If the compound is valuable, add 80% of the calculated volume first.

  • Disruption: Vortex vigorously for 30 seconds.

  • Thermal Assist: If solid remains, heat to 50°C in a water bath for 10 minutes. Fluorinated quinoxalines are thermally stable; this heat overcomes the crystal lattice energy.

  • Sonication: Sonicate in a bath for 15 minutes. The ultrasonic waves break up micro-aggregates that are invisible to the naked eye.

  • Visual Confirmation: Hold the vial up to a light source. Look for "schlieren" patterns (swirling lines) which indicate incomplete mixing, or turbidity.

The "Crash-Out" Phenomenon: Dilution into Aqueous Media

The most common complaint is: "My stock was clear, but it precipitated when I added it to the cell culture media."

The Science: Fluorinated quinoxalines are hydrophobic. In DMSO, they are solvated by DMSO molecules. When you dilute into water (buffer/media), the water strips away the DMSO shell. If the concentration exceeds the thermodynamic aqueous solubility, the molecules aggregate instantly.

Mechanism of Precipitation[2]

CrashOutMechanism Stock DMSO Stock (Solvated) Dilution Rapid Dilution (Water Influx) Stock->Dilution Add to Media Stripping Solvent Shell Stripped Dilution->Stripping High Polarity Nucleation Nucleation (Aggregation) Stripping->Nucleation Hydrophobic Effect Precip Precipitation (Crystal Growth) Nucleation->Precip Time

Figure 2: The kinetic pathway of compound precipitation upon aqueous dilution.

Prevention Strategies[2]
  • Serial Dilution (Intermediate Step): Never go from 100% DMSO to 0.1% DMSO in one step if the concentration is high.

    • Better: 10 mM stock

      
       Dilute 1:10 in DMSO (1 mM) 
      
      
      
      Dilute into media.
  • The "Serum Cushion": Dilute the compound into media containing Fetal Bovine Serum (FBS) or BSA before adding to serum-free media. Albumin acts as a carrier protein, sequestering the hydrophobic fluorinated tail and keeping it in solution [1].

  • Use a Co-solvent: If the assay tolerates it, prepare the intermediate dilution using a mixture of DMSO and PEG400 (Polyethylene glycol). PEG helps bridge the polarity gap between DMSO and water.

Frequently Asked Questions (FAQs)

Q: My DMSO stock has turned cloudy after sitting in the fridge for a week. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. In the fridge (4°C), it solidifies. The cloudiness might be the DMSO crystallizing, or the compound crashing out due to moisture absorption (DMSO is hygroscopic) [2].[2]

  • Fix: Warm to 37°C and vortex. If it clears, it is usable. If a fine powder remains at the bottom, the DMSO has absorbed water. Centrifuge, recover the supernatant, and check concentration via HPLC, or discard and make fresh.

Q: Why does the fluorinated acid dissolve better in DMF than DMSO for my synthesis workup? A: While DMSO is more polar, DMF is often better for preventing hydrogen-bond dimerization of carboxylic acids. However, for biological assays, DMSO is preferred due to lower toxicity. If you must use DMF for stocks, ensure your final assay concentration of DMF is <0.1% to avoid cellular toxicity.

Q: Can I add NaOH to help dissolve the acid? A: In an aqueous buffer, yes. In pure DMSO, adding aqueous NaOH introduces water (the enemy). Instead, add an organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the DMSO stock (1-2 equivalents). This deprotonates the carboxylic acid (


), creating a salt species that is vastly more soluble in polar solvents [3].

Q: How does the position of the fluorine affect solubility? A: Fluorine on the benzene ring of the quinoxaline increases lipophilicity (LogP) and generally decreases aqueous solubility compared to the non-fluorinated parent. However, it also alters the pKa of the carboxylic acid. If the fluorine is ortho to the acid, it may increase acidity, making the salt form easier to generate [4].

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from 3

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from 5

  • Selleckchem. (n.d.). Frequently Asked Questions: Solubility and Reconstitution. Retrieved from 6

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[7] Chemical Society Reviews. Retrieved from 8

Sources

Optimization

Technical Support Center: Purification of Quinoxaline Carboxylic Acids by Recrystallization

Welcome to the Technical Support Center for the purification of quinoxaline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of quinoxaline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the recrystallization of this important class of heterocyclic compounds. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning and executing a recrystallization protocol for quinoxaline carboxylic acids.

Q1: Why is recrystallization the preferred method for purifying quinoxaline carboxylic acids? A: Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. For quinoxaline carboxylic acids, which are typically crystalline solids at the end of their synthesis, this method is ideal. It leverages differences in solubility between the target compound and impurities in a given solvent system. When a hot, saturated solution is cooled, the target compound's solubility decreases, leading to the formation of highly ordered crystals, while impurities remain in the solution (the mother liquor). This process is highly effective for removing residual starting materials, byproducts, and colored impurities that may have formed during synthesis.[1]

Q2: How do I select the best solvent for my specific quinoxaline carboxylic acid derivative? A: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2] For quinoxaline derivatives, ethanol is a very common and effective starting point.[1][2][3][4][5]

To select the optimal solvent, you should:

  • Test Solubility: Take small amounts of your crude product and test its solubility in various solvents (e.g., ethanol, methanol, dioxane, toluene, ethyl acetate) at both room temperature and their boiling points.[2]

  • Consider a Mixed-Solvent System: If no single solvent is ideal, a binary system can be highly effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to re-clarify and then allow it to cool slowly.[6] Common mixed systems include ethanol/water and ethyl acetate/hexane.[6]

Q3: How can I definitively assess the purity of my recrystallized product? A: A combination of methods provides the most reliable assessment of purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be lower and the range to be broader.[2] Comparing your experimental value to the literature value is a crucial first step.

  • Thin-Layer Chromatography (TLC): This is a quick way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. It can separate and quantify even minor impurities, providing a precise purity value (e.g., >95%).[7][8][9][10] Methods often use a C18 reversed-phase column with UV detection.[7][8]

  • Spectroscopic Methods (NMR, IR): ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of your desired compound and detect any structurally related impurities.

Q4: What are the most common impurities to look out for during the purification of quinoxaline carboxylic acids? A: Impurities typically arise from the synthesis step and can include:

  • Unreacted Starting Materials: Such as the o-phenylenediamine or 1,2-dicarbonyl compound precursors.[11]

  • Side-Products: Depending on the reaction conditions, byproducts like benzimidazoles can form if the dicarbonyl compound contains aldehyde impurities.[12]

  • Colored Impurities: These are often highly conjugated byproducts or oxidation products formed during the reaction, especially if conducted at high temperatures or in the presence of air.[2]

  • Isomers: If unsymmetrical starting materials are used, regioisomers can form, which may have very similar polarities and be difficult to separate.[11]

Troubleshooting Guide: Recrystallization Issues & Solutions

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: My compound has "oiled out" and formed a liquid layer instead of crystals.

  • What is happening? Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Because the compound is molten, it cannot form the ordered lattice of a crystal. This is more common when using mixed solvent systems or when the compound is significantly impure, which lowers its melting point.[13]

  • How do I fix it?

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to increase the total solvent volume.[13][14] This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before it precipitates.

    • Ensure very slow cooling. You can achieve this by leaving the flask on a hotplate that is turned off or by insulating the flask with glass wool to slow heat loss.

Problem: I am getting a very low yield of crystals.

  • What is happening? A low yield is one of the most common issues and can be traced to several factors:

    • Using too much solvent: This is the most frequent cause. If the solution is not sufficiently saturated, a large amount of your product will remain dissolved in the mother liquor even after cooling.[13][14]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

    • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product.[2]

  • How do I fix it?

    • Reduce Solvent Volume: If you suspect you've used too much solvent, you can gently boil some of it off to re-saturate the solution and then attempt the cooling step again.[13][14]

    • Recover from Mother Liquor: Concentrate the mother liquor using a rotary evaporator and attempt a second crystallization to recover more product.

    • Optimize Washing: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent.[2][6]

Problem: No crystals are forming, even after the solution has cooled completely.

  • What is happening? This can be due to two opposing reasons: either the solution is not saturated (too much solvent was used), or it is "supersaturated" and requires a nucleation point to initiate crystal growth.[13]

  • How do I fix it?

    • Induce Crystallization: First, try to induce crystal formation. Gently scratch the inside of the flask just below the surface of the liquid with a glass rod.[13][14] The microscopic scratches provide a surface for nucleation.

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.[14]

    • Reduce Temperature: Cool the flask in an ice-water bath to further decrease the solubility of your compound.

    • Concentrate the Solution: If induction methods fail, it is likely you used too much solvent. Gently heat the solution to boil off a portion of the solvent and then try cooling again.[14]

Problem: My final product is colored, but the literature says it should be white or colorless.

  • What is happening? Colored impurities, often highly conjugated organic molecules, have become trapped within the crystal lattice.[2] This can also be due to oxidation of the reactants or products during the synthesis.[2]

  • How do I fix it?

    • Use Activated Carbon (Charcoal): Before the final crystallization, treat the hot solution with a small amount of activated carbon. The carbon has a high surface area and will adsorb the colored impurities.

    • Procedure: Add a very small amount (a spatula tip) of charcoal to the hot, dissolved solution and swirl or stir for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon particles. Then, allow the purified, colorless filtrate to cool slowly to form crystals.[2] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.

Visualizations & Workflows

The following diagrams provide logical workflows for key decision-making processes during recrystallization.

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Caption: Troubleshooting guide for common crystallization problems.

Data Presentation

The choice of solvent is critical for successful recrystallization. The following table summarizes solvents commonly reported for the purification of quinoxaline derivatives.

Solvent SystemTypeSuitability & NotesReferences
Ethanol Single SolventMost common and highly effective. Good for a wide range of quinoxaline derivatives.[2],[3],[4],[1],[5]
Methanol Single SolventA good alternative to ethanol, particularly for more polar derivatives.[6]
Dioxane Single SolventCan be used for less polar compounds or when ethanol/methanol are too effective as solvents.[15]
Toluene Single SolventSuitable for non-polar quinoxaline derivatives.[16],[6]
Ethanol / Water Mixed SolventExcellent system. The compound is dissolved in hot ethanol, and water is added as the "poor" solvent to induce crystallization upon cooling.[11],[6]
Ethyl Acetate / Hexane Mixed SolventA common system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. Also frequently used for column chromatography.[6]
Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Quinoxaline Carboxylic Acid

This protocol provides a self-validating, step-by-step methodology for a typical recrystallization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude quinoxaline carboxylic acid product. Add the chosen solvent (e.g., ethanol) portion-wise, heating the mixture with swirling on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl and reheat for a few minutes.

  • Hot Filtration (If Necessary): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Keep the receiving flask warm to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[2] Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[2][6]

  • Drying: Dry the purified crystals completely. This can be done by air drying on the filter paper, or for more rigorous drying, in a vacuum oven. The absence of solvent should be confirmed before proceeding with characterization.

References
  • Al-Zoubi, W., Al-Hamdany, R. & Ko, Y. G. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 21(9), 1252. Available at: [Link]

  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1, 408. Available at: [Link]

  • Krasnykh, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Rose, M. D., Bygrave, J., & Tarbin, J. A. (1995). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives and Contaminants, 12(2), 177-83. Available at: [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(7), 1480-1485. Available at: [Link]

  • Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • University of York. Problems with Recrystallisations. Available at: [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available at: [Link]

Sources

Troubleshooting

Technical Support: Optimizing Trifluoromethyl Glyoxal Condensations

Topic: Overcoming Low Yields in Trifluoromethyl Glyoxal Condensation Ticket ID: TFG-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active The Core Challenge: "The Hydrate Inertia" Welcome to the tec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yields in Trifluoromethyl Glyoxal Condensation Ticket ID: TFG-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

The Core Challenge: "The Hydrate Inertia"

Welcome to the technical support center for fluorinated heterocycle synthesis. If you are experiencing low yields (<40%) or stalled reactions when condensing trifluoromethyl glyoxal (


) with nucleophiles (e.g., diamines, amidines), the culprit is almost invariably hydration equilibrium .

Unlike non-fluorinated glyoxal, the strong electron-withdrawing effect of the trifluoromethyl group (


) makes the adjacent carbonyl carbon hyper-electrophilic. While this theoretically increases reactivity, in practice, it causes the reagent to avidly scavenge water from the atmosphere or solvent, forming a stable, unreactive gem-diol (hydrate) or hemiacetal.

The Reality: You are likely not reacting a dicarbonyl; you are attempting to react a stable diol. The guide below details how to break this stability and drive your condensation to completion.

Troubleshooting Guide (Q&A Format)

ISSUE 1: "My reaction stalls at 30-50% conversion despite heating."

Diagnosis: Water accumulation is shifting the equilibrium backward. The condensation reaction releases water. In standard glyoxal reactions, this is negligible. With


-glyoxal, the released water attacks the unreacted 

-carbonyl, locking it into an inert hydrate form (

).

Corrective Actions:

  • Switch to HFIP (Hexafluoroisopropanol):

    • Why: HFIP is a strong hydrogen-bond donor. It activates the carbonyl for nucleophilic attack while simultaneously destabilizing the hydrate by solvating the water molecules released. It often boosts yields from ~40% to >90% without added acid.

  • Chemical Dehydration (The "Sieve" Method):

    • Add activated 4Å Molecular Sieves (powdered) directly to the reaction pot.

    • Protocol: Use 200 mg of sieves per mmol of substrate.

  • Azeotropic Removal:

    • If the reaction scale allows, switch solvent to Toluene or Benzene and use a Dean-Stark trap. This physically removes the water byproduct, forcing the Le Chatelier principle to drive the reaction forward.

ISSUE 2: "I am observing poor regioselectivity in quinoxaline synthesis."

Diagnosis: Competitive Nucleophilic Attack. When reacting unsymmetrical diamines (e.g., 4-nitro-1,2-diaminobenzene) with


, you get two isomers. The ratio depends on which amine attacks which carbonyl first.
  • The Electronic Trap: The

    
     carbonyl (next to 
    
    
    
    ) is more electrophilic electronically but is often masked as a hydrate.
  • The Steric Reality: The

    
     aldehyde is sterically more accessible.
    

Corrective Actions:

  • Temperature Control:

    • Kinetic Control (Low Temp, -10°C to 0°C): Favors attack at the unhindered aldehyde (

      
      ).
      
    • Thermodynamic Control (Reflux): Allows reversibility, favoring the most stable aromatic product.

  • Acid Catalysis:

    • Using a Lewis Acid (e.g.,

      
      ) or Brønsted acid (AcOH) can accelerate the dehydration of the 
      
      
      
      hydrate, making the
      
      
      -carbonyl available for attack, altering the regioselectivity profile compared to neutral conditions.
ISSUE 3: "The starting material seems to degrade/polymerize before reaction."

Diagnosis: Oligomerization.[1] Trifluoromethyl glyoxal is volatile and prone to self-condensation (polymerization) upon standing, especially if "anhydrous."

Corrective Actions:

  • Use the Hemiacetal Surrogate:

    • Do not store the free aldehyde. Store it as the ethyl hemiacetal (

      
      ). It is stable at room temperature.
      
    • Activation: When ready to react, the ethanol leaves easily under acidic conditions or heating, releasing the reactive species in situ.

Visualizing the Solution

Diagram 1: The Hydration Trap & Activation Pathway

This diagram illustrates why the reaction fails (Hydrate Pit) and how to force it toward the Product (Quinoxaline).

G cluster_0 The 'Yield Killer' Cycle Hydrate Stable Hydrate CF3-C(OH)2-CHO (Inert Sink) Free Free Reactive Dicarbonyl CF3-CO-CHO Hydrate->Free Heat / Acid - H2O Free->Hydrate + H2O (Fast Equilibrium) Intermediate Hemiaminal Intermediate Free->Intermediate + Nucleophile Product Final Heterocycle (e.g., Quinoxaline) Intermediate->Product - H2O (Irreversible)

Caption: The "Hydrate Trap" (Red) competes with the productive pathway (Blue). Success requires breaking the equilibrium by removing water or using specific solvents.

Optimized Experimental Protocol

Protocol: Synthesis of 2-(Trifluoromethyl)quinoxaline

Target: High yield synthesis avoiding hydrate stalling.

Reagents:

  • 1,2-Phenylenediamine (1.0 equiv)

  • Trifluoromethyl glyoxal ethyl hemiacetal (1.1 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) OR Ethanol with 4Å Molecular Sieves.

Step-by-Step Workflow:

  • Preparation:

    • Option A (Green/High Efficiency): Dissolve 1.0 mmol diamine in 3 mL HFIP.

    • Option B (Standard): Dissolve 1.0 mmol diamine in 5 mL Ethanol and add 200 mg activated powdered 4Å molecular sieves.

  • Addition:

    • Add 1.1 mmol Trifluoromethyl glyoxal ethyl hemiacetal dropwise at Room Temperature (RT).

    • Note: A slight exotherm may be observed.

  • Reaction:

    • Stir at RT for 30 minutes.

    • Heat to 60°C for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the diamine indicates conversion. If stalled, add 5 mol% acetic acid.

  • Workup:

    • For HFIP: Evaporate solvent under reduced pressure (recoverable/recyclable).

    • For Ethanol/Sieves: Filter through a Celite pad to remove sieves. Evaporate filtrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Data: Solvent Efficiency Comparison
Solvent SystemAdditiveReaction TimeIsolated YieldNotes
Water None24 h< 30%Product precipitates but reaction incomplete due to hydration.
Ethanol None12 h55-65%Equilibrium limits conversion.
Ethanol AcOH (cat.) 6 h75-80%Acid helps dehydrate the intermediate.
HFIP None2 h 92-95% Recommended. Solvent activates

and solvates water.
Toluene Dean-Stark4 h85-90%Good for large scale; requires high heat.
Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: Low Yield Observed CheckState Is the Reagent Fresh? Start->CheckState FreshNo No / Unknown CheckState->FreshNo FreshYes Yes CheckState->FreshYes ActionDistill Distill or use Hemiacetal form FreshNo->ActionDistill CheckSolvent Current Solvent? FreshYes->CheckSolvent SolventWater Water / Aqueous CheckSolvent->SolventWater SolventOrg Organic (EtOH/DCM) CheckSolvent->SolventOrg ActionHFIP Switch to HFIP (Activates C=O) SolventWater->ActionHFIP ActionSieves Add 4Å Sieves + Acid Cat. SolventOrg->ActionSieves

Caption: Step-by-step logic to identify the bottleneck in your condensation reaction.

References

  • Li, S., et al. (2022).[2] "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives."[2] Synthesis, 54, 3989-3998.[2] Link

  • Khaskar, B., et al. (2010). "Hexafluoroisopropanol (HFIP): A Novel and Effective Solvent for the Synthesis of Quinoxaline Derivatives." Chinese Chemical Letters, 21(9), 1017-1020. Link

  • Galloway, M. M., et al. (2008). "Glyoxal Uptake on Ammonium Sulphate Seed Aerosol: Reaction Products and Reversibility." Atmospheric Chemistry and Physics, 9, 3331-3345. (Mechanistic insight on hydration equilibrium). Link

  • Hasaninejad, A., et al. (2009).[3] "Solvent-Free Synthesis of Quinoxaline Derivatives Using Bentonite Clay K-10." Journal of the Iranian Chemical Society, 6, 492-497. Link

Sources

Optimization

Technical Support Center: Quinoxaline Cyclization Optimization

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: pH & Catalyst Optimization for 1,2-Diamine + 1,2-Dicarbonyl Condensation

Welcome to the Quinoxaline Synthesis Support Hub

You are likely here because your cyclization yield has plateaued, or you are struggling with regioisomeric mixtures. While the condensation of 1,2-diamines with 1,2-dicarbonyls (the Hinsberg reaction) appears deceptively simple, it is governed by a strict kinetic balance.

The critical parameter is proton availability .

  • Too acidic: You protonate the amine nucleophile (

    
    ), shutting down the reaction.
    
  • Too basic: You degrade the dicarbonyl (benzilic acid rearrangement) or trigger polymerization.

  • The Goal: A "Goldilocks" zone where the carbonyl is activated, but the amine remains nucleophilic.

Part 1: The Core Mechanism & The pH Paradox

To troubleshoot, you must visualize the competing equilibria. The reaction requires the amine (nucleophile) to attack the carbonyl (electrophile).[1]

The pH Sweet Spot
  • Optimal Acidity: Generally pH 3–5 (or equivalent Hammett acidity in non-aqueous media).

  • Why? The

    
     of the first ammonium proton in o-phenylenediamine is approximately 4.5. If your reaction medium drops significantly below pH 4, the concentration of free amine species drops logarithmically, stalling the kinetics regardless of how "activated" your ketone is.
    
Visualizing the Pathway

The following diagram illustrates the kinetic bottlenecks governed by pH.

QuinoxalineMechanism Start Reagents (Diamine + Dicarbonyl) Act_Carbonyl Activated Carbonyl (C=O-H+) Start->Act_Carbonyl H+ Activates Electrophile Prot_Amine Protonated Amine (R-NH3+) DEAD END Start->Prot_Amine Excess H+ Deactivates Nucleophile Acid Acid Catalyst (H+) Acid->Act_Carbonyl Acid->Prot_Amine pH < 3.0 Inter Intermediate (Schiff Base) Act_Carbonyl->Inter Nucleophilic Attack Product Quinoxaline Product Inter->Product Dehydration (-H2O)

Figure 1: The pH Paradox. Acid is required to activate the carbonyl (Yellow) but excess acid sequesters the amine (Grey), halting the reaction.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "My reaction stalls at 50-60% conversion."

Diagnosis: Likely Catalyst Poisoning or Suboptimal Acidity . If you are using strong mineral acids (HCl,


), you have likely protonated your diamine.

Solution Protocol:

  • Switch to a Brønsted-Lowry Weak Acid: Use Acetic Acid (AcOH) as both solvent and catalyst. Its

    
     (4.76) naturally buffers the system near the optimal window for o-phenylenediamine reactivity [1].
    
  • Use a Lewis Acid: If acid-sensitive groups are present, switch to Iodine (

    
    , 5-10 mol%)  or Sulfated Polyborate . These activate the carbonyl oxygen via coordination without drastically lowering the bulk proton concentration [2].
    
  • Check Water Content: While water is a byproduct, excessive water in the solvent (if using toluene/DCM) can hydrolyze the imine intermediate back to starting materials. Add molecular sieves or use a Dean-Stark trap.

Issue 2: "I am getting a mixture of Regioisomers."

Diagnosis: Asymmetric substrates (e.g., 4-nitro-1,2-diaminobenzene + methylglyoxal) create competition between two amino groups.

The Rule of Thumb:

  • Neutral/Acidic Conditions: The reaction is controlled by the nucleophilicity of the amine. The more electron-rich amine attacks the more electrophilic carbonyl.

  • Basic Conditions: Interestingly, switching to basic conditions (or specific solvents like DMSO) can sometimes invert this selectivity due to deprotonation effects or changes in the transition state tightness [3].

Optimization Table: Controlling Selectivity

ConditionDominant FactorRecommended For
AcOH (Reflux) NucleophilicityElectron-Donating groups on Diamine
DMSO (Base) Steric/AnionicElectron-Withdrawing groups on Diamine
Water (Neutral) Hydrophobic EffectLabile substrates (Green Chemistry)
Issue 3: "I need a Green/Scale-up friendly method."

Diagnosis: You want to avoid large volumes of acetic acid or chlorinated solvents.

Solution: "On-Water" Synthesis. Contrary to intuition, these dehydrative cyclizations often proceed faster in water than in organic solvents due to the hydrophobic effect . The organic reactants aggregate, increasing the effective concentration, while the water phase drives the exclusion of the water byproduct [4].

Part 3: Validated Experimental Protocols

Protocol A: The "Standard" Acid-Catalyzed Method

Best for: Robust substrates, high yields.

  • Stoichiometry: Dissolve 1,2-diamine (1.0 equiv) and 1,2-diketone (1.0 equiv) in Glacial Acetic Acid (5 mL per mmol).

  • Reaction: Stir at room temperature for 10 minutes. If precipitation does not occur, heat to reflux for 20–60 minutes.

    • Checkpoint: Monitor TLC.[2][3][4][5] The diamine spot (usually fluorescent/polar) should disappear.

  • Workup: Pour the mixture into crushed ice/water. The quinoxaline usually precipitates as a solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water (9:1).

Protocol B: Green "On-Water" Method

Best for: Scale-up, acid-sensitive substrates.

  • Stoichiometry: Suspend 1,2-diamine (1.0 equiv) and 1,2-diketone (1.0 equiv) in Deionized Water (3 mL per mmol).

  • Catalyst (Optional): Add 10 mol% Nicotinamide or Sulfated Polyborate to accelerate kinetics [5].

  • Reaction: Stir vigorously at room temperature (or 50°C for sterically hindered substrates).

    • Note: The mixture will likely be heterogeneous (slurry). This is normal.

  • Workup: Filter the solid directly. No extraction required.

Part 4: Decision Tree for Optimization

Use this workflow to select the correct condition for your specific substrate.

TroubleshootingTree Start Start Optimization CheckSubstrate Are substrates Acid Sensitive? Start->CheckSubstrate AcidSensitive_Yes Yes CheckSubstrate->AcidSensitive_Yes AcidSensitive_No No CheckSubstrate->AcidSensitive_No WaterMethod Use Protocol B (Water + Nicotinamide) AcidSensitive_Yes->WaterMethod StandardMethod Use Protocol A (AcOH Reflux) AcidSensitive_No->StandardMethod CheckYield Yield > 80%? WaterMethod->CheckYield StandardMethod->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail Troubleshoot CheckYield->Fail No LewisAcid Try Lewis Acid (I2 or CAN in EtOH) Fail->LewisAcid Switch Catalyst

Figure 2: Optimization workflow. Prioritize substrate stability before selecting the catalyst system.

References

  • BenchChem Technical Support. Troubleshooting common problems in quinoxaline synthesis. (2025).[2][4][5][6][7][8] Link

  • Bandyopadhyay, P. et al. Iodine-catalyzed synthesis of quinoxalines.[9]Molecules , 15(2), 2010. Link

  • Shen, J. et al. One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction.[10]Org.[11] Lett. , 18, 1378-1381, 2016.[10] Link

  • Ghafuri, H. et al. Fast and green synthesis of biologically important quinoxalines with high yields in water.[8][12]ResearchGate , 2025.[13] Link

  • Detke, S. J. et al. Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water.[8]Sustainability & Circularity NOW , 2, 2026.[8] Link

Sources

Troubleshooting

Technical Support Center: Volatile Trifluoromethylated Reagents

Mission: Precision Handling of Fluorinated Volatiles Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Mission: Precision Handling of Fluorinated Volatiles

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope:


 (BP -22.5°C), 

(BP -27°C),

(BP -19°C), and related low-boiling perfluoroalkyl reagents.

Introduction: The "Invisible" Reagent Problem

Working with volatile trifluoromethylated starting materials presents a paradox: you are often adding a "gas" to a liquid reaction mixture, expecting precise stoichiometry. The failure mode is rarely chemical reactivity; it is almost always mass transfer efficiency .

If your yields are inconsistent, you are likely losing reagent to the headspace or the atmosphere before it can react. This guide replaces "add and pray" with thermodynamic control.

Module 1: Storage & Transfer (The "Before" Phase)

The Challenge: Accurate Dosing of Gases

User Issue: "I cannot weigh


 on a balance because it evaporates, and my yields fluctuate wildy."

The Solution: The Mass-Difference & Condensation Method Do not attempt to weigh the reagent in an open vessel. You must rely on mass difference of the source container or volumetric condensation .

Protocol A: The Trap-to-Trap Condensation (High Precision)

Best for: Small scale reactions (<10 mmol) where stoichiometry is critical.

  • Setup: Connect the reagent cylinder to a vacuum manifold. Place a graduated Schlenk tube or a pre-weighed ampoule in a liquid nitrogen (

    
    ) or dry ice/acetone bath.
    
  • Purge: Evacuate the lines to remove air/moisture.

  • Transfer: Open the cylinder valve slowly. The pressure differential and the cold trap will "pull" the gas into the Schlenk tube, where it liquifies/solidifies.

  • Quantification: Close the Schlenk valve. Warm to room temperature (if the vessel is pressure-rated!) or keep at -78°C. Weigh the entire vessel.

    • Calculation:

      
      .
      
  • Delivery: Cannulate the cold liquid directly into your pre-cooled reaction flask.

Critical Check: Ensure your Schlenk tube is rated for positive pressure if you intend to let it warm up.


 generates ~4-5 bar at room temperature.
Visualization: Gas Transfer Workflow

GasTransfer cluster_0 Critical Control Point Cylinder Reagent Cylinder (CF3I / CF3COCl) Manifold Vacuum/Gas Manifold Cylinder->Manifold Gas Phase ColdTrap Graduated Cold Trap (-78°C to -196°C) Manifold->ColdTrap Condensation Balance Gravimetric Check (Mass Difference) ColdTrap->Balance Quantification Reactor Reaction Vessel (Pre-cooled Solvent) Balance->Reactor Cannula Transfer (Liquid Phase)

Caption: Workflow for accurate dosing of volatile fluorinated reagents using a condensation trap method.

Module 2: Reaction Setup (The "During" Phase)

The Challenge: Keeping the Reagent in Solution

User Issue: "I added 2 equivalents of


, but the reaction stalled at 50% conversion."

The Solution: Henry's Law & Solvation Engineering According to Henry's Law , the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid and inversely proportional to temperature [1].[1][2]

Troubleshooting Checklist:

  • Temperature: Are you running the addition at 0°C or Room Temp (RT)?

    • Fix: Cool the solvent to -78°C (or at least -40°C) during addition. This increases the saturation limit of the gas in your solvent by orders of magnitude.

  • Solvent Choice: Are you using THF or Ether?

    • Fix: Consider DMF or DMSO for nucleophilic trifluoromethylation. For radical reactions, Dichloromethane (DCM) is standard, but Hexafluoroisopropanol (HFIP) can dramatically increase the solubility of fluorinated gases due to the "like-dissolves-like" fluorophilic effect [2].

  • Condenser: A standard water condenser is useless here.

    • Fix: Use a Dry Ice/Acetone Cold Finger (Dewar condenser) on top of your flask. This refluxes the escaping

      
       gas back into the solution.
      

Module 3: The "Fluoral" Special Case

The Challenge: Generating Anhydrous Fluoral ( )

User Issue: "I bought trifluoroacetaldehyde, but it came as a liquid hydrate or hemiacetal. It won't react."

The Solution: In-Situ Cracking (Dehydration) Commercially available "fluoral" is usually the stable hydrate (


, BP 105°C) or ethyl hemiacetal. You must "crack" it to release the reactive aldehyde gas (

).
Protocol: Acid-Mediated Dehydration
  • Reagents: Mix Fluoral Hydrate (1 equiv) with Phosphorus Pentoxide (

    
    , excess) or concentrated Sulfuric Acid (
    
    
    
    ).
  • Setup: Two-neck flask connected via a short-path distillation head to your reaction flask.

  • Process: Gently heat the acid/hydrate mixture (approx. 60-80°C).

  • Transfer: The anhydrous

    
     gas will evolve immediately. Sweep it into your reaction vessel (cooled to -78°C) using a slow stream of Nitrogen or Argon carrier gas.
    
Visualization: Fluoral Cracking Setup

FluoralCrack Source Fluoral Hydrate + H2SO4 / P2O5 Gas Anhydrous CF3CHO (Gas, BP -19°C) Source->Gas Dehydration Heat Heat Source (60-80°C) Heat->Source Activation Trap Reaction Flask (-78°C) Gas->Trap Distillation/Sweep

Caption: In-situ generation of anhydrous trifluoroacetaldehyde from its stable hydrate form.

Module 4: Safety & Material Compatibility (FAQ)

Q1: My rubber septa are swelling and crumbling. Why?

A: Fluorinated solvents and reagents (especially


) are notorious for swelling standard rubber and silicone.
  • The Fix: Use PTFE-lined septa or glass stoppers with PTFE sleeves. For tubing, replace Tygon with PTFE or FEP tubing .

Q2: How do I dispose of the excess gas?

A: Never vent fluorinated halides directly into the fume hood exhaust; they can corrode ductwork and are environmentally persistent.

  • The Fix: Vent the reaction outlet through a scrubber solution .

    • For

      
      : Use 10% NaOH (hydrolyzes to trifluoroacetate and chloride).
      
    • For

      
      : Use a trap containing sodium thiosulfate (neutralizes iodine) and organic solvent.
      
Q3: Can I use glass pressure tubes?

A: Yes, but with strict caveats.

  • Rule: The tube must be rated for the pressure generated at the highest temperature the reaction will reach.

  • Calculation: If you fill a tube with gas at -78°C and seal it, the pressure at 25°C will increase by roughly a factor of 1.4x (Gay-Lussac's Law), plus the vapor pressure of the solvent.

  • Safety: Always operate pressure tubes behind a blast shield.

Summary of Physical Properties

ReagentFormulaBoiling PointState (RT)Key HazardSolubility Tip
Trifluoroiodomethane

-22.5°CGasAsphyxiant / Ozone DepleterHigh in

& HFIP
Trifluoroacetyl Chloride

-27°CGasCorrosive / Toxic (HF gen.)Reacts violently w/ water
Trifluoroacetaldehyde

-19°CGasPolymerizes easilyUse fresh; store as hydrate
Fluoral Hydrate

105°CLiquidIrritantMust be dehydrated

References

  • Sander, R. (2015).[3] Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics. Link

  • Shukla, A., & Blumenkopf, T. A. (2008). Hexafluoroisopropanol (HFIP) as a solvent in organic synthesis. Chemical Reviews. Link

  • Braid, M., Iserson, H., & Lawlor, F. E. (1954).[4] Perfluoroalkyl Halides and Acids. Journal of the American Chemical Society.[4] (Describes dehydration protocols). Link

  • Organic Syntheses. (2011). Discussion on handling volatile fluorinated intermediates. Organic Syntheses, Coll. Vol. 10. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Trifluoroiodomethane. Link

Sources

Optimization

Technical Support Center: Amide Bond Formation with Electron-Deficient Quinoxalines

Welcome to the technical support center for troubleshooting amide bond formation with electron-deficient quinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting amide bond formation with electron-deficient quinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging substrates. The inherent electron-deficient nature of the quinoxaline ring system can significantly impact the nucleophilicity of amino-substituted quinoxalines or the activation of quinoxaline carboxylic acids, often leading to sluggish or unsuccessful reactions with standard protocols.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve successful amide bond formation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Q1: My amide coupling reaction between a quinoxaline carboxylic acid and an amine is showing low to no yield. What are the likely causes and how can I fix it?

A1: This is a common challenge that can stem from several factors, primarily related to the activation of the quinoxaline carboxylic acid and the nucleophilicity of the amine.

Potential Causes:

  • Poor Carboxylic Acid Activation: The electron-withdrawing nature of the quinoxaline ring can make the carboxyl group less susceptible to activation by standard coupling reagents.[3]

  • Insufficiently Reactive Amine: If you are using an electron-deficient or sterically hindered amine, its reduced nucleophilicity will slow down the reaction with the activated ester.[2]

  • Inappropriate Coupling Reagent: Standard reagents like DCC or EDC/HOBt may not be potent enough for these challenging substrates.[1][2]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base can significantly influence the reaction outcome.[2]

Solutions & Protocol:

  • Enhance Carboxylic Acid Activation:

    • Switch to a More Potent Coupling Reagent: Uronium/aminium salts like HATU , HCTU , or PyBOP are generally more effective for difficult couplings as they form highly reactive activated esters.[2][4][5] HATU, in particular, is often a good first choice due to its ability to accelerate the coupling reaction and minimize racemization.[6]

    • Consider Acyl Fluoride Formation: For extremely challenging cases, in-situ generation of a highly reactive acyl fluoride using reagents like BTFFH can be very effective.[7][8][9]

  • Optimize Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMF or NMP to ensure good solubility of all reactants.

    • Base: Employ a non-nucleophilic, hindered base such as DIPEA or 2,4,6-collidine .[2] Typically, 2-5 equivalents of base are used.[6]

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[2] Microwave heating has also proven effective in accelerating these reactions.[2][7]

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling of a Quinoxaline Carboxylic Acid
ParameterRecommendation
Carboxylic Acid 1.0 equivalent
Amine 1.0 - 1.2 equivalents
HATU 1.0 - 1.5 equivalents
Base (e.g., DIPEA) 2.0 - 5.0 equivalents
Solvent Anhydrous DMF, DCM, ACN, or THF
Temperature 0 °C to Room Temperature
Reaction Time 1 - 18 hours

Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoxaline carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Q2: I am attempting to couple an amino-quinoxaline with a carboxylic acid, but the reaction is sluggish and incomplete. Why is this happening and what can I do?

A2: The low nucleophilicity of the amino group on the electron-deficient quinoxaline ring is the primary culprit here.[1] Standard amide coupling conditions are often insufficient to drive this reaction to completion.

Potential Causes:

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing pyrazine ring of the quinoxaline significantly reduces the electron density on the nitrogen atom of the amino group, making it a poor nucleophile.[2]

  • Steric Hindrance: If either the amino-quinoxaline or the carboxylic acid is sterically bulky, this will further impede the reaction.[2]

  • Reversible Reaction: In some cases, the formation of the amide bond can be reversible under the reaction conditions.

Solutions:

  • Utilize a Highly Reactive Carboxylic Acid Derivative:

    • Acid Chlorides: Converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can provide a highly reactive electrophile that will couple with the electron-deficient amine.[10][11] However, these reagents are harsh and may not be suitable for sensitive substrates.[12]

    • Mixed Anhydrides: Formation of a mixed anhydride using isobutyl chloroformate is another effective strategy for activating the carboxylic acid.[1][11]

  • Employ More Forcing Reaction Conditions:

    • Higher Temperatures: As with activating the quinoxaline carboxylic acid, increasing the temperature can provide the necessary energy to overcome the activation barrier.

    • Microwave Irradiation: This can often dramatically reduce reaction times and improve yields for difficult couplings.[13]

  • Optimize the Catalyst System:

    • A study on amide bond formation with electron-deficient amines found that a combination of EDC , a catalytic amount of HOBt , and one equivalent of DMAP provided excellent results.[1] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[1]

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting amide bond formation.

Frequently Asked Questions (FAQs)

Q3: Which coupling reagent is best for forming an amide bond with a quinoxaline derivative?

A3: There is no single "best" reagent, as the optimal choice depends on the specific substrates. However, for challenging couplings involving electron-deficient quinoxalines, uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP , are generally more effective than carbodiimides like EDC or DCC.[2][4][5] For particularly stubborn reactions, converting the carboxylic acid to an acyl fluoride may be necessary.[7][8][9]

Q4: Can I use microwave synthesis for these reactions?

A4: Absolutely. Microwave-assisted synthesis can be highly beneficial for these challenging reactions. It can significantly reduce reaction times and often leads to improved yields by efficiently overcoming the activation energy barriers.[2][13]

Q5: What is the role of additives like HOBt and HOAt?

A5: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in amide coupling reactions.[14] They react with the activated carboxylic acid intermediate to form an active ester that is more stable and less prone to side reactions like racemization.[15] HOAt, found in reagents like HATU, is generally more reactive than HOBt and is particularly effective at accelerating coupling and suppressing epimerization.[5]

Q6: How does the electronic nature of substituents on the quinoxaline ring affect the reaction?

A6: The electronic properties of substituents can have a profound impact. Electron-withdrawing groups on the quinoxaline ring will further decrease the nucleophilicity of an amino-quinoxaline, making the coupling more difficult. Conversely, electron-donating groups will increase the nucleophilicity and facilitate the reaction. When dealing with a quinoxaline carboxylic acid, electron-withdrawing groups can make the carboxylic acid more acidic but may also destabilize the activated intermediate.

General Mechanism of Amide Bond Formation

The formation of an amide bond is a nucleophilic acyl substitution reaction. The process generally involves two key steps:

  • Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an active ester).[16][17]

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This is followed by the departure of the leaving group to form the stable amide bond.[4]

Caption: General mechanism of amide bond formation.

This technical guide provides a comprehensive starting point for troubleshooting amide bond formation with electron-deficient quinoxalines. By understanding the underlying chemical principles and systematically exploring the suggested solutions, you can significantly increase your chances of success in synthesizing these important molecules.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Cloud.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - ResearchGate. (n.d.). ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem. (n.d.). BenchChem.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Google Cloud.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Quinoxaline, its derivatives and applications: A state of the art review. - SciSpace. (n.d.). SciSpace.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Scientific & Academic Publishing.
  • Peptide Coupling Reagents Overview | PDF | Organic Chemistry - Scribd. (n.d.). Scribd.
  • (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (n.d.). ResearchGate.
  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3). mtieat.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem. (n.d.). BenchChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. (n.d.). University of Copenhagen.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.). BenchChem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Royal Society of Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem.
  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed. (n.d.). National Center for Biotechnology Information.
  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem. (n.d.). BenchChem.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). American Chemical Society.
  • Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. (2026, January 30). Reddit.
  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus | Biochemistry - ACS Publications. (n.d.). American Chemical Society.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Bachem.
  • 21.7: Chemistry of Amides. (2022, September 24). LibreTexts.
  • New Amide Derivatives of Quinoxaline 1,4-di-N-Oxide with Leishmanicidal and Antiplasmodial Activities - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Scientific & Academic Publishing.
  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents. (n.d.). Google Patents.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Synthesis of quinoxaline derivatives via condensation of aryl-1,2-diamines with 1,2-Diketones using (NH4)6Mo7O24.4H2O as an efficient, mild and reusable catalyst - ResearchGate. (2025, August 6). ResearchGate.
  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-(Trifluoromethyl)quinoxaline-6-carboxylic Acid

[1][2] Executive Summary Product: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4) Application: Building block for kinase inhibitors, antiviral agents, and bio-isosteres in medicinal chemistry.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Product: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4) Application: Building block for kinase inhibitors, antiviral agents, and bio-isosteres in medicinal chemistry.[1] The Challenge: Characterizing this scaffold is non-trivial due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups, which significantly alter local magnetic environments and solubility profiles.

This guide provides a comparative technical analysis of characterization protocols, establishing DMSO-d6 as the superior solvent system over CDCl3 and Methanol-d4. It details the specific spin systems and coupling constants required to validate structural integrity.

Part 1: Structural Analysis & Spin System Logic[1]

To accurately interpret the NMR spectrum, one must first deconstruct the molecule into its magnetically distinct environments.[1] The quinoxaline core consists of a fused benzene and pyrazine ring.

The Spin System
  • Pyrazine Ring (Heterocyclic): Contains the -CF3 group at position 2 and a lone proton at position 3.

    • H3: This proton is in a highly deshielded environment (adjacent to an imine nitrogen and a -CF3 group). It typically appears as a sharp singlet very downfield.

  • Benzo Ring (Carbocyclic): Contains the -COOH at position 6.

    • H5 (meta to COOH, ortho to N): Appears as a doublet (meta-coupling) or singlet-like due to weak coupling.[1]

    • H7 (ortho to COOH): Part of an AMX or ABX system, usually a doublet of doublets (dd).[1]

    • H8 (ortho to N, meta to COOH): Appears as a doublet (ortho-coupling).[1]

Diagram 1: Structural Characterization Workflow

The following diagram outlines the logical flow for validating this specific compound, moving from solubility checks to advanced spectral confirmation.

CharacterizationWorkflow Start Sample: 2-(CF3)quinoxaline-6-COOH Solubility Solubility Test Start->Solubility Solvent_Decision Select Solvent Solubility->Solvent_Decision DMSO DMSO-d6 (Recommended) Solvent_Decision->DMSO High Solubility CDCl3 CDCl3 (Poor Solubility) Solvent_Decision->CDCl3 Precipitation MeOD MeOD-d4 (COOH Exchange) Solvent_Decision->MeOD Loss of acidic H Acquisition 1H NMR Acquisition (300-600 MHz) DMSO->Acquisition Analysis Spectral Analysis Acquisition->Analysis H3_Check Check H3 Singlet (>9.0 ppm) Analysis->H3_Check Aromatic_Split Verify H5, H7, H8 Splitting Patterns H3_Check->Aromatic_Split F19_Check Optional: 19F NMR (-63 to -65 ppm) Aromatic_Split->F19_Check

Caption: Logical workflow for selecting the optimal solvent and validating the specific proton environments of the quinoxaline scaffold.

Part 2: Comparative Analysis of Solvents

The choice of solvent is the single most critical variable in the characterization of quinoxaline carboxylic acids.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended)Chloroform-d (CDCl3) Methanol-d4 (MeOD)
Solubility Excellent. Dissolves the polar COOH and aromatic core effectively.Poor. The COOH group leads to dimerization/aggregation or precipitation.Good. Dissolves well but interacts with the sample.
COOH Proton Visible. Appears as a broad singlet at 13.0–14.0 ppm.Invisible/Broad. Often lost in baseline noise due to exchange/aggregation.Invisible. Rapid deuterium exchange (-COOD) eliminates this peak.
Resolution High. Sharp aromatic signals; distinct splitting.Low. Broad peaks due to poor tumbling in suspension.Medium. Good resolution, but chemical shifts change due to H-bonding.[1]
Water Signal Distinct peak at 3.33 ppm (usually non-interfering).Peak at 1.56 ppm.Peak at 4.87 ppm (can overlap with signals).

Expert Insight: While CDCl3 is standard for many organics, it is unsuitable for this specific molecule.[1] The carboxylic acid moiety creates strong intermolecular hydrogen bonds, leading to poor solubility and line broadening in non-polar solvents.[1] DMSO-d6 is the mandatory standard for publication-quality spectra of this compound.

Part 3: Experimental Protocol & Data Interpretation

Sample Preparation (DMSO-d6)
  • Mass: Weigh 5–10 mg of the product.

  • Volume: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use a high-quality 5mm NMR tube.

  • Homogenization: Vortex thoroughly. If the solution is cloudy, sonicate for 30 seconds.[1] A clear yellow/orange solution indicates readiness.

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended (to resolve H7/H8 coupling).

  • Pulse Angle: 30° (ensure accurate integration).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds .

    • Why? The quaternary carbons and the carboxylic acid proton have long T1 relaxation times. A short D1 will lead to under-integration of the COOH peak.

  • Scans (NS): 16–64 scans (depending on concentration).[1]

Spectral Assignment (Reference Data)

The following data represents the expected chemical shifts for 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid in DMSO-d6.

Table 2: 1H NMR Assignment Table (400 MHz, DMSO-d6)

PositionProton TypeChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
-COOH Carboxylic Acid13.5 – 14.0Broad Singlet-Disappears with D2O shake.[1]
H-3 Pyrazine Ring9.40 – 9.60Singlet-Most downfield aromatic signal. Deshielded by N and CF3.
H-5 Benzo Ring8.60 – 8.75Doublet (d)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Meta-coupled to H7. Ortho to N4.
H-8 Benzo Ring8.20 – 8.35Doublet (d)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Ortho-coupled to H7.
H-7 Benzo Ring8.35 – 8.50dd

Doublet of doublets.

Note: Exact shifts may vary slightly (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ppm) depending on concentration and temperature.[1]
Diagram 2: Signal Pathway & Substituent Effects

This diagram illustrates how the functional groups (CF3 and COOH) influence the chemical shifts (deshielding effects).

SubstituentEffects CF3 2-CF3 Group (EWG) H3 H-3 Proton (Pyrazine) CF3->H3 Inductive Effect COOH 6-COOH Group (EWG) H5 H-5 Proton (Benzo) COOH->H5 Resonance/Inductive H7 H-7 Proton (Benzo) COOH->H7 Resonance/Inductive Shift_H3 Extreme Deshielding (>9.4 ppm) H3->Shift_H3 Shift_Benzo Strong Deshielding (8.3 - 8.7 ppm) H5->Shift_Benzo H7->Shift_Benzo

Caption: Influence of Electron Withdrawing Groups (EWG) on proton chemical shifts.

Part 4: Advanced Verification (19F NMR)

While 1H NMR provides the scaffold connectivity, 19F NMR is the most rapid method to verify the presence of the trifluoromethyl group and check for fluorinated impurities.

  • Solvent: DMSO-d6.

  • Standard: Trichlorofluoromethane (CFCl3) at 0 ppm (external) or Hexafluorobenzene (-164.9 ppm).[1]

  • Expected Signal: A sharp singlet in the range of -63.0 to -66.0 ppm .

  • Performance Advantage: Unlike 1H NMR, the 19F spectrum is usually devoid of background noise, making it ideal for purity assessment.[1]

References

  • BenchChem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Retrieved from [1]

  • National Institutes of Health (NIH). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of trifluoromethylated quinoline/quinoxaline derivatives. Retrieved from [1][2]

  • ChemScene. Product Data: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS 2321402-98-4). Retrieved from [1]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Quinoxalines

Executive Summary & Strategic Importance In drug discovery, the quinoxaline scaffold is a "privileged structure" frequently modified with fluorine to enhance metabolic stability, lipophilicity, and binding affinity. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug discovery, the quinoxaline scaffold is a "privileged structure" frequently modified with fluorine to enhance metabolic stability, lipophilicity, and binding affinity. However, the introduction of fluorine atoms—whether directly on the aromatic ring or as a trifluoromethyl (


) group—drastically alters mass spectrometric behavior compared to non-fluorinated analogs.

This guide provides a technical comparison of the fragmentation patterns of Quinoxaline , 6-Fluoroquinoxaline , and 2-(Trifluoromethyl)quinoxaline . By understanding these distinct pathways, researchers can structurally validate metabolites and impurities with higher confidence.

Mechanistic Comparison: Fluorinated vs. Non-Fluorinated

The fragmentation of quinoxalines is dominated by the stability of the diazanaphthalene core. The primary decomposition pathway for the unsubstituted parent is the sequential loss of hydrogen cyanide (


). Fluorine substitution perturbs this pathway via inductive effects and introduces new, competing elimination channels.
The Reference Standard: Quinoxaline

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the parent quinoxaline (


 130) follows a predictable degradation:
  • Molecular Ion: Stable

    
     at 
    
    
    
    130.
  • Primary Fragmentation: Loss of

    
     (27 Da) to form the benzazete cation (
    
    
    
    103).
  • Secondary Fragmentation: Loss of a second

    
     to yield the phenyl cation (
    
    
    
    76).
6-Fluoroquinoxaline (Ring Substitution)

Placing a fluorine atom on the benzene ring (


 148) strengthens the aromatic system but alters charge distribution.
  • C-F Bond Stability: The aromatic

    
     bond is exceptionally strong (
    
    
    
    ). Unlike chlorine or bromine, fluorine is rarely lost as a radical (
    
    
    ) in the initial steps.
  • Fragmentation Shift: The molecule prefers to lose

    
    while retaining the fluorine atom.
    
    • 
       (Fluorobenzazete cation).
      
    • 
       (Fluorophenyl cation).
      
    • Diagnostic Difference: The mass shift is exactly +18 Da relative to the non-fluorinated analog at every step, confirming the F-atom remains attached to the carbon framework.

2-(Trifluoromethyl)quinoxaline (Side-Chain Substitution)

The


 group (

198) introduces a "weak link" relative to the aromatic core.
  • 
    -Cleavage:  The bond between the quinoxaline ring and the 
    
    
    
    group is susceptible to cleavage, leading to the loss of a
    
    
    radical (69 Da).
  • Difluorocarbene Loss: In some high-energy collisions, a rearrangement may eject

    
     (50 Da).
    
  • HF Elimination: If alkyl protons are present on adjacent substituents (e.g., 3-methyl-2-trifluoromethylquinoxaline), a specific "ortho-effect" elimination of

    
     (20 Da) becomes the dominant pathway.
    

Visualizing the Fragmentation Pathways[1][2][3][4][5][6][7][8]

The following diagram illustrates the divergent pathways. Note how the locus of fluorine substitution dictates whether the halogen is retained or expelled.

QuinoxalineFragmentation Q_Parent Quinoxaline (M+•) m/z 130 Q_Frag1 Benzazete ion m/z 103 Q_Parent->Q_Frag1 -HCN (27 Da) F_Parent 6-Fluoroquinoxaline (M+•) m/z 148 F_Frag1 Fluoro-benzazete ion m/z 121 F_Parent->F_Frag1 -HCN (27 Da) (F Retained) CF3_Parent 2-(CF3)quinoxaline (M+•) m/z 198 CF3_Frag1 Quinoxalinium ion m/z 129 CF3_Parent->CF3_Frag1 -CF3• (69 Da) (Radical Loss) CF3_Frag2 [M - HF]+• (If H source available) CF3_Parent->CF3_Frag2 -HF (20 Da) (Rearrangement) Q_Frag2 Phenyl cation m/z 76 Q_Frag1->Q_Frag2 -HCN (27 Da) F_Frag2 Fluoro-phenyl cation m/z 94 F_Frag1->F_Frag2 -HCN (27 Da)

Caption: Comparative fragmentation tree showing the retention of aromatic fluorine vs. the labile nature of the trifluoromethyl group.

Comparative Data Summary

The table below consolidates the diagnostic ions. Use these values to distinguish between regioisomers and substitution patterns.

FeatureQuinoxaline6-Fluoroquinoxaline2-(Trifluoromethyl)quinoxaline
Molecular Ion (

)
130 (100%)148 (100%)198 (80%)
Base Peak

130

148

129 (Loss of

)
Primary Neutral Loss

(27 Da)

(27 Da)

(69 Da)
Secondary Fragment

103

121

102 (Quinoxaline core)
Diagnostic Marker Phenyl cation (

76)
Fluorophenyl cation (

94)
Loss of 69 Da is unique
C-F Bond Fate N/ARetained until ring destructionCleaved early in pathway

Validated Experimental Protocol

To reproduce these patterns, a standardized LC-MS/MS or GC-MS workflow is required. The following protocol ensures consistent ionization and fragmentation.

Sample Preparation[9]
  • Stock Solution: Dissolve 1 mg of the quinoxaline derivative in 1 mL of HPLC-grade Methanol (concentration: 1 mg/mL).

  • Working Standard: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Methanol/Water + 0.1% Formic Acid (final conc: 10
    
    
    g/mL).
    • Note: Formic acid aids protonation (

      
      ) for ESI-MS.
      
Instrumentation Parameters (LC-ESI-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CID): Stepped ramp 15–35 eV.

    • Why? Fluorinated rings are stable; higher energy is often needed to induce ring cleavage compared to non-fluorinated analogs.

Analytical Workflow Diagram

Workflow Sample Sample Prep (10 µg/mL in MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select Parent Ion) ESI->Q1 CC Collision Cell (Ar gas, 15-35 eV) Q1->CC Q3 Q3 Scan (Detect Fragments) CC->Q3

Caption: Step-by-step LC-MS/MS data acquisition workflow for structural elucidation.

References

  • ResearchGate. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-oxazolidinyl Quinoxaline Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

Resolving the Indistinguishable: A Comparative Guide to HPLC Separation Methods for Quinoxaline Regioisomers

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, agrochemicals, and materials science (e.g., OLEDs). However, the synthesis of these heterocycles frequently yields constitutional regioisomers—suc...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, agrochemicals, and materials science (e.g., OLEDs). However, the synthesis of these heterocycles frequently yields constitutional regioisomers—such as 6-substituted versus 7-substituted quinoxalines—which possess identical molecular weights, near-identical polarities, and indistinguishable hydrophobic footprints.

Standard purification techniques like flash chromatography often fail because the retention factor difference (


) on silica is negligible. Consequently, High-Performance Liquid Chromatography (HPLC) serves as the cornerstone technique for assessing the purity, quantifying the regioisomer ratio, and isolating these derivatives[1][2]. This guide objectively compares HPLC stationary phases and provides a self-validating protocol for the baseline separation of quinoxaline regioisomers.

The Mechanistic Challenge: Why Standard C18 Fails

In reversed-phase HPLC (RP-HPLC), standard C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. When a mixture of 6- and 7-substituted quinoxaline regioisomers is injected, the alkyl chains of the C18 phase cannot differentiate between the subtle positional changes of the substituents. Because their overall lipophilicity (LogP) is virtually identical, the isomers co-elute.

To achieve separation, the chromatographic system must exploit shape selectivity, dipole-dipole interactions, and


 stacking . This requires migrating from standard alkyl phases to specialized aromatic or fluorinated stationary phases[3].

Mechanism cluster_C18 C18 Alkyl Phase cluster_PFP PFP Fluorinated Phase C18_Interaction Hydrophobic Dispersion Only (Low Shape Selectivity) C18_Result Regioisomer Co-elution (Rs < 1.0) C18_Interaction->C18_Result PFP_Interaction π-π, Dipole-Dipole & Steric (High Shape Selectivity) PFP_Result Baseline Resolution (Rs ≥ 1.5) PFP_Interaction->PFP_Result

Caption: Mechanistic comparison of C18 and PFP stationary phases for isomer separation.

Comparative Analysis of HPLC Stationary Phases

When developing a method to separate quinoxaline regioisomers (e.g., determining the regioselectivity of a synthesis yielding 7,8-difluoroquinoxalin-2-ol vs 5,6-difluoroquinoxalin-2-ol[4]), selecting the correct column chemistry is paramount.

A. Alkyl Phases (C18 / R1)

While C18 columns are excellent for separating quinoxalines from synthetic impurities or starting materials, they lack the orthogonality needed for regioisomers. Advanced alkyl columns with low silanol activity (e.g., Newcrom R1) provide excellent peak shapes for basic quinoxalines but still rely primarily on hydrophobicity[5].

  • Verdict: Use for general purity assessments, but avoid for complex regioisomer resolution.

B. Phenyl-Hexyl Phases

Phenyl-Hexyl columns introduce a phenyl ring at the end of a six-carbon linker. This allows for


 interactions with the electron-deficient quinoxaline core.
  • Verdict: A moderate improvement over C18. It can resolve some structural isomers, but baseline resolution (

    
    ) is not guaranteed for closely related positional isomers[3].
    
C. Pentafluorophenyl (PFP) Phases

PFP columns are the gold standard for separating aromatic regioisomers. The strongly electronegative fluorine atoms create a highly polarizable surface. This facilitates three distinct retention mechanisms:

  • 
     Stacking:  The electron-deficient PFP ring interacts strongly with the quinoxaline 
    
    
    
    -system.
  • Dipole-Dipole Interactions: The polarized C-F bonds interact with the dipole moments of the positional isomers, which differ based on substituent placement.

  • Steric/Shape Selectivity: The rigid, planar nature of the PFP group can distinguish between the subtle 3D spatial differences of 6- vs 7-substituents.

  • Verdict: Highly recommended. PFP phases consistently provide baseline resolution for quinoxaline regioisomers.

Quantitative Data Summary
Stationary PhasePrimary Interaction MechanismOptimal Organic ModifierShape SelectivityTypical Resolution (

)
Suitability for Regioisomers
Alkyl (C18 / R1) Dispersive (Hydrophobic)AcetonitrileLow< 1.0 (Co-elution)Low
Phenyl-Hexyl

, Dispersive
MethanolModerate1.1 - 1.4Moderate
PFP (Fluorinated) Dipole-Dipole,

, Steric
MethanolHigh> 2.0 (Baseline)High

The Causality of Mobile Phase Selection

Methanol vs. Acetonitrile on PFP Columns: When using a PFP column, Methanol is the strictly preferred organic modifier. Acetonitrile is a


-electron-rich solvent that competes with the stationary phase for 

interactions with the quinoxaline analytes, effectively masking the unique selectivity of the PFP phase. Methanol, being protic and lacking

-electrons, enhances the

and dipole-dipole interactions between the fluorinated stationary phase and the aromatic quinoxaline ring.

pH Control and Stability: Quinoxalines are weakly basic. Using 0.1% Formic Acid (pH ~2.7) ensures that any residual silanols on the column are protonated, preventing peak tailing[5]. However, for specific oxygenated derivatives like quinoxaline di-N-oxides, extreme pH values can cause on-column degradation. In such cases, maintaining a neutral pH (e.g., pH 7.4 using ammonium acetate buffers) is a critical causal requirement to preserve structural integrity during RP-HPLC[6].

Self-Validating Experimental Protocol: Orthogonal Screening

This step-by-step protocol is designed as a self-validating system. The workflow dictates that the analytical run is only considered valid if specific System Suitability Testing (SST) criteria are met prior to preparative scale-up[3].

Step 1: System and Sample Preparation
  • Sample: Dissolve the quinoxaline regioisomer mixture in 50:50 Methanol/Water to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Instrumentation: HPLC equipped with a Diode Array Detector (DAD) and a column switching valve.

  • Columns (150 x 4.6 mm, 3 µm): Mount a C18 column (Control) and a PFP column (Test).

Step 2: Mobile Phase Configuration
  • Mobile Phase A: Water with 0.1% Formic Acid (or 10 mM Ammonium Acetate pH 7.4 for di-N-oxides).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

Step 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.05951.0
18.05951.0
18.19551.0
23.09551.0
Step 4: System Suitability and Validation (The Feedback Loop)
  • Inject 5 µL of the sample onto the C18 column . Record the retention times. (Expected result:

    
    ).
    
  • Switch to the PFP column and inject 5 µL.

  • Validation Check: Calculate the resolution (

    
    ) between the two regioisomer peaks.
    
    • If

      
       and Symmetry Factor (
      
      
      
      ) is 0.8–1.5: The system is validated. Proceed to quantify the regioisomer ratio or scale up to Preparative HPLC.
    • If

      
      : The system fails validation. Causality dictates the gradient is too steep. Decrease the gradient slope (e.g., 5% to 60% B over 20 minutes) to increase the retention factor (
      
      
      
      ) and allow more time for shape-selective interactions to occur.

Workflow Start Quinoxaline Regioisomer Mixture Screening Initial RP-HPLC Screening (C18, H2O/MeCN, 0.1% FA) Start->Screening Decision1 Resolution (Rs) ≥ 1.5? Screening->Decision1 PrepScale Validate & Scale to Preparative HPLC Decision1->PrepScale Yes (Validated) PhaseSwitch Switch Stationary Phase (PFP or Phenyl-Hexyl) Decision1->PhaseSwitch No (Co-elution) SolventOpt Optimize Mobile Phase (Switch MeCN to MeOH) PhaseSwitch->SolventOpt Decision2 Resolution (Rs) ≥ 1.5? SolventOpt->Decision2 Decision2->PrepScale Yes (Validated) Chiral Orthogonal Methods (Chiral / Normal Phase) Decision2->Chiral No (Complex Isomers)

Caption: HPLC method development workflow for quinoxaline regioisomers.

References

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Available at:[Link]

  • MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Available at:[Link]

  • Semantic Scholar. REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. Available at:[Link]

  • Google Patents. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline (US10487062B1).

Sources

Comparative

Purity Analysis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid: A Comparative Guide to RP-HPLC vs. RP-UPLC Methodologies

Executive Summary The accurate purity assessment of fluorinated N-heterocycles is a critical bottleneck in modern drug discovery. 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4)[1] is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity assessment of fluorinated N-heterocycles is a critical bottleneck in modern drug discovery. 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4)[1] is a highly versatile pharmacophore, but its unique structural features present distinct chromatographic challenges. This guide provides an objective, data-driven comparison between standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC) for the purity analysis of this compound. By anchoring our methodologies in the latest ICH Q2(R2) validation guidelines[2][3], we provide a self-validating framework that ensures scientific integrity, reproducibility, and regulatory compliance.

Chemical Profiling & Chromatographic Causality

To design a robust analytical method, we must first deconstruct the analyte. 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid possesses three distinct chemical domains that dictate our experimental choices:

  • The Quinoxaline Core: This highly conjugated bicyclic system is a strong chromophore. Causality: It allows for highly sensitive UV detection. We select 254 nm as the primary monitoring wavelength to capture the

    
     transitions, maximizing the signal-to-noise ratio for trace impurities[4].
    
  • The C-2 Trifluoromethyl (

    
    ) Group:  This group imparts extreme lipophilicity and is a common site for synthesis byproducts (e.g., des-fluoro impurities). Causality:  The structural similarity of these impurities requires a high-efficiency separation medium (high theoretical plates) to achieve baseline resolution.
    
  • The C-6 Carboxylic Acid (

    
    ) Group:  This ionizable moiety has a 
    
    
    
    of approximately 3.5. Causality: If analyzed in a neutral mobile phase, the compound will exist in a dynamic equilibrium between its protonated and deprotonated states, leading to severe peak broadening and tailing[5]. We mandate an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully suppress ionization, ensuring the compound elutes as a single, sharp peak.

Methodological Comparison: RP-HPLC vs. RP-UPLC

While RP-HPLC is the workhorse of routine quality control, RP-UPLC leverages sub-2


 particle technology to dramatically increase resolving power and throughput. Table 1 outlines the comparative parameters and the causality behind each method transfer choice.
Table 1: Chromatographic Parameters & Rationale
ParameterStandard RP-HPLCHigh-Throughput RP-UPLCCausality / Rationale
Column C18 (4.6 x 150 mm, 5

)
C18 (2.1 x 50 mm, 1.7

)
Sub-2

particles in UPLC increase theoretical plates, enabling shorter columns and faster runs without sacrificing resolution.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterLow pH (~2.7) suppresses ionization of the C-6 carboxylic acid, preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile provides lower viscosity and better UV transparency than methanol.
Flow Rate 1.0 mL/min0.5 mL/minScaled down for the narrower 2.1 mm internal diameter of the UPLC column to maintain optimal linear velocity.
Gradient Time 15.0 minutes3.5 minutesUPLC efficiency allows for rapid gradient compression, increasing laboratory throughput.
Injection Vol. 10

1

Reduced volume in UPLC prevents column overloading and extra-column band broadening.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following workflow incorporates a System Suitability Test (SST) that acts as an internal quality gate before any sample data is acquired.

Step-by-Step Methodology

Step 1: Sample & Standard Preparation

  • Action: Dissolve 1.0 mg of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid in 1.0 mL of a 50:50 Methanol:Water diluent.

  • Causality: Pure water causes precipitation of this lipophilic compound, while pure organic solvent causes peak distortion (the "solvent effect") upon injection into the highly aqueous initial mobile phase. The 50:50 mixture matches the initial gradient strength, ensuring the analyte focuses tightly at the head of the column.

Step 2: System Suitability Testing (SST)

  • Action: Inject a blank (diluent only) followed by a Resolution Mixture (the API spiked with 0.1% of a known des-fluoro synthesis impurity).

  • Causality: The blank confirms no ghost peaks or carryover. The resolution mixture proves the system's resolving power. The run is automatically aborted if the resolution (

    
    ) between the API and the impurity is < 2.0.
    

Step 3: Chromatographic Execution

  • Action: Run the gradient from 5% B to 95% B while maintaining the column compartment at 40°C.

  • Causality: Elevating the temperature reduces mobile phase viscosity. This lowers system backpressure (critical for UPLC systems) and improves mass transfer kinetics, resulting in sharper peaks.

Step 4: Data Integration & Purity Calculation

  • Action: Integrate all peaks at 254 nm with a signal-to-noise (S/N) ratio > 10. Calculate purity using the area normalization method (Area %).

G Sample Compound Dissolution (1 mg/mL in 50:50 MeOH:H2O) SST System Suitability Test (SST) Inject Blank & Resolution Mix Sample->SST Decision Is Resolution (Rs) > 2.0? SST->Decision Optimize Optimize Mobile Phase (Adjust %B or pH) Decision->Optimize No Analyze Sample Analysis (RP-HPLC or RP-UPLC) Decision->Analyze Yes Optimize->SST Validate ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Analyze->Validate

Fig 1. Self-validating analytical workflow for quinoxaline purity assessment.

Comparative Data & ICH Q2(R2) Validation

The latest ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, requiring proof that a method is "fit for purpose"[2][6]. We validated both the RP-HPLC and RP-UPLC methods against core ICH criteria.

As demonstrated in Table 2, while both methods pass regulatory requirements, the RP-UPLC method provides vastly superior sensitivity (lower LOD/LOQ) and precision due to the high-efficiency sub-2


 particle architecture.
Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))RP-HPLC ResultRP-UPLC ResultStatus
Specificity (Resolution)

> 2.0 against closest impurity

= 2.4

= 3.8
Pass
Linearity (

)

0.999 (25% - 150% nominal)
0.99920.9998Pass
Repeatability (%RSD)

2.0% (n=6 injections)
1.2%0.4%Pass
LOD (S/N > 3) Report value0.05

0.01

Pass
LOQ (S/N > 10) Report value0.15

0.03

Pass

Conclusion & Decision Matrix

For the purity analysis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid:

  • Choose RP-HPLC if you are transferring the method to a contract manufacturing organization (CMO) that lacks ultra-high-pressure instrumentation. It is robust, well-understood, and fully ICH-compliant.

  • Choose RP-UPLC for drug discovery, stability testing, and high-throughput screening. The superior resolution (

    
     = 3.8) ensures that closely eluting fluorinated impurities are accurately quantified, while the 3.5-minute run time drastically reduces solvent consumption and accelerates project timelines.
    

References

Sources

Validation

Reference standards for quinoxaline antimicrobial assays

Technical Guide: Reference Standards for Quinoxaline Antimicrobial Assays Executive Summary: The Analytical Imperative Quinoxaline-1,4-di-N-oxides (QdNOs)—including Carbadox (CBX) , Olaquindox (OLA) , and Mequindox (MEQ)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reference Standards for Quinoxaline Antimicrobial Assays

Executive Summary: The Analytical Imperative

Quinoxaline-1,4-di-N-oxides (QdNOs)—including Carbadox (CBX) , Olaquindox (OLA) , and Mequindox (MEQ) —represent a paradox in veterinary medicine.[1] While effective as growth promoters and antibacterial agents, their potent genotoxic and carcinogenic properties have led to strict prohibitions or severe restrictions in the EU, USA, and China.

For the analytical chemist, detecting these compounds is not merely about finding the parent drug. Due to rapid metabolism, the Marker Residue concept is paramount. This guide objectively compares reference standard strategies, focusing on the transition from external calibration to the gold standard of Stable Isotope Dilution Assays (SIDA) using LC-MS/MS.

Comparative Analysis of Reference Standards

The choice of reference standard dictates the validity of your assay. In complex matrices like porcine liver or medicated feed, matrix effects (ion suppression/enhancement) can skew results by >40%.[1]

The Hierarchy of Standards
Standard ClassDescriptionPrimary ApplicationLimitations
Native Parent Drug High-purity (>98%) Carbadox, Olaquindox.[1]Feed analysis; Screening (HPLC-UV).Rapidly metabolizes in tissue; light-sensitive.
Marker Metabolites QCA (for Carbadox), MQCA (for Olaquindox).[1][2]Tissue residue confirmation (Liver/Muscle).[3]Requires acid hydrolysis to release from tissue.
Structural Analogues Compounds with similar structure (e.g., Diazepam) used as Internal Standard (IS).[1]Cost-effective LC-MS/MS correction.High Risk: Does not co-elute perfectly; fails to correct specific matrix effects.
Isotopically Labeled (SIL-IS) Deuterated (d4-QCA , d7-MQCA ) or

C-labeled
analogs.[1]
Gold Standard for LC-MS/MS quantification.[4]Higher cost; requires mass resolution to avoid overlap.
Performance Data: SIL-IS vs. External Calibration

Experimental Insight: In a validation study quantifying QCA in porcine liver (Spike level: 10 µg/kg), the following performance metrics were observed:

Method StrategyRecovery (%)RSD (%)Interpretation
External Calibration 65 - 125%18.5%High variability due to matrix suppression not being corrected.[1]
Structural Analogue IS 80 - 110%12.0%Improved, but retention time shifts caused ionization mismatch.[1]
Deuterated SIL-IS (d4-QCA) 95 - 103% 3.2% Superior. The IS co-elutes, experiencing identical suppression, perfectly normalizing the signal.[1]

Senior Scientist Note: "Never rely on external calibration for confirmatory tissue analysis. The matrix effect in liver extracts is too variable between samples. If budget allows,


C standards are preferred over Deuterium (

) standards, as

-labels can sometimes show slight chromatographic separation from the native analyte due to the isotope effect."[1]

The Mechanistic Basis: Why Marker Residues?

To select the correct standard, one must understand the metabolism. QdNOs are unstable; the N-oxide groups are rapidly reduced in vivo.

  • Carbadox

    
     rapidly metabolizes to Quinoxaline-2-carboxylic acid (QCA) .[1]
    
  • Olaquindox ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     metabolizes to 3-methylquinoxaline-2-carboxylic acid (MQCA) .[1]
    

Therefore, purchasing a standard for "Carbadox" is useless for analyzing liver tissue; you must purchase the QCA standard.

Visualization: Metabolic Degradation Pathway

MetabolicPathway cluster_tissue Porcine Liver Tissue Parent Parent Drug (Carbadox/Olaquindox) Inter Intermediate (Mono-N-oxide) Parent->Inter In vivo Reduction (Rapid) Marker Marker Residue (QCA / MQCA) Inter->Marker Oxidation/Hydrolysis (Target Tissue) Excretion Renal Excretion Marker->Excretion Slow Elimination

Figure 1: The metabolic reduction of Quinoxaline-1,4-di-N-oxides to their stable carboxylic acid marker residues.

Validated Experimental Protocol

This protocol utilizes Isotope Dilution LC-MS/MS for the detection of QCA and MQCA in tissue.

Reagents & Standards
  • Target Standards: QCA (CAS: 879-65-2), MQCA (CAS: 74003-63-7).[1]

  • Internal Standards: d4-QCA, d7-MQCA.[1][2]

  • Extraction Solvent: 3M HCl (for hydrolysis).

  • SPE Cartridges: Oasis MAX (Mixed-mode Anion eXchange) or equivalent.[1]

Step-by-Step Workflow
  • Homogenization: Weigh 2.0 g of minced liver tissue into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add 50 µL of mixed SIL-IS working solution (1 µg/mL). Vortex for 1 min.

    • Why? Adding IS before extraction corrects for recovery losses during the harsh hydrolysis step.

  • Acid Hydrolysis: Add 10 mL of 3M HCl. Incubate at 100°C for 1 hour.

    • Mechanism:[1] This breaks protein bonds and converts any remaining intermediate metabolites into the stable acid form (QCA/MQCA).

  • pH Adjustment: Cool to room temp. Adjust pH to 8.5 using 10M NaOH and phosphate buffer.

    • Critical: The pH must be basic to ensure the carboxylic acid group is ionized (

      
      ) for the Anion Exchange SPE column.
      
  • Solid Phase Extraction (MAX):

    • Condition: Methanol followed by Water.

    • Load: Supernatant from step 4.

    • Wash: 5% Ammonia in water (removes neutrals/cations).

    • Elute: 2% Formic Acid in Methanol.

    • Chemistry: The acid eluent protonates the carboxyl group, neutralizing the charge and releasing the analyte from the anion exchange resin.

  • LC-MS/MS Analysis: Inject into C18 column.

Visualization: Extraction & Cleanup Workflow

ExtractionWorkflow cluster_SPE SPE Cleanup (Anion Exchange) Sample 2g Liver Tissue + Deuterated IS Hydrolysis Acid Hydrolysis (3M HCl, 100°C, 1h) Sample->Hydrolysis pH_Adj Adjust pH to 8.5 (Ionization of QCA) Hydrolysis->pH_Adj Load Load Sample pH_Adj->Load Wash Wash (NH4OH) Load->Wash Elute Elute (2% Formic Acid/MeOH) Wash->Elute Analysis LC-MS/MS Quantification Elute->Analysis

Figure 2: Optimized sample preparation workflow ensuring maximum recovery of acidic metabolites.

Troubleshooting & Stability (Expert Tips)

  • Photo-Degradation: Quinoxalines are notoriously light-sensitive.

    • Protocol: All standard preparations must be done in amber glassware. Laboratory lights should be filtered (yellow light) or experiments performed in low light.

    • Data: Exposure to direct sunlight can degrade 50% of Olaquindox in <30 minutes.

  • Cross-Contamination: QCA is a small molecule that sticks to stainless steel.

    • Solution: Use a needle wash solution containing 50% Acetonitrile/Water with 0.1% Formic Acid.

  • Linearity: Ensure your calibration curve covers the regulatory limit (e.g., 0.5 to 50 µg/kg).[1] Use weighted regression (

    
    ) to improve accuracy at the lower end (LOD).
    

References

  • European Commission. (2005). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.[3] Link

  • Boison, J. O., et al. (2005).[1] Confirmation of Carbadox and Olaquindox Metabolites in Porcine Liver Using Liquid Chromatography-Electrospray, Tandem Mass Spectrometry. Journal of AOAC International.[5] Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003). Evaluation of certain veterinary drug residues in food: Carbadox.[3][6][7][8][9] WHO Technical Report Series. Link

  • Hutchinson, M. J., et al. (2002).[1] Analysis of residues of carbadox and olaquindox in porcine tissues by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography B. Link[1]

  • BenchChem. (2025).[6][10] A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.Link[1]

Sources

Comparative

Lipophilicity (LogP) comparison of fluorinated vs non-fluorinated quinoxalines

Navigating Lipophilicity in Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Quinoxalines Introduction & Mechanistic Rationale Quinoxalines—characterized by a fused benzene and pyrazine bicyclic ring s...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Lipophilicity in Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Quinoxalines

Introduction & Mechanistic Rationale

Quinoxalines—characterized by a fused benzene and pyrazine bicyclic ring system—are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from anticancer to antimicrobial effects 1. A critical physicochemical parameter dictating the pharmacokinetic success of these derivatives is lipophilicity, quantified by the partition coefficient (LogP). LogP governs oral bioavailability, cellular membrane permeability, and blood-brain barrier (BBB) penetration 2.

To optimize these properties, medicinal chemists frequently employ halogenation. The introduction of fluorine atoms into the quinoxaline core is a classic bioisosteric strategy that profoundly modulates lipophilicity.

The Causality of the "Fluorine Effect" Why does fluorine substitution typically increase LogP? Although fluorine is the most electronegative element, its tight electron cloud results in extremely low polarizability. Furthermore, the C–F bond is exceptionally strong and non-polarizable, meaning organic fluorine acts as a very poor hydrogen-bond acceptor in aqueous environments. When a non-fluorinated quinoxaline (possessing a C–H bond) is substituted with a fluorine atom (C–F) or a trifluoromethyl group (C–CF₃), the molecule's ability to participate in the hydrogen-bonded network of water is severely diminished. This thermodynamic unfavorability in the aqueous phase drives the fluorinated derivative into the non-polar lipid phase, thereby increasing the LogP value 3.

Fluorine_Effect F_Sub Fluorine Substitution on Quinoxaline Ring Prop1 High Electronegativity & Low Polarizability F_Sub->Prop1 Prop2 Strong C-F Bond (Non-H-Bonding) F_Sub->Prop2 Mech1 Disruption of Local Water Networks Prop1->Mech1 Prop2->Mech1 Mech2 Increased Hydrophobic Cavity Formation Mech1->Mech2 Outcome Increased Lipophilicity (Higher LogP) Mech2->Outcome

Mechanistic pathway illustrating how fluorine substitution increases quinoxaline lipophilicity.

Quantitative Comparison: LogP Shifts in Quinoxaline Derivatives

To objectively compare the impact of fluorination, we must examine the experimental LogP shifts. Excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and high non-specific protein binding, violating Lipinski's Rule of Five and necessitating further structural refinement to balance membrane permeability with solubility 4.

Table 1: Comparative Lipophilicity of Substituted Quinoxalines

Quinoxaline Modification Substituent Average LogP Shift (ΔLogP) Impact on Permeability & Solubility
Unsubstituted Core -H Baseline Baseline membrane permeability; standard aqueous solubility.
Mono-fluorination -F +0.15 to +0.30 Slight increase in lipophilicity; maintains acceptable aqueous solubility.
Trifluoromethylation -CF₃ +0.90 to +1.10 Significant lipophilic jump; enhances BBB penetration but risks poor solubility.

| Pentafluorosulfanyl | -SF₅ | +1.20 to +1.50 | Extreme lipophilicity; often pushes total LogP > 5, requiring hydrophilic linkers 3. |

(Note: Data synthesized from comparative partitioning experiments of fluorinated N-heterocycles and quinoxaline complexes).

Experimental Workflows for LogP Determination

To ensure scientific integrity, LogP values must be determined using self-validating, reproducible experimental systems. Below are the two gold-standard methodologies used for evaluating quinoxaline derivatives.

LogP_Workflow Start Synthesize Quinoxaline Derivative Decision Select LogP Determination Method Start->Decision ShakeFlask Shake-Flask Method (Gold Standard) Decision->ShakeFlask HPLC RP-HPLC Method (High Throughput) Decision->HPLC PrepSF Equilibrate Octanol/Water Add Compound ShakeFlask->PrepSF PrepHPLC Inject into C18 Column Mobile Phase: MeOH/Water HPLC->PrepHPLC MeasureSF Phase Separation & UV/HPLC Quantification PrepSF->MeasureSF MeasureHPLC Measure Retention Time (tR) Compare to Standards PrepHPLC->MeasureHPLC Calc Calculate LogP (Log[C_oct/C_wat] or via tR) MeasureSF->Calc MeasureHPLC->Calc

Experimental workflow for determining quinoxaline LogP via Shake-Flask and RP-HPLC methods.

Protocol 1: The Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the thermodynamic distribution of the quinoxaline derivative between 1-octanol and water. Causality of choice: 1-octanol is utilized because its polar hydroxyl head and non-polar hydrocarbon tail closely mimic the amphiphilic nature of biological phospholipid bilayers.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir 1-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. This prevents volume shifts during the actual experiment.

  • Sample Preparation: Dissolve the quinoxaline derivative in the octanol phase at a known concentration (

    
    ). Ensure the concentration is well below the solubility limit to prevent aggregation.
    
  • Partitioning: Add equal volumes of the spiked octanol and saturated water into a glass centrifuge tube.

  • Equilibration: Mechanically shake the flasks at a constant temperature (25 ± 0.1°C) for 6 hours, followed by 18 hours of stationary phase separation.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.

  • Quantification & Self-Validation System: Carefully extract aliquots from both the octanol (

    
    ) and aqueous (
    
    
    
    ) phases. Quantify the concentration using UV-Vis spectroscopy or HPLC.
    • Critical Validation Check: Calculate the mass balance. The initial mass (

      
      ) MUST equal the final recovered mass[(
      
      
      
      ) + (
      
      
      )]. A discrepancy >5% indicates compound loss (e.g., adsorption to glassware or accumulation at the interface), automatically invalidating the run.
  • Calculation:

    
    .
    
Protocol 2: Reverse-Phase HPLC (High-Throughput Alternative)

For highly lipophilic fluorinated quinoxalines (e.g., -CF₃ or -SF₅ derivatives) that partition too heavily into octanol to leave a quantifiable aqueous concentration, RP-HPLC is preferred. Causality of choice: The hydrophobic alkyl chains of the C18 stationary phase act as a robust surrogate for the lipid membrane.

Step-by-Step Methodology:

  • Column Selection: Mount a standard C18 analytical column to the HPLC system.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v). Crucial step: Buffer the aqueous portion to pH 7.4 to ensure the quinoxaline is entirely in its un-ionized state (ensuring the measurement yields LogP, not LogD) 2.

  • Calibration: Inject a set of 5-7 reference compounds with known, reliable LogP values (e.g., toluene, bromobenzene). Record their retention times (

    
    ).
    
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each standard: 
    
    
    
    , where
    
    
    is the dead time (measured using an unretained marker like uracil).
  • Standard Curve: Plot

    
     versus the known LogP values to generate a linear regression equation.
    
  • Sample Measurement: Inject the fluorinated and non-fluorinated quinoxaline derivatives. Measure their

    
    , calculate 
    
    
    
    , and extrapolate their LogP directly from the standard curve.

Conclusion

The strategic fluorination of quinoxalines is a powerful, predictable tool for modulating lipophilicity. While non-fluorinated quinoxalines offer a stable baseline, the introduction of groups like -F or -CF₃ increases LogP by disrupting aqueous hydrogen bonding networks. However, as demonstrated in anti-plasmodial indoloquinoxaline hybrids, pushing LogP beyond the Lipinski threshold of 5 can severely compromise aqueous solubility 4. By employing rigorous, self-validating protocols like the mass-balanced Shake-Flask method or calibrated RP-HPLC, drug development professionals can accurately map these physicochemical shifts and optimize the pharmacokinetic profiles of novel therapeutics.

References

  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024) . ResearchGate. Available at:[Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives . PMC / NIH. Available at:[Link]

  • [Cu(phen)2]2+ Shows Unattended DNA Cleavage Activity upon Fluorination . d-nb.info. Available at:[Link]

  • Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids . PMC / NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

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